molecular formula Ag5Cu2Sn3 B046103 Duralloy CAS No. 116848-45-4

Duralloy

カタログ番号: B046103
CAS番号: 116848-45-4
分子量: 1022.6 g/mol
InChIキー: AZRWZYCGBPLOMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Duralloy is a state-of-the-art, high-performance alloy engineered for advanced materials science and engineering research. Its unique composition, typically involving a precise matrix of aluminum with integrated copper, manganese, and other trace elements, is designed to provide an exceptional strength-to-weight ratio alongside superior thermal stability and corrosion resistance. The primary research value of this compound lies in its application for developing and testing next-generation structural components in the aerospace, automotive, and renewable energy sectors. Its mechanism of action is based on precipitation hardening, where controlled heat treatment leads to the formation of fine, uniformly dispersed intermetallic precipitates within the alloy matrix. These precipitates effectively impede the movement of dislocations, resulting in a significant increase in yield strength and hardness without a commensurate loss in toughness. Researchers utilize this compound to investigate fatigue life, stress-corrosion cracking, and the long-term performance of lightweight materials under extreme environmental conditions, providing critical data for the design of safer and more efficient technologies.

特性

CAS番号

116848-45-4

分子式

Ag5Cu2Sn3

分子量

1022.6 g/mol

InChI

InChI=1S/5Ag.2Cu.3Sn

InChIキー

AZRWZYCGBPLOMN-UHFFFAOYSA-N

SMILES

[Cu].[Cu].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn]

正規SMILES

[Cu].[Cu].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn]

同義語

Duralloy

製品の起源

United States

Foundational & Exploratory

What are the material properties of Duralloy coatings?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Properties of Duralloy Coatings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material properties of various coatings marketed under the "this compound" trade name. It is important to note that "this compound" refers to several distinct coating technologies with different compositions and performance characteristics. This guide will delineate the properties of three primary types of this compound coatings: a polyvinyl chloride (PVC) thermoplastic powder coating, a thin dense chrome (TDC) coating, and a polyester-based powder coating. The information is compiled from technical datasheets and industry standards to provide a comparative analysis for material selection and application development.

This compound™ PVC Thermoplastic Powder Coating

This single-coat system is a polyvinyl chloride (PVC) based thermoplastic powder coating formulated with a plasticizer to enhance flexibility and hardness. It is designed for applications requiring excellent corrosion and chemical resistance, as well as durability.[1]

Quantitative Material Properties

The following table summarizes the key physical and mechanical properties of the this compound™ PVC thermoplastic powder coating.

PropertyTest MethodValue
Specific Gravity of Fused FilmASTM D7921.22 ± 0.05
Bulk Density of Powder (At Rest)ASTM D189539 lb/ft³
Bulk Density of Powder (Fluidized)ASTM D189528 lb/ft³
HardnessASTM D2240Shore A 100 ± 2
Tensile StrengthASTM D6383230 ± 100 psi
ElongationASTM D638180 ± 10 %
Dielectric StrengthASTM D149-97a950 v/mil
Maximum Useful Operating Temp. (Continuous)-185° F
Maximum Useful Operating Temp. (Intermittent)-325° F
Melting Range-390 - 410° F
Volatility (% Loss - 5 mins @ 425°F)-0.80 %
Salt Spray Resistance (on scored panel)-< 1/8" undercutting after 2000 hours
Salt Spray Resistance (unscored)-No effect after 4000 hours
Experimental Protocols

The material properties listed above are determined using standardized ASTM test methods, ensuring reproducibility and comparability of the data.

  • ASTM D792: Standard Test Methods for Density and Specific Gravity (Relative Density) of Plastics by Displacement. This method determines the specific gravity of the fused coating by measuring the displacement of a liquid (typically water) by a sample of the material.

  • ASTM D1895: Standard Test Methods for Apparent Density, Bulk Factor, and Pourability of Plastic Materials. This standard is used to measure the bulk density of the powder coating in both a settled (at rest) and a fluidized state.

  • ASTM D2240: Standard Test Method for Rubber Property — Durometer Hardness. This test measures the indentation hardness of the coating using a Shore A durometer.[2] The indenter is pressed into the material under a specified force, and the depth of indentation is measured.

  • ASTM D638: Standard Test Method for Tensile Properties of Plastics. This method evaluates the tensile strength and elongation of the coating. A sample of the cured coating is pulled apart at a constant rate until it breaks, and the force and elongation are measured.

  • ASTM D149-97a: Standard Test Method for Dielectric Breakdown Voltage and Dielectric Strength of Solid Electrical Insulating Materials at Commercial Power Frequencies. This test determines the electrical insulating properties of the coating by measuring the voltage at which it breaks down.

This compound® Thin Dense Chrome (TDC) Coating

Quantitative Material Properties

The following table outlines the mechanical and physical properties of the this compound® thin dense chrome coating.

PropertyTest MethodValue
Hardness-800 - 1300 HV (approx. 65+ HRC)
Layer Thickness-1.5 - 20 µm
Contact Pressure (EHD conditions)-Up to 2800 MPa
Fatigue Resistance-Up to 3.0 GPa
Process Temperature-< 70 °C
Application Temperature-< 350 °C
Corrosion Resistance (2.5 µm layer)DIN EN ISO 922796 hours
Experimental Protocols

While the specific test methods for all properties are not explicitly stated in the available literature, the following are standard industry practices for determining these characteristics.

  • Hardness Testing: Hardness is typically measured using microhardness testers according to standards like ASTM E384 (Standard Test Method for Microindentation Hardness of Materials) . This involves applying a known load to a diamond indenter on the coating's surface and measuring the size of the resulting indentation.

  • Layer Thickness Measurement: Coating thickness can be determined by various methods, including ASTM B568 (Standard Test Method for Measurement of Coating Thickness by X-Ray Spectrometry) or by microscopic examination of a cross-section as per ASTM B487 (Standard Test Method for Measurement of Metal and Oxide Coating Thickness by Microscopical Examination of a Cross Section) .

  • Corrosion Resistance: The corrosion resistance is evaluated based on DIN EN ISO 9227 , which is equivalent to ASTM B117 (Standard Practice for Operating Salt Spray (Fog) Apparatus) .[5][6] This test exposes the coated specimen to a salt fog environment to accelerate corrosion and evaluate the coating's protective capabilities.[5]

This compound® Polyester Powder Coating

This range of coatings, offered by Dulux, consists of TGIC-free polyester thermoset powders.[7] They are designed for both decorative and durable applications on various substrates, including aluminum and steel, and are formulated to meet the performance requirements of AAMA2603-98.[7][8][9]

Performance Characteristics

The properties of the this compound® polyester powder coating are primarily described in qualitative terms, indicating their resistance to various environmental factors.

PropertyPerformanceTest Standard (Typical)
Weather ResistanceExcellentAAMA 2603
Salt Spray ResistanceExcellent (1000 hours on pretreated aluminum)ASTM B117
Heat ResistanceExcellent (up to 120°C continuous service)-
Humidity ResistanceExcellent (1000 hours at 38°C/100% humidity on pretreated aluminum)ASTM D2247
Abrasion ResistanceVery GoodASTM D4060
Acid ResistanceResistant to spills of dilute acidASTM D1308
Alkali ResistanceResistant to spills of dilute alkaliASTM D1308
Experimental Protocols

The performance of these coatings is evaluated against industry standards, particularly for architectural applications.

  • AAMA 2603: This specification from the American Architectural Manufacturers Association, "Voluntary Specification, Performance Requirements and Test Procedures for Pigmented Organic Coatings on Aluminum Extrusions and Panels," outlines a battery of tests for color retention, chalk resistance, gloss retention, humidity resistance, and salt spray resistance.

  • ASTM B117: Standard Practice for Operating Salt Spray (Fog) Apparatus. As with the other coatings, this is the standard method for evaluating corrosion resistance in a saline environment.[5][6]

  • ASTM D4060: Standard Test Method for Abrasion Resistance of Organic Coatings by the Taber Abraser. This test measures the coating's resistance to abrasion by subjecting it to a rotating wheel with abrasive particles.[10] The amount of coating worn away after a specific number of cycles is determined.

  • ASTM D2247: Standard Practice for Testing Water Resistance of Coatings in 100% Relative Humidity. This practice is used to assess the humidity resistance of the coating.

  • ASTM D1308: Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes. This method can be adapted to test the resistance of the coating to spills of dilute acids and alkalis.

Visualizations

Logical Relationship of this compound Coating Types

Duralloy_Coatings cluster_pvc This compound™ PVC cluster_chrome This compound® TDC cluster_polyester This compound® Polyester pvc PVC Thermoplastic Powder Coating pvc_prop Properties: - Flexibility - Chemical Resistance - Shore A Hardness pvc->pvc_prop chrome Thin Dense Chrome (TDC) chrome_prop Properties: - Extreme Hardness (HV) - Wear Resistance - Crack-Free chrome->chrome_prop poly Polyester Powder Coating poly_prop Properties: - Weather Resistance - Color Retention - AAMA 2603 poly->poly_prop

Caption: Comparison of the three main types of this compound coatings.

Experimental Workflow for Powder Coating Application and Testing

Powder_Coating_Workflow cluster_prep Preparation cluster_app Application cluster_test Testing start Substrate Selection (e.g., Aluminum, Steel) pretreatment Surface Pre-treatment (e.g., Phosphating, Blasting) start->pretreatment powder_app Electrostatic Spray or Fluidized Bed pretreatment->powder_app curing Curing / Stoving (Heat Application) powder_app->curing mech_test Mechanical Testing (Hardness, Adhesion) curing->mech_test env_test Environmental Testing (Salt Spray, UV) curing->env_test

Caption: General workflow for applying and testing this compound powder coatings.

References

An In-depth Technical Guide to the Chemical Composition and Analysis of Duralloy™ PVC-Based Plastics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Duralloy" is a trade name utilized by several companies for various plastic formulations. This guide focuses on a specific, well-documented type of this compound: a thermoplastic powder coating based on polyvinyl chloride (PVC), as manufactured by the Protech Group. The information presented herein is based on the analysis of PVC powder coatings and serves as a technical guide for researchers, scientists, and drug development professionals interested in this class of materials.

Introduction

This compound™ PVC thermoplastic powder coatings are formulated as single-coat systems, eliminating the need for a primer and offering significant cost benefits.[1] These coatings are known for their excellent durability, corrosion and chemical resistance, and flexibility, which is achieved through the incorporation of plasticizers.[1] This guide provides a comprehensive overview of the chemical composition of these PVC-based plastics and details the analytical methodologies used for their characterization.

Chemical Composition

The core of this compound™ PVC powder coatings is polyvinyl chloride, a thermoplastic polymer produced from the polymerization of vinyl chloride monomer.[2] The versatility of PVC allows for its properties to be extensively modified through the addition of various additives to form a compounded material. A typical formulation for a PVC powder coating includes a PVC resin along with several classes of additives that dictate the final properties of the coating.[3]

Table 1: Key Components of this compound™ PVC-Based Plastics

ComponentChemical Class/ExampleFunctionTypical Concentration (% by weight)
Base Polymer Polyvinyl Chloride (PVC)Provides the primary structure and chemical resistance of the coating.[2]60 - 95
Plasticizers Phthalate esters (e.g., DOP, DINP), Adipate estersIncrease flexibility, impact resistance, and reduce hardness.[2][4]5 - 30
Heat Stabilizers Mixed metal salts (e.g., Ca/Zn), OrganotinsPrevent thermal degradation during processing and service life by scavenging HCl.[4]1 - 5
Lubricants Waxes, Fatty acidsReduce friction during processing and prevent sticking to machinery.[3]0.5 - 2
Fillers Calcium carbonate, TalcReduce cost and can improve specific properties like stiffness and surface texture.[5]0 - 20
Pigments Titanium dioxide (for white), Carbon black, various organic/inorganic pigmentsProvide color and opacity.0.5 - 5
Impact Modifiers Acrylic polymers, MBS (Methacrylate-Butadiene-Styrene)Improve the impact strength and toughness of the final product.[3]0 - 10

Analytical Methodologies and Experimental Protocols

A comprehensive analysis of this compound™ PVC-based plastics involves a multi-faceted approach to characterize its chemical structure, thermal properties, and physical performance. The following sections detail the key experimental protocols for these analyses.

Chemical Composition Analysis

3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in the PVC formulation, confirming the base polymer and identifying the class of additives.[6]

  • Experimental Protocol:

    • Sample Preparation: A small amount of the PVC powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for transmission analysis, a thin film can be cast from a solution of the dissolved polymer, or a KBr pellet can be prepared by mixing the powder with potassium bromide and pressing it into a disc.[7]

    • Instrumentation: A standard FTIR spectrometer is used.

    • Data Acquisition: Spectra are typically collected over a wavenumber range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[7] A total of 32 scans are co-added to improve the signal-to-noise ratio.[8] A background spectrum of the clean ATR crystal or the KBr pellet is collected and subtracted from the sample spectrum.

    • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. Key peaks for PVC include the C-Cl stretching vibration around 610-690 cm⁻¹.[8][9] The presence of plasticizers like phthalates can be identified by strong carbonyl (C=O) peaks around 1720 cm⁻¹.[10]

Thermal Properties Analysis

3.2.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the material, most notably the glass transition temperature (Tg), which is a critical indicator of the material's flexibility and the effectiveness of the plasticizer.[11]

  • Experimental Protocol:

    • Sample Preparation: Approximately 5-10 mg of the PVC powder is accurately weighed into an aluminum DSC pan.[2] The pan is then hermetically sealed with a lid.

    • Instrumentation: A differential scanning calorimeter is used.

    • Data Acquisition: A common method involves a heat-cool-heat cycle to erase the thermal history of the sample.

      • First Heating Scan: The sample is heated from ambient temperature (e.g., 30°C) to a temperature above its expected Tg (e.g., 120°C) at a controlled rate, typically 10 K/min.[12]

      • Cooling Scan: The sample is then quench-cooled back to the starting temperature.[12]

      • Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is determined from this second scan.

    • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition. For unplasticized PVC, the Tg is around 80°C, while for plasticized PVC, it can be below 25°C.[13]

3.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and composition.[3]

  • Experimental Protocol:

    • Sample Preparation: A small sample of the PVC powder (typically 5-10 mg) is placed in an inert TGA pan (e.g., alumina).[12]

    • Instrumentation: A thermogravimetric analyzer is used.

    • Data Acquisition: The sample is heated from ambient temperature (e.g., 30°C) to a high temperature (e.g., 600°C) at a constant heating rate, such as 10 K/min, in a controlled atmosphere (typically nitrogen to study thermal decomposition, or air for oxidative degradation).[12]

    • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. For PVC, a multi-stage decomposition is typically observed. The first major weight loss corresponds to dehydrochlorination, where HCl is released.[6] The onset temperature of decomposition is a key indicator of thermal stability.[12]

Physical and Mechanical Properties

A range of ASTM standards are used to guide the testing of powder coatings to ensure quality and performance. ASTM D3451 serves as a comprehensive guide for selecting the appropriate test procedures.[14]

Table 2: Quantitative Analysis of this compound™ PVC-Based Plastic Properties

PropertyASTM Test MethodTypical Value
Physical Properties
DensityD7921.3 - 1.45 g/cm³[15]
Water Absorption (24 hrs)D570~0%[16]
Hardness (Shore A)D2240Varies with plasticizer content
Mechanical Properties
Tensile StrengthD638~7,500 psi[16]
Tensile ModulusD638~411,000 psi[16]
Flexural StrengthD790~12,800 psi[16]
Thermal Properties
Glass Transition Temperature (Tg)D3418 (DSC)70-80°C (unplasticized)[15]; <25°C (plasticized)[13]
Continuous Service Temperature-71 - 93°C[17]
Electrical Properties
Dielectric StrengthD149(4.0–4.4)×10⁴ V/mm[17]
Dielectric ConstantD1503.0 - 4.0[18]

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of analysis for the characterization of this compound™ PVC-based plastics.

Experimental_Workflow cluster_sample Sample Reception & Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Characterization Sample PVC Powder Sample Preparation Sample Preparation (Drying, Weighing) Sample->Preparation FTIR FTIR Spectroscopy Preparation->FTIR DSC Differential Scanning Calorimetry Preparation->DSC TGA Thermogravimetric Analysis Preparation->TGA Chem_ID Chemical Identification (Functional Groups) FTIR->Chem_ID Thermal_Trans Thermal Transitions (Tg, Tm) DSC->Thermal_Trans Thermal_Stab Thermal Stability (Decomposition Temp.) TGA->Thermal_Stab Report Comprehensive Material Report Chem_ID->Report Thermal_Trans->Report Thermal_Stab->Report Logical_Relationship cluster_composition Chemical Composition cluster_properties Material Properties cluster_performance End-Use Performance PVC_Resin PVC Resin Mechanical Mechanical (Flexibility, Strength) PVC_Resin->Mechanical Thermal Thermal (Tg, Stability) PVC_Resin->Thermal Chemical Chemical (Resistance) PVC_Resin->Chemical Additives Additives (Plasticizers, Stabilizers, etc.) Additives->Mechanical Additives->Thermal Additives->Chemical Performance Coating Performance (Durability, Corrosion Resistance) Mechanical->Performance Thermal->Performance Chemical->Performance

References

Understanding the Wear Resistance Mechanisms of Duralloy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the wear resistance mechanisms of materials marketed under the "Duralloy" trade name. It has been identified that "this compound" refers to at least three distinct material classes: self-lubricating polymeric alloys, a nodular thin dense chromium coating, and a polyvinyl chloride (PVC) powder coating. The wear resistance of each material class is governed by fundamentally different principles. This document elucidates these mechanisms, supported by quantitative data and detailed experimental protocols.

This compound Self-Lubricating Polymeric Alloys

This compound materials in this category are specially formulated engineering plastics designed for applications requiring low friction and high wear resistance, such as in seals, bearings, and wear rings.[1] These are often polymer composites, where a base polymer like Polyether ether ketone (PEEK) is enhanced with fillers and solid lubricants.

Core Wear Resistance Mechanism

The primary wear resistance mechanism of these polymeric alloys is self-lubrication through the formation of a transfer film .[2] During the initial sliding contact between the polymer composite and a harder countersurface (typically metal), a thin, tenacious layer of the polymer material is transferred to the countersurface.[2] This film, often composed of the base polymer and solid lubricants like PTFE or graphite, creates a polymer-on-polymer sliding interface. This significantly reduces the coefficient of friction and, consequently, the wear rate.[2][3][4]

Reinforcing fillers, such as carbon fibers, can further enhance wear resistance. These fibers not only improve the mechanical strength of the composite but can also be incorporated into the transfer film, increasing its durability.[5] The result is a synergistic effect, creating a structure with a lubricating interface and a rigid, load-bearing skeleton.[6]

Duralloy_Polymer_Wear_Mechanism Initial_Sliding Initial Sliding Contact (Polymer on Metal) Transfer_Film Formation of a Thin Transfer Film on Countersurface Initial_Sliding->Transfer_Film Adhesion & Shear Polymer_Interface Creation of a Polymer-on-Polymer Sliding Interface Transfer_Film->Polymer_Interface Reduced_Friction Reduced Coefficient of Friction Polymer_Interface->Reduced_Friction Reduced_Wear Reduced Wear Rate Reduced_Friction->Reduced_Wear Reinforcement Incorporation of Reinforcing Fillers (e.g., Carbon Fiber) Film_Durability Increased Transfer Film Durability Reinforcement->Film_Durability Film_Durability->Reduced_Wear

Fig. 1: Wear resistance mechanism of this compound self-lubricating polymers.
Quantitative Data

The exact composition of specific this compound polymeric grades is proprietary. However, the tribological properties are comparable to other high-performance polymer composites.

PropertyTypical Value RangeMaterial Class Reference
Coefficient of Friction (µ)0.08 - 0.20 (dry sliding)PEEK Composites, Self-lubricating polymers[2][7]
Specific Wear Rate (K)10⁻⁶ - 10⁻⁷ mm³/NmPEEK Composites, Self-lubricating polymers[2]

This compound® Nodular Thin Dense Chromium Coating

This compound® is a specialized, electroplated, thin dense chromium (TDC) coating.[8][9] It is distinct from conventional hard chromium due to its unique surface morphology and crack-free structure.[8][10] This coating is applied to metallic components to significantly enhance their resistance to wear, friction, and corrosion.[8][11]

Core Wear Resistance Mechanism

The exceptional wear resistance of this compound® stems from a combination of two key features: high hardness and a micronodular surface structure .

  • High Hardness : The coating possesses a very high hardness, which provides intrinsic resistance to abrasive and adhesive wear.[8] This hardness prevents scratching and material removal when in contact with other surfaces.

  • Nodular Surface for Lubricant Retention : The surface of the coating is composed of uniformly distributed nodules.[8][9] The valleys and boundaries between these nodules act as micro-reservoirs for lubricants.[8][9][11] This oil-retention capability ensures a consistent lubricating film at the contact interface, which is critical for reducing friction and preventing wear, especially under high loads and in rolling-sliding conditions.[8][9] The nodular texture also minimizes the actual surface area in contact, further reducing friction and the risk of metal fatigue.[9][11]

Additionally, the coating is described as being crack-free, unlike traditional hard chromium which often contains micro-cracks.[8][10] This lack of cracks prevents crack propagation and subsequent coating delamination, enhancing its durability under load.[12] It also offers superior protection against fretting and vibration corrosion.[8]

Duralloy_Chromium_Wear_Mechanism Coating_Properties This compound® Coating Properties High_Hardness High Hardness (800-1300 HV) Coating_Properties->High_Hardness Nodular_Structure Uniform Nodular Surface Structure Coating_Properties->Nodular_Structure Crack_Free Crack-Free Microstructure Coating_Properties->Crack_Free Abrasive_Resistance Resistance to Abrasive & Adhesive Wear High_Hardness->Abrasive_Resistance Lubricant_Retention Enhanced Lubricant Retention Nodular_Structure->Lubricant_Retention Reduced_Contact Minimized Surface Contact Area Nodular_Structure->Reduced_Contact Fretting_Resistance Fretting Corrosion Resistance Crack_Free->Fretting_Resistance Reduced_Wear High Wear Resistance Abrasive_Resistance->Reduced_Wear Reduced_Friction Reduced Friction Lubricant_Retention->Reduced_Friction Reduced_Contact->Reduced_Friction Reduced_Friction->Reduced_Wear Fretting_Resistance->Reduced_Wear

Fig. 2: Wear resistance mechanism of this compound® chromium coating.
Quantitative Data

PropertyValueSource(s)
Hardness800 – 1,300 HV[8]
Layer Thickness1.5 – 20 µm[8]
Fatigue ResistanceUp to 3.0 GPa surface pressure[8]
Dynamic Load Capacity3.5 MPa[8]
Corrosion Resistance (2.5 µm)96 hours (Salt Spray Test)[8]

This compound™ PVC Powder Coating

This compound™ is a line of thermoplastic powder coatings based on polyvinyl chloride (PVC).[13] These coatings are designed to provide a durable, single-coat system with excellent corrosion and chemical resistance.[13]

Core Wear Resistance Mechanism

The wear resistance of this compound™ PVC coatings is primarily attributed to the inherent toughness and flexibility of the PVC polymer.[13] The formulation includes plasticizers that impart flexibility, allowing the coating to absorb impact and resist mechanical damage without chipping or cracking.[13]

The mechanism is mainly one of abrasion resistance , where the coating's surface withstands being worn away by rubbing or friction.[14][15] The wear resistance can be further enhanced by:

  • Additives : Incorporating specific additives and fillers into the PVC formulation can increase surface hardness and reduce friction.[16]

  • Multi-layer Coatings : Applying multiple layers can create a more robust protective system.[14]

  • Surface Treatments : Additional surface treatments or clear coats can be applied over the PVC to further improve its scratch and abrasion resistance.[16]

Duralloy_PVC_Wear_Mechanism PVC_Formulation This compound™ PVC Formulation Toughness Inherent Polymer Toughness & Flexibility PVC_Formulation->Toughness Additives Inclusion of Additives (e.g., Fillers, Lubricants) PVC_Formulation->Additives Abrasion_Resistance Abrasion Resistance Toughness->Abrasion_Resistance Impact_Absorption Impact Energy Absorption Toughness->Impact_Absorption Reduced_Friction Reduced Surface Friction Additives->Reduced_Friction Durability Enhanced Durability & Wear Resistance Abrasion_Resistance->Durability Impact_Absorption->Durability Reduced_Friction->Durability

Fig. 3: Wear resistance mechanism of this compound™ PVC powder coating.
Quantitative Data

PropertyValueASTM MethodSource
Hardness, Shore A100 ± 2D-2240[13]
Tensile Strength3230 ± 100 psiD-651[13]
Elongation180 ± 10 %D-638[13]

Experimental Protocols

The evaluation of wear resistance for materials like this compound involves standardized testing methodologies to ensure reproducibility and comparability of data.

Microhardness Testing

Microhardness testing is crucial for characterizing the hardness of coatings and small material phases.

  • Standard: ASTM E384 - Standard Test Method for Microindentation Hardness of Materials.[17][18]

  • Apparatus: A microhardness tester equipped with a Vickers diamond indenter.[19]

  • Methodology:

    • Sample Preparation: The surface of the test sample must be polished to a mirror-like finish, free from scratches or defects that could interfere with the indentation.[17]

    • Indentation: A calibrated load (typically in the range of 1 to 1000 gf) is applied to the Vickers indenter, which is then pressed into the material surface for a specific dwell time (usually 10-15 seconds).[17][19]

    • Measurement: After the load is removed, the two diagonals of the resulting square-based pyramid indentation are measured using a high-quality optical microscope.[18][19]

    • Calculation: The Vickers Hardness (HV) number is calculated based on the applied load and the average length of the diagonals.[19]

Hardness_Test_Workflow Start Start Prep Prepare & Polish Sample Surface Start->Prep Indent Apply Known Load with Vickers Indenter Prep->Indent Measure Measure Indentation Diagonals Indent->Measure Calculate Calculate Vickers Hardness (HV) Measure->Calculate End End Calculate->End

Fig. 4: Workflow for ASTM E384 Vickers microhardness testing.
Abrasive Wear Testing (Coatings)

For coatings like PVC, the Taber Abraser test is commonly used to quantify resistance to abrasive wear.

  • Standard: ASTM D4060 - Standard Test Method for Abrasion Resistance of Organic Coatings by the Taber Abraser.[8][13][20]

  • Apparatus: A Taber Abraser, which consists of a rotating turntable, two weighted abrading wheels, and a vacuum system.[20]

  • Methodology:

    • Sample Preparation: A flat, rigid specimen (typically 100mm x 100mm) coated with the material is weighed to the nearest 0.1 mg.[8]

    • Testing: The specimen is mounted on the turntable. Two specified abrasive wheels (e.g., CS-10) under a defined load (e.g., 1000g) are lowered onto the surface.[13][20] The turntable rotates at a constant speed for a predetermined number of cycles, and a vacuum system removes abraded particles.[20]

    • Evaluation: The test is run for a specified number of cycles, or until a certain amount of wear is observed. The specimen is then reweighed.

    • Reporting: The abrasion resistance can be reported as the weight loss after a certain number of cycles, or as a "wear index," which is the weight loss per 1000 cycles.[13]

Sliding Wear Testing (Polymers & Coatings)

The pin-on-disk test is a versatile method for determining the wear and friction characteristics of materials in sliding contact.

  • Standard: ASTM G99 - Standard Test Method for Wear Testing with a Pin-on-Disk Apparatus.[21][22]

  • Apparatus: A pin-on-disk tribometer. This consists of a stationary "pin" (often a ball) that is loaded against a rotating "disk".[23]

  • Methodology:

    • Specimen Preparation: A pin or ball of a standard material (or the test material) and a flat, circular disk of the countersurface material are prepared.

    • Testing: The pin is loaded perpendicularly against the disk with a known normal force. The disk rotates at a set speed for a specified sliding distance or number of cycles.[23] The frictional force is continuously measured during the test.

    • Measurement: After the test, the amount of wear is determined by measuring the dimensions of the wear scar on the pin and the wear track on the disk (e.g., using a profilometer) or by measuring the weight loss of both specimens.[23]

    • Calculation: Results are typically reported as a specific wear rate (volume loss per unit load per unit sliding distance) and the average coefficient of friction.[23]

References

Tribological Characteristics of Duralloy Surfaces: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Tribological and Mechanical Properties

The performance of Duralloy and equivalent Thin Dense Chrome (TDC) coatings has been quantified through various standardized tests. The following tables summarize the key mechanical and tribological properties.

Table 1: Mechanical Properties of this compound and Thin Dense Chrome (TDC) Coatings

PropertyValueSubstrate MaterialSource
Hardness 800–1,300 HVSteels up to 62 HRC, Stainless Steels, Grey Cast Iron, Sintered Metals, Bronze[1]
~1200 HV (65+ HRC)Bearing Steel[2]
14.9 ± 0.5 GPa (Nanoindentation)ASTM 52100 Bearing Steel[3][4]
Up to 72 Rockwell CNot Specified[5]
Layer Thickness 1.5–20 µm (Standard)Various Metals[1]
1.5 - 10 µm (Effective Plating)Bearing Steel[2]
~5 µmASTM 52100 Bearing Steel[3][4]
0.000025 – 0.0006 inches (0.635 - 15.24 µm)Not Specified[5]
Adhesion (Bond Strength) Exceeds 125,000 psiNot Specified[5]
Surface Roughness (Ra) Not specified for this compound, but TDC can have a fine finish. General machining can achieve Ra of 0.8 to 3.2 µm.Not Applicable[6][7]

Table 2: Frictional Characteristics of Thin Dense Chrome (TDC) Coatings

Test ConditionCounterfaceLubricantFriction Coefficient (µ)Source
Pure Sliding TDCLubricated~0.10 (approx. 13% lower than steel-steel)[3][4]
Rolling/Sliding (5% slip) TDCLubricated~0.04 (at least 20% lower than steel-steel)[3][4]
Dry Sliding SteelNone0.12 - 0.13[8]
Dry Sliding (Crack-free chromium) DiamondNone0.50[9]

Table 3: Wear and Corrosion Resistance of this compound and Equivalent Coatings

PropertyTest MethodTest Duration/ConditionsResultSource
Wear Resistance Fretting Wear25 °CWear Volume: 0.282 x 10⁻³ mm³[10]
Fretting Wear150 °CWear Volume: 0.179 x 10⁻³ mm³[10]
Fretting Wear250 °CWear Volume: 0.087 x 10⁻³ mm³[10]
Corrosion Resistance ASTM B117 Salt Spray96 hoursNo effect (for 2.5 µm thickness)[1]
ASTM B117 Salt Spray500 hoursNo effect (for TDC-LC duplex coating)[1]
ASTM B117 Salt Spray1000 hoursUnaffected (on pretreated aluminum)[11]
ASTM B117 Salt Spray250 hours2-3mm adhesion loss at scribe (on pretreated steel)[11]
ASTM B117 Salt Spray2,000 - 4,000 hoursNo significant undercutting or effect (for PVC-based this compound)[12]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on internationally recognized standards to ensure reproducibility.

Pin-on-Disk Wear and Friction Testing (ASTM G99)

This test determines the wear and friction characteristics of materials in sliding contact.

  • Apparatus: A pin-on-disk tribometer is used, where a stationary pin is loaded against a rotating disk.

  • Specimens:

    • Pin: Typically a ball or a flat-ended cylinder made of a standardized material (e.g., steel, ceramic) or the coating itself.

    • Disk: A flat, circular disk coated with the this compound surface.

  • Procedure:

    • Clean the pin and disk specimens with a suitable solvent (e.g., acetone) to remove any contaminants.

    • Mount the disk onto the rotating stage and the pin in the stationary holder.

    • Apply a specified normal load to the pin.

    • Set the rotational speed of the disk to achieve the desired sliding velocity.

    • Initiate the test and record the frictional force and sliding distance continuously.

    • After a predetermined number of cycles or sliding distance, stop the test.

    • Measure the wear on both the pin and the disk. Wear volume can be calculated from the dimensions of the wear track (width and depth) using a profilometer, or by mass loss.

  • Typical Parameters for Hard Coatings:

    • Normal Load: 1 - 10 N

    • Sliding Speed: 0.1 - 1.0 m/s

    • Sliding Distance: 100 - 1000 m

    • Environment: Ambient temperature and humidity, or controlled atmosphere/lubrication.

Salt Spray (Fog) Corrosion Testing (ASTM B117)

This method provides a controlled corrosive environment to evaluate the corrosion resistance of coatings.

  • Apparatus: A closed salt spray cabinet capable of maintaining a heated, humid environment and a constant salt fog.

  • Test Solution: A 5% (by weight) sodium chloride (NaCl) solution prepared with distilled or deionized water. The pH of the solution should be maintained between 6.5 and 7.2.

  • Procedure:

    • Clean the coated specimens thoroughly.

    • Scribe an 'X' through the coating down to the substrate if required by the specification.

    • Place the specimens in the salt spray cabinet at a specified angle (typically 15-30 degrees from the vertical).

    • Maintain the cabinet temperature at 35°C (95°F).

    • Atomize the salt solution to create a dense fog that settles on the specimens at a rate of 1.0 to 2.0 mL/hr/80 cm².

    • Expose the specimens for a predetermined duration (e.g., 96, 240, 500, or 1000 hours).

    • After the exposure period, gently rinse the specimens in clean running water and dry them.

    • Evaluate the specimens for signs of corrosion, such as rusting, blistering, or loss of adhesion.

Microhardness Testing (ASTM E384)

This test is used to determine the hardness of the thin this compound coating.

  • Apparatus: A microhardness tester equipped with a Vickers or Knoop diamond indenter.

  • Procedure:

    • Prepare a cross-section of the coated sample and polish it to a mirror finish.

    • Place the sample on the tester's stage.

    • Select an appropriate load that will create an indentation within the coating without affecting the substrate (typically a very light load for thin coatings).

    • Apply the load for a specific dwell time (e.g., 10-15 seconds).

    • Measure the diagonals of the resulting indentation using a calibrated microscope.

    • Calculate the hardness value (HV for Vickers, HK for Knoop) based on the applied load and the indentation size.

Adhesion Testing (ASTM D3359 - Tape Test)

This is a qualitative test to assess the adhesion of the coating to the substrate.

  • Apparatus: A sharp cutting tool (razor blade, scalpel, or a special cross-hatch cutter) and pressure-sensitive tape.

  • Procedure (Method B for coatings < 5 mils):

    • Make a series of parallel cuts through the coating to the substrate.

    • Make a second series of parallel cuts perpendicular to the first, creating a cross-hatch pattern.

    • Apply a specified pressure-sensitive tape over the cross-hatch area and smooth it down.

    • Rapidly pull the tape off at a 180-degree angle.

    • Examine the grid area for any removal of the coating and classify the adhesion on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).

Visualizations

The following diagrams illustrate the experimental workflows and key relationships of the tribological characteristics of this compound surfaces.

Experimental_Workflow_Pin_on_Disk cluster_prep Sample Preparation cluster_test Testing Procedure cluster_analysis Data Analysis Prep1 Clean Pin and Disk Prep2 Mount Specimens Prep1->Prep2 Test1 Apply Normal Load Prep2->Test1 Test2 Set Rotational Speed Test1->Test2 Test3 Record Frictional Force Test2->Test3 Test4 Run for Predetermined Duration Test3->Test4 Analysis3 Determine Friction Coefficient Test3->Analysis3 Analysis1 Measure Wear Track Test4->Analysis1 Analysis2 Calculate Wear Volume Analysis1->Analysis2 Experimental_Workflow_Salt_Spray cluster_prep Preparation cluster_exposure Corrosion Exposure cluster_eval Evaluation Prep1 Clean Specimen Prep2 Scribe 'X' (if required) Prep1->Prep2 Prep3 Place in Cabinet Prep2->Prep3 Exposure1 Set Temperature (35°C) Prep3->Exposure1 Exposure2 Atomize 5% NaCl Solution Exposure1->Exposure2 Exposure3 Expose for Specified Duration Exposure2->Exposure3 Eval1 Rinse and Dry Specimen Exposure3->Eval1 Eval2 Inspect for Corrosion Eval1->Eval2 Eval3 Rate Adhesion/Blistering Eval2->Eval3 Tribological_Properties_Relationship This compound This compound Surface Hardness High Hardness (800-1300 HV) This compound->Hardness leads to NodularStructure Crack-Free Nodular Structure This compound->NodularStructure WearResistance High Wear Resistance Hardness->WearResistance improves Friction Low Coefficient of Friction WearResistance->Friction interrelated CorrosionResistance Excellent Corrosion Resistance NodularStructure->CorrosionResistance enhances LubricantRetention Lubricant Retention NodularStructure->LubricantRetention enables LubricantRetention->Friction reduces

References

Surface morphology and topography of Duralloy materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Surface Morphology and Topography of Duralloy Materials for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed examination of the surface characteristics of materials marketed under the brand name "this compound." It is important to note that "this compound" is a trade name used for distinct material types, including thermoplastic powder coatings, thermosetting powder coatings, and thin dense chromium coatings. This document synthesizes available data on their surface morphology and topography, presents relevant experimental methodologies, and explores potential applications in the field of drug development.

Understanding this compound Materials

The term "this compound" encompasses at least three different types of materials, each with unique surface properties:

  • This compound Thermoplastic Coatings: These are typically based on polyvinyl chloride (PVC) and are formulated with plasticizers for flexibility and hardness. They are applied as a single-coat system, often used for finishing wire goods, offering corrosion and chemical resistance.[1]

  • This compound Thermosetting Powder Coatings: This range, offered by Dulux, consists of durable polyester-based thermosetting powders.[2] These coatings are known for their hard-wearing finish, good color retention, and are formulated to meet standards such as AS3715 and AAMA 2603.

  • This compound® Nodular Thin Dense Chromium (TDC) Coatings: This is a proprietary electroplated chromium coating characterized by a unique micronodular, crack-free surface texture. It is engineered to enhance hardness, wear resistance, and corrosion performance.[3][4]

Surface Morphology and Topography

The surface characteristics of each this compound type are critical to their performance and potential applications.

This compound® Nodular Thin Dense Chromium (TDC) Coatings

The surface of TDC coatings is distinguished by a distinctive hierarchical nodular morphology.[3] This structure is composed of defect-free near-nanocrystalline grains.[5]

Quantitative Surface Data:

PropertyValueAnalysis Technique
Average Nodule Diameter3.6 ± 0.5 µmScanning Electron Microscopy (SEM)
Nodule Surface Area Coverage95.9%SEM
Nodule Boundary Length per Unit Area0.61 ± 0.02 µm/µm²SEM
Mean Surface Roughness (Ra)204 ± 40 nmAtomic Force Microscopy (AFM)
Mean Surface Roughness of Conventional Hard Chromium12.7 ± 5 nmAFM

Data sourced from studies on Thin Dense Chromium (TDC) coatings which are representative of the this compound® nodular chromium technology.[3][6]

The nodular topography with deep gaps at the boundaries provides a unique surface that can influence lubrication and wear characteristics.[6] Unlike conventional hard chromium coatings which often exhibit microcracks, the TDC surface is engineered to be crack-free, significantly enhancing its corrosion resistance.[3][6]

This compound Thermosetting Polyester Powder Coatings

Polyester thermosetting powder coatings form a cross-linked network upon curing, resulting in a tough, solid surface.[2] The surface morphology is generally smooth, but can be influenced by additives like flow agents, which can create surface tension gradients leading to variations in roughness.[7] The surface structure is typically a topologically random assembly of tubular graphene units when modified with E-MWCNT.[8]

This compound Thermoplastic (PVC) Powder Coatings

PVC powder coatings melt and flow to form a uniform protective layer.[1] The surface morphology of PVC blends can range from relatively smooth and uniform to having greater surface roughness with visible microphase domains, indicating the degree of compatibility between the PVC and any blending agents like thermoplastic polyurethane (TPU).[9] The surface hydrophobicity of PVC can be modified to become more hydrophilic through surface treatments, which also alters the surface morphology by increasing roughness.[10]

Relevance to Drug Development

The surface properties of coatings are critical in drug development, particularly for drug delivery systems and medical devices. While "this compound" materials are not primarily marketed for pharmaceutical applications, their constituent polymers and coating types have direct relevance.

  • Polymer Coatings for Drug Delivery: Polymeric coatings are extensively used in pharmaceutical dosage forms to protect drugs, mask taste, and control release profiles.[11] Polymers like those used in this compound (polyesters, PVC) can be functionalized for biomedical applications.[12] For instance, they can be used to coat nanoparticles to shield them from degradation and modulate drug release.[11]

  • Surface Functionalization for Biocompatibility: The surface of a medical device or implant must be biocompatible to avoid adverse immune responses.[13] The polymers and chromium used in this compound coatings can be surface-modified to enhance biocompatibility. Techniques like plasma treatment can introduce polar groups on polymer surfaces to improve interaction with biological systems.[12]

  • Controlled Drug Release: The morphology and topography of a coating can influence drug release kinetics. A porous or nodular surface, like that of the TDC coating, could potentially be engineered to act as a reservoir for drug molecules, allowing for sustained release. Polymeric coatings can be designed to release drugs in response to specific stimuli like pH or temperature.[14]

The workflow for evaluating a coating for a potential drug delivery application would involve a series of characterization and testing steps.

G cluster_0 Material Selection & Coating cluster_1 Surface Characterization cluster_2 Biocompatibility & Drug Interaction Select Coating (e.g., Polyester, PVC, Cr) Select Coating (e.g., Polyester, PVC, Cr) Substrate Preparation Substrate Preparation Select Coating (e.g., Polyester, PVC, Cr)->Substrate Preparation Coating Application Coating Application Substrate Preparation->Coating Application Morphology Analysis (SEM) Morphology Analysis (SEM) Coating Application->Morphology Analysis (SEM) Topography Analysis (AFM) Topography Analysis (AFM) Morphology Analysis (SEM)->Topography Analysis (AFM) Chemical Analysis (XPS, EDS) Chemical Analysis (XPS, EDS) Topography Analysis (AFM)->Chemical Analysis (XPS, EDS) Cytotoxicity Testing Cytotoxicity Testing Chemical Analysis (XPS, EDS)->Cytotoxicity Testing Drug Loading & Elution Studies Drug Loading & Elution Studies Cytotoxicity Testing->Drug Loading & Elution Studies In-vitro/In-vivo Evaluation In-vitro/In-vivo Evaluation Drug Loading & Elution Studies->In-vitro/In-vivo Evaluation

Workflow for Coating Evaluation in Drug Delivery.

Experimental Protocols

Detailed experimental protocols for the analysis of coating surface morphology and topography are crucial for reproducible research.

Scanning Electron Microscopy (SEM) for Surface Morphology

SEM is used to obtain high-resolution images of the surface topography.

  • Sample Preparation:

    • Cut a representative section of the coated material to a size compatible with the SEM sample holder.

    • For non-conductive coatings (e.g., polymers), sputter-coat the sample with a thin layer of a conductive material such as gold or palladium to prevent charging under the electron beam.

  • Imaging Parameters:

    • Accelerating Voltage: Typically 5-20 kV. Lower voltages can be used to reduce beam penetration and enhance surface detail.

    • Working Distance: Optimized for a balance between resolution and depth of field. A common range is 5-15 mm.

    • Detector: Use a secondary electron (SE) detector for topographical imaging. A backscattered electron (BSE) detector can be used to show compositional contrast.

    • Magnification: Varies from low magnification (e.g., 100x) for an overview to high magnification (e.g., >10,000x) to resolve fine surface features like nodules or pores.

  • Data Analysis:

    • Qualitatively assess the surface for features such as cracks, pores, grain structure, and nodule distribution.

    • Use image analysis software to quantify feature sizes (e.g., nodule diameter) and their distribution.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

AFM provides a true three-dimensional map of the surface and allows for precise measurement of surface roughness.[15]

  • Sample Preparation:

    • Mount a small section of the coated sample on an AFM puck using a suitable adhesive.

    • Ensure the sample surface is clean and free of loose debris.

  • Imaging Parameters:

    • Mode: Tapping mode is often preferred for polymer surfaces to minimize sample damage. Contact mode can also be used.

    • Cantilever: Select a cantilever with an appropriate spring constant and tip radius for the expected surface features.

    • Scan Size: Start with a larger scan size (e.g., 10x10 µm) to get an overview and then zoom in on areas of interest with smaller scan sizes (e.g., 1x1 µm).

    • Scan Rate: Typically 0.5-2 Hz. Slower scan rates can improve image quality.

  • Data Analysis:

    • Use the AFM software to generate 2D and 3D topographical images.

    • Calculate surface roughness parameters such as the average roughness (Ra) and the root mean square roughness (Rq) from the height data.

The logical relationship for selecting between SEM and AFM for surface analysis is depicted below.

G node_cond node_cond node_tech Use SEM End End node_tech->End Start Start Surface Analysis Qualitative Qualitative Morphological Overview? Start->Qualitative Qualitative->node_tech Yes Quantitative Quantitative 3D Topography & Roughness? Qualitative->Quantitative No Composition Elemental Composition Needed? Quantitative->Composition No node_tech2 Use AFM Quantitative->node_tech2 Yes node_tech3 Use SEM with EDS Composition->node_tech3 Yes Composition->End No node_tech2->End node_tech3->End

Decision diagram for surface analysis technique selection.

Conclusion

The "this compound" brand represents a diverse range of coating materials, each with distinct surface morphologies and topographies that dictate their performance. The nodular, crack-free surface of the chromium-based this compound offers excellent wear and corrosion resistance. The polyester and PVC-based coatings provide durable and chemically resistant surfaces with morphologies that can be tailored through formulation. While not their primary application, the fundamental material properties of these coatings present intriguing possibilities for use in drug development, particularly in the areas of controlled-release systems and biocompatible coatings for medical devices. Further research focusing on the surface functionalization and biocompatibility of these specific materials is warranted to fully explore their potential in the pharmaceutical and biomedical fields.

References

A Technical Guide to the Thermal Stability and High-Temperature Performance of Duraloy Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Materials Engineers

This technical guide provides an in-depth analysis of the thermal stability and high-temperature performance of Duraloy alloys, a family of high-performance, heat-resistant cast alloys developed by Duraloy Technologies. These materials are engineered for demanding applications where strength, creep resistance, and resistance to corrosion and oxidation at elevated temperatures are critical. This document summarizes key performance data, outlines the experimental protocols used to determine these properties, and presents logical frameworks for alloy selection and application.

It is important to note that the "Duraloy" trade name is associated with several different material types. This guide focuses specifically on the high-temperature, cast nickel-chromium-iron alloys produced by Duraloy Technologies, which are designed for service in environments such as industrial furnaces, petrochemical processing, and power generation. Other materials, such as the heat-treated alloy steel "Durelloy" from Ameralloy, are distinct products with different compositions and performance characteristics and are not the subject of this guide.

Overview of Duraloy High-Temperature Alloys

Duraloy's portfolio of high-temperature alloys is designed to provide reliable service across a wide range of temperatures and corrosive environments. The primary alloying elements are typically iron, nickel, and chromium, with additions of other elements such as cobalt, tungsten, molybdenum, niobium, and titanium to enhance specific properties like creep strength, carburization resistance, and thermal fatigue resistance. These alloys are generally supplied in the as-cast condition.[1]

The microstructure of these alloys is typically austenitic, which provides a combination of high-temperature strength and good ductility.[2] The addition of strong carbide-forming elements like tungsten, niobium, and titanium leads to the precipitation of stable carbides within the microstructure. These carbides are crucial for retarding dislocation movement, which in turn significantly increases the material's strength and creep resistance at elevated temperatures.

Key Alloy Families

Duraloy's high-temperature alloys can be broadly categorized into several families, each tailored for specific application requirements:

  • 22H® and Super 22H®: These are iron-nickel-chromium alloys known for their excellent high-temperature strength and oxidation resistance.[1][3] Super 22H® includes a cobalt addition to further enhance its hot strength.[4]

  • MO-RE® Series: This family of alloys, such as MO-RE® 1, MO-RE® 9, and MO-RE® 10, often feature additions of tungsten and niobium to improve creep strength and resistance to carburization.[1][3][4][5]

  • TMA® Series: These are microalloyed materials, like TMA® 6301, designed for superior stress rupture properties and improved service life in applications such as steam methane reformers.[6]

  • Supertherm®: This is a high-performance alloy containing cobalt and tungsten, recognized for its exceptional strength and oxidation resistance at temperatures up to 2300°F (1260°C).[4][7]

Quantitative Performance Data

The following tables summarize the available quantitative data on the chemical composition and high-temperature mechanical properties of select Duraloy alloys.

Chemical Composition
Table 1: Nominal Chemical Composition of Select Duraloy High-Temperature Alloys (wt%)
AlloyCCrNiCoWNbOtherMax. Service Temp. (°F / °C)
22H®0.453050-4--2200 / 1204[4]
Super 22H®0.45284835--2200 / 1204[4]
Supertherm®0.452535155--2300 / 1260[4]
MO-RE® 10.452535-1.5--2100 / 1149[4]
MO-RE® 100.402535--1.2-2000 / 1093[4]
TMA® 6301------Microalloyed-
High-Temperature Mechanical Properties

The following tables present high-temperature tensile, creep, and stress rupture data for the 22H® alloy as a representative example of the Duraloy family. Data for other proprietary alloys may be available from the manufacturer.

Table 2: High-Temperature Tensile Properties of 22H® Alloy
Temperature (°C)Ultimate Tensile Strength (N/mm²)Elongation (%)
8002155.5
9001257.0
10007011.0
11003519.0
Table 3: Creep Strength of 22H® Alloy (Stress for 1% Extension in 10,000 hours)
Temperature (°C)Stress (N/mm²)
80050.0
90022.0
10009.0
11003.5
Table 4: Stress Rupture Properties of 22H® Alloy
Temperature (°C)Stress to Rupture (N/mm²)
1,000 hours10,000 hours
80070.055.0
90035.025.0
100015.010.0
11006.04.0

Experimental Protocols

The high-temperature mechanical properties of Duraloy alloys are determined using standardized testing procedures to ensure accuracy and comparability of the data. The primary standards governing these tests are those published by ASTM International.

High-Temperature Tensile Testing (ASTM E21)

This test method is used to determine the tensile strength, yield strength, elongation, and reduction of area of metallic materials at elevated temperatures.[8][9]

  • Specimen Preparation: Test specimens are machined from cast samples to standardized dimensions.

  • Test Apparatus: The test is conducted on a universal testing machine (UTM) equipped with a high-temperature furnace capable of maintaining a uniform and stable temperature in the specimen's gauge section. High-temperature grips are used to hold the specimen securely, and a high-temperature extensometer is attached to the gauge section to measure strain.

  • Procedure:

    • The specimen is mounted in the grips and enclosed within the furnace.

    • The furnace heats the specimen to the desired test temperature. The temperature is carefully monitored and controlled, typically within ±3°C (±5°F) for temperatures up to 980°C (1800°F).[9]

    • After stabilizing at the test temperature, a uniaxial tensile load is applied at a controlled strain rate until the specimen fractures.

    • Load and extension data are recorded throughout the test to generate a stress-strain curve, from which the key mechanical properties are determined.

Creep and Stress Rupture Testing (ASTM E139)

These tests are crucial for evaluating the long-term performance of materials under a constant load at high temperatures.[10][11][12][13]

  • Creep Test: This test measures the time-dependent deformation (creep strain) of a material under a constant load and temperature. The test can be run uninterrupted, with continuous monitoring of elongation, or interrupted, with periodic measurements.[10] The result is a creep curve (strain versus time), which is used to determine the creep rate.

  • Stress Rupture Test: This test is similar to the creep test but is conducted until the specimen fractures. The primary result is the time to rupture at a specific stress and temperature.[10][11][12]

  • Specimen and Apparatus: Standardized specimens are used, and the test is performed in a specialized creep/stress rupture frame equipped with a high-temperature furnace and a system for applying a constant load.[11][13]

  • Procedure:

    • The specimen is heated to the test temperature under a minimal pre-load.

    • Once the temperature has stabilized, the full test load is applied smoothly.

    • For creep tests, the elongation of the specimen is measured over time. For stress rupture tests, the time until fracture is recorded.[12]

    • A series of tests at different stress levels and temperatures are conducted to fully characterize the material's creep and stress rupture behavior.

Visualization of Concepts and Workflows

Strengthening Mechanisms in Duraloy Alloys

The high-temperature strength of Duraloy alloys is derived from a combination of solid-solution strengthening and precipitation hardening. The following diagram illustrates the role of various alloying elements in the microstructure.

Strengthening_Mechanisms Alloying_Elements Alloying Elements (Cr, Ni, W, Co, Nb, Ti) Austenitic_Matrix Austenitic (γ) Matrix (Fe-Ni-Cr Base) Alloying_Elements->Austenitic_Matrix Dissolve in Carbides Stable Carbides (e.g., Cr23C6, NbC, TiC) Alloying_Elements->Carbides Form Solid_Solution Solid-Solution Strengthening Austenitic_Matrix->Solid_Solution High_Temp_Strength Enhanced High-Temperature Strength & Creep Resistance Solid_Solution->High_Temp_Strength Precipitation Precipitation Hardening Precipitation->High_Temp_Strength Inhibit Dislocation Movement Carbides->Precipitation

Strengthening mechanisms in Duraloy alloys.
Experimental Workflow for High-Temperature Material Characterization

The process of evaluating the high-temperature performance of a Duraloy alloy follows a standardized workflow, from sample preparation to data analysis.

Experimental_Workflow start Start: As-Cast Alloy Sample machining Specimen Machining start->machining tensile_test High-Temp Tensile Test (ASTM E21) machining->tensile_test creep_test Creep & Stress Rupture Test (ASTM E139) machining->creep_test tensile_data Tensile Properties (UTS, YS, Elongation) tensile_test->tensile_data creep_data Creep & Rupture Data (Creep Rate, Time to Rupture) creep_test->creep_data analysis Data Analysis & Material Characterization tensile_data->analysis creep_data->analysis end End: Performance Guide analysis->end

Workflow for high-temperature testing.
Alloy Selection Logic

The selection of an appropriate Duraloy alloy for a specific application depends on a hierarchy of factors, primarily the operating temperature and the chemical environment.

Alloy_Selection start Define Application Requirements temp Operating Temperature? start->temp env Corrosive Environment? temp->env < 2000°F stress High Mechanical Stress? temp->stress > 2000°F hk_hp Standard Grades (e.g., HK, HP) env->hk_hp Oxidizing mo_re MO-RE® Series (e.g., MO-RE® 10) env->mo_re Carburizing supertherm Supertherm® 22H® / Super 22H® stress->supertherm Yes tma TMA® Series stress->tma No (e.g., Reformer Tubes)

Simplified alloy selection logic.

References

Corrosion resistance properties of Duralloy in acidic environments

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Corrosion Resistance Properties of "Duralloy" in Acidic Environments

Executive Summary

The term "this compound" is a trade name applied to a diverse range of materials, each with distinct compositions and performance characteristics. This guide synthesizes the publicly available technical information regarding the corrosion resistance of these materials in acidic environments. It is important to note that a singular, comprehensive dataset for a single "this compound" entity does not exist in the public domain. The information is fragmented across different manufacturers and material types, ranging from powder coatings and engineering plastics to high-temperature metal alloys and repair composites.

This document provides an overview of the acidic resistance of the most prominent materials marketed under the "this compound" brand, outlines general experimental protocols for corrosion testing in acidic media, and presents this information in a structured format for researchers, scientists, and drug development professionals. Due to the limited availability of specific quantitative data for "this compound" products in various acids, this guide also incorporates general principles and methodologies for corrosion testing of comparable materials.

Identification of "this compound" Materials

The name "this compound" is used by several companies for different products. The primary categories identified are:

  • This compound® Powder Coatings: Primarily from Dulux and the Protech Group, these are thermosetting polyester or PVC-based powder coatings applied to metal substrates like aluminum and steel.[1][2][3][4][5][6][7][8][9][10][11]

  • Duraloy Engineering Plastics: Produced by American High Performance Seals, these are specialized plastics for seals, wear rings, and other high-performance applications.[12]

  • Duraloy High-Temperature Alloys: Manufactured by Duraloy Technologies, these are proprietary cast alloys designed for high-temperature applications such as in petrochemical furnaces.[13]

  • METALCLAD this compound: A two-component polymer composite for metal repair from Enecon.[15]

The corrosion resistance properties, particularly in acidic environments, are highly specific to each of these material types.

Corrosion Resistance in Acidic Environments

This compound® Powder Coatings (Dulux and Protech Group)

These coatings are designed for architectural and general industrial applications, offering good durability and weather resistance.[2][3] However, their performance in acidic environments is limited.

Qualitative Assessment:

The technical datasheets consistently state that this compound® powder coatings are "resistant to spills of dilute acid" but are not suitable for strongly acidic or caustic environments .[2][3][5][6][7][9][10][11] The recommended in-service pH range is between 5 and 9.[3][5][7][9][10][11] Exposure to strong acids should be avoided.[2]

Quantitative Data:

No specific quantitative data, such as corrosion rates in sulfuric, hydrochloric, nitric, or phosphoric acid, is publicly available for these coatings. Performance is typically evaluated based on standards like AAMA 2603 and AS 3715, which involve tests such as salt spray resistance (e.g., 1000 hours with no effect on pre-treated aluminum), but not immersion in strong acids.[1][2][3][5][9]

Duraloy Engineering Plastics

These materials are formulated for demanding applications requiring high mechanical strength, wear resistance, and chemical inertness.[12]

Qualitative Assessment:

Various grades of Duraloy plastics are described as having "excellent corrosion resistance" or "superb chemical properties".[12] For instance, Duraloy 3800 is a unique fluoropolymer material with "superb chemical properties".[12] However, specific resistance to different acids and concentrations is not detailed. One grade, Duraloy 1258, is noted to have "Excellent corrosion resistance (except to aqueous salts)".[12]

Quantitative Data:

There is no publicly available quantitative data on the corrosion rates of Duraloy engineering plastics in specific acidic environments.

METALCLAD this compound (Enecon)

This is a two-component polymer composite used for repairing worn or damaged metal components.[15] Its chemical resistance has been characterized to some extent.

Quantitative and Qualitative Data Summary:

AcidConcentrationResistance
Acetic acid0-10%Excellent
Nitric acid0-10%Excellent
Nitric acid10-20%Good
Phosphoric acid0-10%Good
Ammonium hydroxide0-10%Excellent

Table 1: Chemical Resistance of METALCLAD this compound.[15]

This data is specific to the repair composite and not a bulk material intended for primary fabrication of equipment for acid service.

Other "this compound" Materials

Experimental Protocols for Corrosion Testing in Acidic Environments

While specific experimental protocols for "this compound" products are not publicly available, standard methodologies are used to evaluate the corrosion resistance of materials in acidic environments. These typically involve immersion testing and electrochemical methods.[16][17][18][19][20]

Immersion Testing (Weight Loss Method)

This is a common and straightforward method to determine the average corrosion rate of a material in a specific environment.[16][17][18]

Typical Protocol (based on ASTM G1, G31):

  • Specimen Preparation: Test coupons of a known surface area and weight are prepared. The surface is typically cleaned and degreased.

  • Test Solution: The acidic solution of a specific concentration is prepared.

  • Exposure: The coupons are fully immersed in the test solution at a controlled temperature for a predetermined duration (e.g., 24, 48, 96 hours, or longer).[17] The test can be interrupted at intervals to weigh the coupons.[17]

  • Post-Test Analysis: After exposure, the coupons are removed, cleaned to remove corrosion products, and re-weighed.

  • Corrosion Rate Calculation: The weight loss is used to calculate the corrosion rate, typically in millimeters per year (mm/yr) or mils per year (mpy).

Iso-corrosion diagrams, which show corrosion rates at different acid concentrations and temperatures, can be generated from this data.[17]

Electrochemical Testing

Electrochemical methods provide more detailed information about the corrosion mechanism and can be much faster than immersion tests.[16][20]

Common Techniques:

  • Potentiodynamic Polarization: This technique measures the current response of a material to a changing applied potential in an electrolyte (the acidic solution).[20] It can be used to determine the corrosion potential, corrosion current (and thus corrosion rate), and susceptibility to pitting corrosion.[18]

  • Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the material-electrolyte interface over a range of frequencies. It can provide information about the properties of the protective passive film and the kinetics of the corrosion process.[20]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for evaluating the corrosion resistance of a material in an acidic environment.

G cluster_prep 1. Preparation cluster_testing 2. Corrosion Testing cluster_analysis 3. Analysis cluster_results 4. Results & Interpretation A Material Selection & Specimen Preparation C Immersion Test (Weight Loss) A->C D Electrochemical Test (e.g., Polarization) A->D B Preparation of Acidic Test Solution B->C B->D E Post-Test Specimen Cleaning & Weighing C->E F Surface Characterization (e.g., Microscopy) C->F D->F G Data Analysis D->G E->G H Calculation of Corrosion Rate G->H I Determination of Corrosion Mechanism G->I J Material Performance Assessment H->J I->J

Caption: Generalized workflow for corrosion resistance testing in acidic environments.

Conclusion

The term "this compound" encompasses a wide variety of materials, and a single, unified technical guide on their corrosion resistance in acidic environments is not feasible based on publicly available data. The most extensively documented "this compound" products in this context are powder coatings, which are generally not recommended for use in strongly acidic conditions (pH < 5).[3][5][7][9][10][11] Other materials, such as engineering plastics and a specific polymer repair composite, show good to excellent resistance to certain dilute acids, but quantitative data is sparse.[12][15]

For researchers, scientists, and professionals in drug development requiring detailed and reliable data on the performance of a specific "this compound" product in a given acidic environment, it is imperative to:

  • Identify the specific type of "this compound" material and its manufacturer.

  • Contact the manufacturer directly to request detailed technical datasheets, chemical resistance charts, and any available corrosion testing reports.

  • Conduct independent testing following standardized protocols (such as those from ASTM) if the material is to be used in a critical application and the manufacturer's data is insufficient.

The absence of centralized, in-depth data highlights the importance of due diligence in material selection for applications involving corrosive media.

References

Coefficient of friction for different Duralloy formulations

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Frictional Properties of Duralloy Formulations

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coefficient of friction and related tribological properties for materials marketed under the "this compound" trade name. It has come to light that "this compound" is a brand used by several distinct manufacturers for different classes of materials, including metallic coatings, engineering plastics, and powder coatings. This document addresses each formulation type separately, presenting available data, outlining typical experimental protocols, and visualizing testing workflows.

This compound®: Thin Dense Chromium Coating

The this compound® process, offered by Aalberts Surface Treatment, creates an extremely hard, thin, and precise metallic chromium layer on a substrate.[1][2][3][4][5] This coating is designed to protect against friction, fretting, and vibration corrosion, thereby enhancing the wear resistance of the underlying material.[1][3][4] While specific quantitative data for the this compound® brand is not publicly available in datasheets, its tribological properties are characteristic of hard chromium plating.

Frictional Data Summary

Quantitative friction data for the specific this compound® coating is not provided by the manufacturer. However, data for generic hard chromium coatings provides a valuable reference point. The coefficient of friction is highly dependent on variables such as the substrate, surface finish, counterpart material, load, and environment.[6]

Material FormulationCounterpart MaterialTest ConditionCoefficient of Friction (Static)Source
This compound® (Thin Chromium)SteelRun-inReduction in friction coefficients reported[1]
Hard Chrome (Representative)SteelDry, Static~0.21[6]
Experimental Protocols for Chromium Coatings

The tribological properties of hard chromium coatings are typically evaluated using standardized wear and friction tests.

1.2.1. Pin-on-Disk Test (ASTM G99): This is a common method for determining wear rate and friction characteristics.[7]

  • Apparatus: A pin or ball of a standard material (e.g., steel) is brought into contact with a rotating disk coated with the chromium formulation.

  • Procedure: A specific normal load is applied to the pin as the disk rotates at a constant speed for a set number of cycles or duration.

  • Data Acquisition: A load cell continuously measures the tangential frictional force. The wear rate is determined by measuring the material loss from the disk (e.g., via profilometry of the wear track) and/or the pin.[7]

  • Calculation: The coefficient of friction (μ) is calculated as the ratio of the frictional force (F) to the normal force (N).

1.2.2. Taber Abrasion Test (ASTM D4060): This test measures the abrasion resistance of a coating.[7]

  • Apparatus: A coated panel is mounted on a turntable that rotates at a fixed speed. Two abrasive wheels are lowered onto the surface under a specific load.[7]

  • Procedure: The panel rotates, and the wheels abrade the surface.

  • Data Acquisition: Wear is quantified by measuring the weight loss of the panel after a defined number of cycles. The "Taber Wear Index" is often reported as the weight loss per 1000 cycles under a specific load.

Visualization: Tribological Testing Workflow

The following diagram illustrates a generalized workflow for evaluating the coefficient of friction and wear resistance of a coating.

G cluster_prep Preparation cluster_test Tribological Test (e.g., Pin-on-Disk) cluster_analysis Data Analysis prep1 Substrate Cleaning & Preparation prep2 This compound® Coating Application prep1->prep2 prep3 Sample Characterization (Thickness, Hardness) prep2->prep3 test1 Mount Sample & Counterpart prep3->test1 test2 Set Normal Load & Sliding Speed test1->test2 test3 Initiate Test for Set Duration/Cycles test2->test3 analysis1 Continuously Record Frictional Force test3->analysis1 analysis2 Calculate Coefficient of Friction analysis1->analysis2 analysis3 Measure Wear Track Profile (Profilometry) analysis4 Calculate Wear Rate analysis3->analysis4

Caption: Generalized workflow for tribological testing.

Duraloy™: Engineering Plastic Formulations

American High Performance Seals offers a range of "Duraloy" materials, which are specially formulated engineering plastics and proprietary polymeric alloys for seals and bearings.[8][9] These materials are designed for applications requiring low friction and high wear resistance.[8][9]

Frictional Data Summary

While specific formulations are described as having a "low wear rate and coefficient of friction," quantitative data is not available in the product literature.[8] Therefore, representative data for common classes of engineering plastics used in tribological applications is provided for context.

Material FormulationDescriptionRepresentative Coefficient of Friction (vs. Steel)
Duraloy 3724 Proprietary polymeric alloy for low-friction applications.[8]Data not publicly available
Duraloy 3789 Proprietary internally lubricated thermoplastic.[8]Data not publicly available
Duraloy 4736 Proprietary polymeric alloy for low-friction applications.[8]Data not publicly available
Generic Unfilled Polymers (e.g., PA, POM)0.2 - 0.6[10]
Generic Fluorocarbons (e.g., PTFE, FEP)0.05 - 0.25[10]
PTFE-Filled Acetal Internally lubricated composite~0.17 (vs. ~0.35 for unfilled Acetal)[11]
Experimental Protocols for Engineering Plastics

The tribological properties of polymers are highly sensitive to test parameters such as load, sliding speed, temperature, and counterpart surface roughness.[12][13]

2.2.1. Pin-on-Disk or Block-on-Ring Method: This is the most common configuration for testing plastics.

  • Apparatus: A polymer pin or block is pressed against a rotating metal (typically steel) disk or ring.[14]

  • Procedure: The test is conducted under controlled load and speed. Friction and temperature may be monitored continuously. Tests can be run under dry or lubricated conditions.

  • Data Acquisition: Frictional force is measured to calculate the coefficient of friction. Wear is determined by measuring the dimensional change or weight loss of the polymer sample over time.[14] A key output for polymers is the specific wear rate (K), often expressed in mm³/Nm.

Visualization: Polymer Friction Logic

The following diagram illustrates the relationship between material properties and tribological outcomes for self-lubricating polymers.

G cluster_material Material Formulation cluster_mechanism Friction Mechanism cluster_outcome Tribological Outcome Base Base Polymer (e.g., Acetal, PEEK) Composite Duraloy Composite Base->Composite Lubricant Internal Lubricant (e.g., PTFE, Silicone) Lubricant->Composite Transfer Transfer Film Formation on Counterface Composite->Transfer Shear Low Shear Strength of Interface Transfer->Shear Friction Reduced Coefficient of Friction Shear->Friction Wear Lower Wear Rate Shear->Wear

Caption: Logic of internally lubricated polymer friction.

Other "this compound" Formulations

Protech Group this compound™ (PVC Powder Coating)

This product line consists of PVC-grade thermoplastic powder coatings.[15][16] The technical data sheets provide mechanical properties like hardness (Shore A), tensile strength, and elongation but do not list a coefficient of friction.[15] Generally, PVC is not considered a low-friction material unless specifically formulated with lubricants.

Duraloy Technologies (High-Temperature Alloys)

This company produces heat-resistant nickel-chromium alloys for severe high-temperature service.[17] The primary design considerations are creep strength, and resistance to oxidation and carburization at temperatures up to 2200°F (1204°C).[17]

  • Frictional Properties: Tribological data for these specific alloys are not published. However, research on similar nickel-based superalloys at elevated temperatures (500-800°C) shows that friction and wear behavior are dominated by the formation of oxide layers ("glazes") on the contact surfaces.[18][19] These layers can act as lubricious films, leading to a decrease in the coefficient of friction under stable high-temperature conditions.[18][19] The wear mechanisms at these temperatures are complex, involving a combination of abrasive, adhesive, and oxidative wear.[18]

References

Navigating Chemical Compatibility: A Technical Guide to Duralloy Materials for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility of materials marketed under the "Duralloy" trade name. It is intended to assist researchers, scientists, and drug development professionals in selecting appropriate materials for their laboratory and manufacturing environments. The term "this compound" is used by several distinct manufacturers for different material types, primarily powder coatings and specialized alloys. This document will address the chemical resistance of these different materials to various chemical agents, provide standardized experimental protocols for compatibility testing, and discuss the critical aspects of biocompatibility for applications in the life sciences.

Understanding "this compound": A Clarification of Materials

It is crucial to distinguish between the different "this compound" products to assess their chemical compatibility accurately. The most prominent are:

  • Dulux this compound®: A range of durable polyester thermosetting powder coatings. These are frequently used on architectural aluminum and various types of steel. In a laboratory setting, they might be found on equipment housing, furniture, and fixtures.

  • Protech this compound™: A line of Polyvinyl Chloride (PVC) grade thermoplastic powder coatings. These are designed as a single-coat system and are noted for their corrosion and chemical resistance. Applications could include coatings for wire goods and other metallic components in a lab.

  • Duraloy Technologies: A manufacturer of high-performance, corrosion-resistant, and heat-resistant cast alloys. These are specialized materials, often used in demanding industrial environments, and could be relevant for custom-built reactors or equipment in pharmaceutical manufacturing.

The following sections will delve into the specific chemical compatibility of each of these material types.

Chemical Compatibility of Dulux this compound® (Polyester Powder Coating)

Dulux this compound® is a polyester-based powder coating. The chemical resistance of polyester coatings is generally good, but they can be susceptible to degradation by certain classes of chemicals. The data presented here is a summary of information from technical datasheets and general data for polyester materials.

Quantitative Chemical Resistance Data

The following table summarizes the resistance of Dulux this compound® to a range of common laboratory chemicals. The ratings are based on qualitative descriptions from product datasheets and are supplemented with general polyester resistance data.

Chemical AgentResistance RatingNotes
Acids (Dilute) ResistantResistant to spills of dilute acids.[1]
Alkalis (Dilute) ResistantResistant to spills of dilute alkalis.[1]
Alcohols
EthanolResistant[1]
IsopropanolGoodGenerally good resistance.
Hydrocarbons
White SpiritsResistant[1]
XyleneSlight SofteningLimit contact.[1]
Ketones
AcetoneNot RecommendedSoftens the coating.
Methyl Ethyl Ketone (MEK)Not RecommendedSoftens the coating; avoid contact.[1]
Esters
Ethyl AcetateNot RecommendedSoftens the coating; avoid contact.[1]
Other
MortarResistant[1]
Salt SprayExcellentExcellent resistance over pretreated aluminum.[1]
HumidityExcellentExcellent resistance at 38°C/100% humidity.[1]

Disclaimer: This data is for guidance only. The actual resistance can be affected by factors such as chemical concentration, temperature, and exposure duration. Always perform specific testing for your application.

Chemical Compatibility of Protech this compound™ (PVC Powder Coating)

Protech's this compound™ is a PVC-based thermoplastic powder coating. PVC, in its rigid form, is known for its excellent resistance to a wide range of chemicals, including many acids, alkalis, and salts.[2] However, plasticized PVC, which is used for flexible coatings, may have reduced chemical resistance due to the presence of plasticizers that can be extracted by certain solvents.[3]

General Chemical Resistance of PVC

The following table provides a general overview of the chemical resistance of PVC. This should be considered as representative, as the specific formulation of this compound™ is proprietary.

Chemical ClassGeneral ResistanceExamples
Acids (Dilute) ExcellentHydrochloric Acid (≤10%), Sulfuric Acid (≤50%)
Acids (Concentrated) Good to PoorNitric Acid (Concentrated) can cause attack.
Alkalis ExcellentSodium Hydroxide, Potassium Hydroxide
Alcohols GoodEthanol, Methanol
Aliphatic Hydrocarbons GoodHexane, Mineral Oil
Aromatic Hydrocarbons PoorBenzene, Toluene, Xylene
Ketones PoorAcetone, Methyl Ethyl Ketone
Esters PoorEthyl Acetate
Halogenated Solvents PoorChloroform, Dichloromethane
Oils and Greases Good
Salt Solutions ExcellentSodium Chloride, Copper Sulfate

Note: The resistance of plasticized PVC can be lower, particularly to organic solvents that can extract the plasticizers, leading to hardening and embrittlement of the coating.[3]

Chemical Compatibility of Duraloy Technologies' High-Performance Alloys

Duraloy Technologies produces a range of corrosion-resistant cast alloys. These materials are designed for severe service conditions. The following is a summary of some of their alloy types and their general areas of application and resistance. For specific chemical compatibility data, direct consultation with the manufacturer is recommended.

Alloy SeriesKey Features & Applications
CF Alloys (e.g., CF-3, CF-8, CF-8M) The most widely used corrosion-resistant alloys for ambient temperatures. Enhanced resistance to halogen ions and reducing acids with molybdenum (M grades).[4]
CG-8M Greater resistance to pitting and corrosion in reducing media than CF-8M.[4]
CH-20, CK-20 Superior resistance to hot sulfurous acid, organic acids, and dilute sulfuric acid in specialized chemical applications.[4]
CN-7M Highly resistant to sulfuric acid, phosphoric acid, salts, and seawater.[4]
CY-40 Superb corrosion resistance over a wide temperature range; virtually immune to chloride stress corrosion cracking.[4]

These alloys are intended for applications where standard stainless steels are inadequate. Their suitability for a specific chemical environment in a pharmaceutical or research setting would require rigorous testing.

Experimental Protocols for Chemical Compatibility Testing

For professionals in research and drug development, standardized testing protocols are essential for validating material compatibility. The following outlines a general workflow for such testing, based on established standards.

Standardized Test Methods

Several organizations, such as ASTM International and the International Organization for Standardization (ISO), publish standard test methods for evaluating the chemical resistance of materials. Key standards include:

  • ASTM G31-21: Standard Practice for Laboratory Immersion Corrosion Testing of Metals.[5]

  • ASTM B117: Standard Practice for Operating Salt Spray (Fog) Apparatus.[6]

  • ISO 2812-1: Paints and varnishes — Determination of resistance to liquids — Part 1: Immersion in liquids other than water.

  • ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.

Experimental Workflow for Chemical Resistance Testing

The following diagram illustrates a typical workflow for assessing the chemical compatibility of a material.

experimental_workflow cluster_prep Sample Preparation cluster_exposure Chemical Exposure cluster_analysis Post-Exposure Analysis prep_sample Prepare Test Coupons (e.g., coated panels, alloy samples) clean_sample Clean and Degrease Samples prep_sample->clean_sample initial_measurement Initial Measurement (weight, thickness, appearance) clean_sample->initial_measurement immersion Immersion in Test Chemical (controlled temperature and duration) initial_measurement->immersion ASTM G31/D543 splash_spot Splash or Spot Test initial_measurement->splash_spot vapor Vapor Exposure initial_measurement->vapor final_measurement Final Measurement (weight change, thickness, appearance) immersion->final_measurement splash_spot->final_measurement vapor->final_measurement visual_inspection Visual Inspection (blistering, cracking, discoloration) final_measurement->visual_inspection mechanical_testing Mechanical Property Testing (hardness, adhesion) visual_inspection->mechanical_testing report Report Results mechanical_testing->report

Caption: Workflow for Chemical Compatibility Testing.

Biological Evaluation: Beyond Chemical Resistance

For the target audience of this guide, the biological response to a material is as critical as its chemical resistance. The term "signaling pathways" in the context of material science is unconventional. A more appropriate and standard framework is the assessment of biocompatibility, which includes the evaluation of extractables and leachables and their potential to cause a biological response, such as cytotoxicity.

Extractables and Leachables
  • Extractables: Chemical compounds that are released from a material under aggressive conditions (e.g., strong solvents, high temperatures).[7]

  • Leachables: Chemical compounds that migrate from a material into a product under normal conditions of use.[7]

In pharmaceutical applications, it is crucial to identify and quantify leachables from any material that comes into contact with the drug product, as they can pose a risk to patient safety and product efficacy.[7]

Biocompatibility and Cytotoxicity Testing

The biological evaluation of materials is governed by standards such as the ISO 10993 series, "Biological evaluation of medical devices."[8] A key part of this evaluation is in vitro cytotoxicity testing (ISO 10993-5), which assesses the toxicity of material extracts on cultured cells.[8] Studies have shown that additives and residual monomers in polymers like PVC can leach out and cause cytotoxic effects.[5][9] Similarly, corrosion products from metallic alloys can elicit inflammatory responses.[10][11]

Workflow for Biocompatibility Assessment

The following diagram outlines a generalized workflow for assessing the biological risk of a material, in line with ISO 10993-1.

biocompatibility_workflow cluster_planning Planning and Characterization cluster_testing Testing cluster_assessment Risk Assessment material_char Material Characterization (composition, processing) intended_use Define Intended Use (contact type and duration) material_char->intended_use extractables Extractables/Leachables Study (identify and quantify migrants) intended_use->extractables cytotoxicity In Vitro Cytotoxicity (ISO 10993-5) extractables->cytotoxicity other_tests Other Biocompatibility Tests (e.g., sensitization, irritation) cytotoxicity->other_tests tox_assessment Toxicological Risk Assessment of Leachables other_tests->tox_assessment risk_benefit Overall Risk-Benefit Analysis tox_assessment->risk_benefit final_report Biological Safety Report risk_benefit->final_report

Caption: Workflow for Material Biocompatibility Assessment.

Conclusion

The selection of materials for laboratory and pharmaceutical applications requires a thorough evaluation of their chemical compatibility and biological safety. The "this compound" brand encompasses a range of materials, from polyester and PVC powder coatings to high-performance alloys, each with distinct properties. While datasheets provide a starting point, a comprehensive assessment, particularly for critical applications, necessitates rigorous testing according to standardized protocols. For professionals in the life sciences, understanding the potential for extractables and leachables and their biological impact is paramount to ensuring product quality and patient safety.

References

Microstructural Analysis of Heat-Treated Duralloy Steel: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microstructural changes in heat-treated Duralloy steel, a high-strength, wear-resistant alloy. Understanding the relationship between heat treatment, microstructure, and mechanical properties is crucial for optimizing the performance of components fabricated from this material. This document details the experimental protocols for analysis and presents quantitative data to facilitate informed material selection and application.

Introduction to this compound Steel

This compound is a trade name for a family of alloy steels known for their high tensile strength, resistance to wear, shock, and fatigue.[1][2] While the exact composition can vary, it is generally characterized as a fine-grained, electric furnace alloy steel containing chromium (Cr), molybdenum (Mo), and manganese (Mn) as the primary alloying elements.[1][2] For the purpose of this guide, AISI 4140 steel, a common chromium-molybdenum alloy steel, will be used as a representative material to discuss the microstructural transformations due to its similar alloying elements and wide use in comparable applications.[3][4][5] this compound is often supplied in a pre-hardened, heat-treated, and stress-relieved condition, typically with a hardness of Rockwell C 28–32.[1][2]

The Role of Heat Treatment

Heat treatment is a critical process used to manipulate the microstructure of steels like this compound to achieve desired mechanical properties. The key heat treatment processes include annealing, normalizing, quenching, and tempering, each resulting in distinct microstructures.[3]

  • Annealing: This process involves heating the steel to a specific temperature followed by slow cooling, resulting in a soft and ductile microstructure, typically coarse pearlite and ferrite. This is often done to improve machinability.[3]

  • Normalizing: Steel is heated to the austenitic range and then air-cooled. This produces a more uniform and finer-grained microstructure of ferrite and pearlite compared to annealing, leading to improved toughness.[3]

  • Quenching: This involves rapidly cooling the steel from the austenitic range in a medium such as oil or water. This rapid cooling transforms the austenite into martensite, a very hard and brittle microstructure.[3][6]

  • Tempering: Performed after quenching, this process involves reheating the steel to a temperature below its critical point to reduce the brittleness of the martensite. This results in a microstructure of tempered martensite, which offers a good balance of strength and toughness.[3][6]

Microstructural Evolution in this compound Steel

The microstructure of this compound steel is a direct consequence of the heat treatment it undergoes. The interplay of alloying elements like chromium, molybdenum, and manganese influences the transformation kinetics and the resulting phases.

  • As-Quenched Microstructure: Upon rapid quenching from the austenitizing temperature (typically 830–870°C), the microstructure is predominantly lath martensite.[7] This is a hard, brittle, and highly strained phase responsible for the high strength of the quenched steel.[3]

  • Tempered Microstructure: Tempering the quenched martensite leads to the precipitation of fine carbide particles within the martensite matrix. As the tempering temperature increases, these carbides coarsen, and the martensitic structure recovers, leading to a decrease in hardness and strength but an increase in ductility and toughness.[6][7]

  • Annealed and Normalized Microstructures: Annealing produces a coarse pearlitic and ferritic structure, which is soft and easily machinable. Normalizing results in a finer and more uniform distribution of ferrite and pearlite, enhancing toughness compared to the annealed state.

Quantitative Data

The following tables summarize the typical mechanical properties of a representative Cr-Mo-Mn steel (AISI 4140) subjected to various heat treatments.

Table 1: Mechanical Properties of AISI 4140 Steel after Different Heat Treatments

Heat TreatmentTensile Strength (MPa)Yield Strength (MPa)Hardness (HRC)Elongation (%)
Annealed655 - 825415 - 55020 - 2520 - 25
Normalized850 - 1000655 - 85025 - 2817 - 22
Quenched & Tempered @ 315°C1080 - 1250900 - 110038 - 4212 - 16
Quenched & Tempered @ 540°C930 - 1080750 - 90028 - 3214 - 18

Data sourced from multiple references.[3]

Table 2: Hardness of AISI 4140 Steel at Various Tempering Temperatures

Tempering Temperature (°C)Hardness (HRC)
20047
40039.8
60030.1

Data sourced from a study on tempering of AISI 4140 steel.[6]

Experimental Protocols

Accurate microstructural analysis requires meticulous sample preparation and examination. The following protocols are based on established standards such as ASTM E3 for metallographic preparation and ASTM E112 for grain size determination.[8][9]

Metallographic Sample Preparation
  • Sectioning: A representative sample of the heat-treated this compound steel is cut using an abrasive cutter with adequate cooling to prevent any alteration of the microstructure.

  • Mounting: The sectioned sample is mounted in a polymer resin (e.g., phenolic or epoxy) to facilitate handling during subsequent preparation steps.

  • Grinding: The mounted sample is ground using successively finer grades of silicon carbide abrasive papers (e.g., 240, 320, 400, 600, 800, and 1200 grit) to achieve a flat surface. Copious water cooling is used to prevent overheating.

  • Polishing: The ground sample is polished using diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm, and 1 µm) on a polishing cloth to obtain a mirror-like, scratch-free surface. A final polishing step with a 0.05 µm colloidal silica suspension may be used for enhanced clarity.

  • Etching: The polished surface is etched to reveal the microstructure. A common etchant for this type of steel is Nital (a solution of 2-5% nitric acid in ethanol). The sample is immersed or swabbed with the etchant for a few seconds to reveal the grain boundaries and different phases.

Microstructural Characterization
  • Optical Microscopy: The etched sample is examined using a reflected light metallurgical microscope at various magnifications (e.g., 100x, 500x, 1000x) to observe the general microstructure, including grain size and phase distribution.

  • Scanning Electron Microscopy (SEM): For higher resolution imaging, an SEM is used to observe finer microstructural details, such as carbide morphology and distribution within the tempered martensite.

  • Hardness Testing: The hardness of the prepared sample is measured using a Rockwell C or Vickers hardness tester to correlate the microstructure with mechanical properties.

Determination of Prior Austenite Grain Size (ASTM E112)

Revealing the prior austenite grain boundaries is crucial for understanding the heat treatment history.[8]

  • Etching: A specific etchant, often a saturated aqueous picric acid solution with a wetting agent, is used. The etchant is typically heated to around 65°C.[8]

  • Procedure:

    • The polished sample is preheated slightly.

    • Immerse the sample in the heated etchant for 5-10 seconds.

    • Rinse with deionized water followed by ethanol.

    • Lightly re-polish the surface on a napped cloth with a fine diamond suspension to remove the tarnish and reveal the etched grain boundaries.[8]

  • Analysis: The grain size is then determined by comparing the observed microstructure with standard charts or by using intercept or planimetric methods as described in ASTM E112.[9]

Visualizations

The following diagrams illustrate the key processes and relationships in the heat treatment and analysis of this compound steel.

Heat_Treatment_Workflow cluster_heat_treatment Heat Treatment Processes cluster_microstructure Resulting Microstructures Austenitizing Austenitizing (Heating to ~850°C) Quenching Quenching (Rapid Cooling) Austenitizing->Quenching Annealing Annealing (Slow Cooling) Austenitizing->Annealing Normalizing Normalizing (Air Cooling) Austenitizing->Normalizing Martensite Martensite (Hard, Brittle) Quenching->Martensite Tempering Tempering (Reheating) Tempered_Martensite Tempered Martensite (Tough, Strong) Tempering->Tempered_Martensite Ferrite_Pearlite_Coarse Coarse Ferrite + Pearlite (Soft, Ductile) Annealing->Ferrite_Pearlite_Coarse Ferrite_Pearlite_Fine Fine Ferrite + Pearlite (Tougher) Normalizing->Ferrite_Pearlite_Fine Martensite->Tempering If Required

Caption: Workflow of heat treatment processes and resulting microstructures.

Microstructural_Analysis_Workflow Start Heat-Treated this compound Steel Sample Sectioning 1. Sectioning Start->Sectioning Mounting 2. Mounting Sectioning->Mounting Grinding 3. Grinding Mounting->Grinding Polishing 4. Polishing Grinding->Polishing Etching 5. Etching Polishing->Etching Analysis Microstructural Analysis Etching->Analysis Optical Optical Microscopy Analysis->Optical SEM Scanning Electron Microscopy (SEM) Analysis->SEM Hardness Hardness Testing Analysis->Hardness

Caption: Experimental workflow for microstructural analysis.

Property_Relationship cluster_params Input Parameters cluster_structure Microstructure cluster_props Mechanical Properties Heat_Treatment Heat Treatment (e.g., Tempering Temp) Microstructure Microstructure (e.g., Carbide Size, Martensite Recovery) Heat_Treatment->Microstructure influences Properties Mechanical Properties (Hardness, Strength, Toughness) Microstructure->Properties determines

Caption: Relationship between heat treatment, microstructure, and properties.

References

Methodological & Application

Application Notes: Utilizing High-Performance Duralloy Coatings for Laboratory and Pharmaceutical Equipment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Duralloy Coatings in a Laboratory Context

The primary benefits for laboratory and pharmaceutical applications include:

  • Purity and Inertness: The high-purity chrome surface is critical for preventing contamination in sensitive assays and pharmaceutical formulations.

Performance Data and Material Comparison

Proper material selection is critical. The following tables summarize the performance characteristics of this compound coatings and compare them to standard materials used in laboratory equipment.

Table 1: Quantitative Properties of this compound® Coatings
PropertyValue / SpecificationSignificance for Laboratory Applications
Coating Type High-purity, thin-film metallic chromium[1]Provides an inert, non-reactive surface ideal for pharmaceutical and biological applications.
Hardness 800 – 1,300 HVExceptional resistance to scratching and wear from abrasive slurries or moving parts.
Layer Thickness 1.5 – 20 µm (microns)[2]Ultra-thin application preserves the precise dimensions and tolerances of scientific instruments.
Process Temperature < 70°C[2]Eliminates the risk of thermal damage or warping to sensitive equipment during the coating process.[1]
Structure Uniform, nodular, and crack-free[2]A non-porous surface that is easier to clean and sterilize, reducing the risk of cross-contamination.
Dynamic Load Fatigue Resistance Up to 3.5 MPa[2]Suitable for high-stress components like centrifuge rotors or high-pressure system parts.
Corrosion Resistance (Salt Spray) 96 hours (with 2.5 µm thickness)[2]High resistance to corrosion from salts and buffers commonly used in biological research.
Table 2: Comparison: this compound® vs. Standard 316L Stainless Steel
FeatureThis compound® Coating316L Stainless SteelRationale for Selection
Surface Hardness Very High (800-1,300 HV)[2]Moderate (~150-200 HV)Choose this compound for applications involving high wear, friction, or abrasive materials.
Corrosion Resistance Excellent protection against fretting and specific chemical attack.[1][2]Excellent general corrosion resistance, but susceptible to rouging and chloride pitting.[4][5]This compound offers superior protection for moving parts and against vibration-induced corrosion.[2]
Dimensional Stability Coating process does not alter substrate dimensions.[1]Machining and fabrication can introduce stresses.Critical for precision components where original tolerances must be maintained.
Cost Higher initial cost due to specialized application process.Lower material and fabrication cost.[6]This compound is a long-term investment for extending the life of critical, high-wear equipment.
Biocompatibility High-purity chrome provides an inert surface.Well-established for pharmaceutical use.[7]Both are suitable, but this compound's hardness prevents shedding of material into the process stream.

Experimental Protocols

Protocol 1: Procurement of this compound Coated Laboratory Equipment

This protocol outlines the workflow for researchers to identify the need for, specify, and procure custom-coated laboratory equipment.

Objective: To acquire laboratory equipment with a this compound coating to enhance its performance, longevity, and reliability for a specific research application.

Workflow:

  • Needs Assessment:

    • Identify the equipment component (e.g., mixing impeller, reactor vessel, guide rail, valve) that is subject to failure or contamination due to wear, corrosion, or chemical attack.

    • Document the failure mode: Is it mechanical wear, chemical corrosion, material leaching, or particle shedding?

    • Define the operating conditions: List all chemicals, temperatures, pressures, and mechanical stresses the component will be exposed to.

  • Vendor Consultation & Material Specification:

    • Contact a certified this compound applicator (e.g., Aalberts surface technologies) to discuss the application.[1]

    • Provide the detailed operating conditions from Step 1.

    • Submit technical drawings of the component. Specify the base material (e.g., 316L Stainless Steel).

  • Quotation and Component Preparation:

    • Receive a formal quotation for the coating service.

    • Ensure the component to be coated is manufactured to its final dimensions before the coating process. The this compound layer is precise and does not require post-coating machining.

    • The component must be thoroughly cleaned and degreased before shipping to the applicator.

  • Quality Control and Verification:

    • Upon return of the coated component, visually inspect the surface for uniformity and absence of defects.

    • Request a certificate of conformity from the vendor that specifies the coating thickness and hardness.

    • If required by internal quality systems, perform dimensional analysis to confirm that tolerances have been maintained.

Protocol 2: Care and Maintenance of this compound Coated Equipment

Objective: To establish a standard operating procedure for the cleaning and handling of this compound coated equipment to ensure its longevity and prevent surface damage.

Materials:

  • Mild, non-abrasive laboratory detergent

  • Soft, lint-free cloths or sponges[8]

  • Deionized (DI) or distilled water

  • 70% Isopropyl alcohol (for disinfection)

Procedure:

  • Initial Rinse: Immediately after use, rinse the coated surface with DI or distilled water to remove gross residues.

  • Gentle Cleaning:

    • Prepare a solution of mild detergent in warm water.

    • Using a soft cloth or sponge, gently wash the coated surface. Crucially, do not use abrasive powders, scouring pads, or hard-bristled brushes , as these can damage the nodular surface structure.

    • For stubborn residues, allow the component to soak in the detergent solution.

  • Thorough Rinsing: Rinse the component thoroughly with DI water to remove all traces of detergent.[3][9]

  • Drying:

    • Allow the equipment to air dry on a clean rack.[9]

    • Alternatively, gently pat dry with a clean, lint-free cloth.

  • Disinfection (if required):

    • Wipe the surface with a cloth dampened with 70% isopropyl alcohol.

    • Allow the alcohol to evaporate completely before the next use.

  • Periodic Inspection:

    • Routinely inspect the coated surface for any signs of wear, discoloration, or damage.

    • Maintain a detailed log of equipment usage and cleaning cycles to track performance over time.[10]

Important Considerations:

  • Avoid Harsh Chemicals: While the coating is highly resistant, avoid prolonged exposure to concentrated strong acids or bases outside of its specified limits. Always refer to chemical compatibility charts.[3]

  • Storage: Store coated components in a manner that prevents scratching or impact with other hard objects.[10]

Visualized Workflows (Graphviz)

The following diagrams illustrate the logical flow of the protocols described above.

G cluster_0 Phase 1: Analysis & Specification cluster_1 Phase 2: Execution & QC A Identify Component Failure Mode (Wear, Corrosion) B Define Operating Conditions (Chemicals, Temp, Stress) A->B C Consult with This compound Vendor B->C D Specify Coating Thickness & Substrate C->D E Manufacture Component to Final Dimensions D->E F Ship Cleaned Component to Applicator E->F G Receive Coated Part & Certificate F->G H Perform Visual & Dimensional Inspection G->H I Integrate Component into Lab Workflow H->I

Caption: Workflow for procuring this compound coated lab equipment.

G cluster_warning Critical Precautions Start After Use A Rinse with DI Water (Remove Gross Residue) Start->A B Wash with Mild Detergent & Soft Sponge A->B C Thoroughly Rinse with DI Water B->C D Air Dry or Pat Dry with Lint-Free Cloth C->D E Disinfect with 70% IPA (If Necessary) D->E Disinfection Required? F Store Safely to Prevent Scratches D->F No Disinfection E->F End Ready for Next Use F->End W1 NO Abrasive Powders W2 NO Scouring Pads

Caption: Protocol for the care and maintenance of coated surfaces.

References

Application Notes and Protocols for Duralloy Components in High-Pressure Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the effective use of Duralloy™ and Duralast™ components in high-pressure experimental setups, with a particular focus on applications relevant to pharmaceutical research and drug development, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). This compound and Duralast materials are a range of specially formulated engineering plastics and high-performance elastomers designed for demanding environments involving high pressures, extreme temperatures, and aggressive chemical media.[1]

Proper material selection is critical for ensuring the integrity of experimental data, preventing system downtime, and maintaining a safe laboratory environment. This guide offers a summary of material properties, protocols for common maintenance procedures, and a framework for selecting the appropriate components for your specific application.

Material Properties and Specifications

This compound and Duralast components, particularly seals and anti-extrusion rings, are engineered to withstand the rigorous conditions of high-pressure systems.[1] The selection of the appropriate material is dependent on the specific operating pressure, temperature, and chemical environment of the experiment.

Quantitative Data for High-Pressure Seals

The following table summarizes the operational parameters for select Duralast™ materials, which are frequently used in high-pressure sealing applications. These materials offer robust solutions for HPLC and UHPLC systems, where pressures can range from a few thousand to over 20,000 psi.

MaterialTypeMax Operating Pressure (psi / bar)Max System Pressure (psi / bar)Temperature Range (°F / °C)Key Features & Applications
Duralast 4203 Abrasion-Resistant Elastomer5,000 / 35010,000 / 700-22 to 260 / -30 to 125Durable hydraulic seal material suitable for mineral oil-based and fire-resistant hydraulic fluids.
Duralast 4403 Highly Extrusion-Resistant Elastomer8,000 / 52014,500 / 1000-22 to 260 / -30 to 125Designed for ultra-high-pressure applications; with appropriate hardware design, can seal pressures up to 28,500 psi. Ideal for UHPLC systems.
Duralast 8166 High-Temperature Elastomer3,800 / 2605,000 / 350-4 to 392 / -20 to 200Suitable for fire-resistant fluids, phosphate esters, and most inorganic acids and chemicals.
Duraloy 3724 FDA Compliant Polymeric AlloyHighHighHighFDA compliant, high-temperature rating, low friction, and superb chemical properties. Excellent for high-speed, high-temperature anti-extrusion rings in pharmaceutical applications.[1]
Duraloy 3789 FDA Compliant ThermoplasticMedium to HighMedium to HighNot SpecifiedFDA compliant, internally lubricated with low wear and friction. Suitable for bearing and linear applications in high-speed, low-friction environments.[1]
Duraloy 1361 Engineering PlasticHighHighNot SpecifiedHigh mechanical strength and excellent wear properties. Specifically designed for anti-extrusion rings in high-pressure hydraulic systems.[1]

Note: Pressure and temperature ratings are highly dependent on the specific seal design, hardware configuration, and operating environment. The values presented are for guidance and should be confirmed for your specific application.

Chemical Compatibility

The chemical resistance of sealing materials is paramount in drug development, where a wide array of solvents and buffers are utilized. This compound components are formulated from proprietary polymeric alloys, fluoropolymers, and thermoplastics, offering broad chemical resistance.[1]

The following table provides a general chemical compatibility guide for materials commonly used in high-pressure seals, which can serve as a proxy for selecting appropriate this compound components. It is critical to perform specific compatibility testing with your exact mobile phases and sample matrices.

Chemical / SolventPTFE-based (e.g., Duraloy 3800)PEEK-basedUHMW-PE
Acids (Weak) ExcellentExcellentGood
Acids (Strong) ExcellentGood (consult for specifics)Limited
Alcohols (Methanol, Ethanol, IPA) ExcellentExcellentExcellent
Alkalis (Weak) ExcellentExcellentExcellent
Alkalis (Strong) ExcellentGoodLimited
Aromatic Hydrocarbons (Toluene) GoodExcellentLimited
Chlorinated Hydrocarbons Fair to GoodPoorPoor
Esters GoodExcellentGood
Ethers (THF) GoodGoodLimited
Ketones (Acetone) ExcellentExcellentGood
Acetonitrile ExcellentExcellentExcellent
Dimethyl Sulfoxide (DMSO) ExcellentGoodLimited
Water / Aqueous Buffers ExcellentExcellentExcellent

Ratings Key: Excellent, Good, Fair, Limited, Poor. Always consult the manufacturer for specific chemical compatibility data for proprietary this compound formulations.

Experimental Protocols

Proper installation and maintenance of high-pressure components are essential for reliable and leak-free operation. The following protocols provide a generalized procedure for replacing pump seals in HPLC/UHPLC systems, a common maintenance task where this compound components are used.

Protocol: HPLC/UHPLC Pump Seal Replacement

Objective: To correctly replace worn pump piston seals to prevent leaks, ensure stable pressure, and maintain accurate flow rates. Worn seals can lead to fluctuating pressure, visible leaks, and inconsistent chromatographic results.

Materials:

  • New this compound or Duralast piston seals (ensure compatibility with your pump model and solvent chemistry)

  • Seal insertion/removal tool (often provided with the pump or seals)

  • Lint-free cloths

  • HPLC-grade Isopropyl Alcohol (IPA) or Methanol

  • Appropriate personal protective equipment (gloves, safety glasses)

  • Allen wrenches or other tools specific to your pump model

Procedure:

  • System Shutdown and Depressurization:

    • Stop the pump flow.

    • Ensure the system pressure has returned to zero.

    • Power off the pump module.

  • Disassembly of the Pump Head:

    • Disconnect the inlet and outlet tubing from the pump head.

    • Using the appropriate tool (e.g., Allen wrench), carefully loosen and remove the screws securing the pump head. It is good practice to loosen them incrementally in a diagonal pattern.

    • Gently remove the pump head, being careful not to scratch the piston surfaces.

  • Removal of Old Seals:

    • Identify the old seal within the pump head assembly.

    • Insert the flanged or hooked end of the seal removal tool into the seal cavity.

    • Gently tilt the tool to get a grip under the seal and carefully pull it out.

  • Cleaning and Inspection:

    • Thoroughly clean the pump head and seal cavity with a lint-free cloth dampened with IPA or methanol. Ensure no particulate matter remains.

    • Carefully inspect the ceramic pistons for any scratches or chips. Damaged pistons will cause premature failure of new seals and must be replaced.

    • Clean the pistons with IPA, wiping gently along the length of the piston.

  • Installation of New Seals:

    • Pre-wet the new this compound seal with IPA or methanol. This helps with lubrication during installation.

    • Place the new seal onto the smooth end of the insertion tool. Ensure the spring-energizer side of the seal faces outwards, towards the piston.

    • Carefully guide the tool into the pump head cavity and gently press the seal into place.

    • Withdraw the tool, leaving the seal seated in the housing. The polymer side of the seal should be visible.

  • Reassembly and System Start-Up:

    • Carefully re-align the pump head with the pistons and secure it with the screws, tightening them incrementally in a diagonal pattern to ensure even pressure.

    • Reconnect the inlet and outlet tubing.

    • Power on the pump module.

  • Seal Conditioning (Wear-in):

    • Prime the pump with a solvent like IPA to remove all air from the system.

    • Begin pumping at a low flow rate and gradually increase to generate a backpressure of approximately 3,000-4,000 psi (200-275 bar). This can be achieved by pumping against a restriction capillary or a closed purge valve for a short period.

    • Maintain this pressure for 15-20 minutes to properly seat the new seals.

    • Gradually reduce the pressure, open the purge valve to flush the system, and then switch to your mobile phase.

Visualizations and Workflows

Logical Workflow for this compound Component Selection

The selection of an appropriate this compound material involves a logical progression considering the experimental demands. The following diagram illustrates a typical decision-making workflow.

start Define Experimental Parameters pressure Operating Pressure (psi/bar)? start->pressure low_p < 5,000 psi pressure->low_p Low high_p 5,000 - 15,000 psi pressure->high_p High uhp > 15,000 psi (UHPLC) pressure->uhp Ultra-High temp Operating Temperature (°C/°F)? chem Chemical Environment? (Solvents, Buffers, pH) temp->chem consult Consult Compatibility Chart & Perform Soak Test chem->consult fda FDA Compliance Required? select_seal Select Primary Seal Material (e.g., Duralast 4203/4403) fda->select_seal No select_fda Select FDA Grade Material (e.g., Duraloy 3724/3789) fda->select_fda Yes low_p->temp high_p->temp select_backup Select Anti-Extrusion Ring (e.g., Duraloy 1361/3724) high_p->select_backup uhp->temp uhp->select_backup final Final Component Selection select_seal->final select_backup->select_seal select_fda->final consult->fda

Caption: Decision workflow for selecting the appropriate this compound component.

Experimental Workflow: HPLC Pump Seal Replacement

The following diagram outlines the key steps in the protocol for replacing HPLC pump seals.

cluster_prep Preparation cluster_replace Replacement cluster_finish Finalization A 1. System Shutdown & Depressurize B 2. Disassemble Pump Head A->B C 3. Remove Old Seal B->C D 4. Clean & Inspect Pistons & Head C->D E 5. Install New This compound Seal D->E F 6. Reassemble Pump Head E->F G 7. Condition New Seal (Wear-in) F->G H 8. Resume Operation G->H

References

Duralloy as a Substrate for Thin-Film Deposition Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: The term "Duralloy" primarily refers to a brand of durable, polyester thermosetting powder coatings, rather than a substrate material used for thin-film deposition.[1][2][3] This document provides detailed information on this compound in its correct context as a coating material. For researchers investigating substrates for thin-film deposition, materials such as silicon wafers, glass, or various metals are more conventional choices.[4][5]

However, should your research involve the unique application of depositing a thin film onto a this compound-coated surface, the following information on this compound's properties and application protocols will be of significant value. Understanding the nature of the this compound layer is crucial for achieving successful adhesion and film growth.

Properties of this compound Coatings

This compound powder coatings are known for their durability, corrosion resistance, and weather resistance, making them suitable for a wide range of applications, from architectural elements to automotive components.[6][7] Key quantitative properties of this compound are summarized in the table below.

PropertyTest MethodValue
Specific Gravity of Fused FilmASTM D-7921.22 ± 0.05
HardnessASTM D-2240 (Shore A)100 ± 2
Tensile StrengthASTM D-6513230 ± 100 psi
ElongationASTM D-638180 ± 10 %
Maximum Useful Operating Temperature-Continuous: 185° F, Intermittent: 325° F
Melting Range-390 - 410° F
Dielectric StrengthASTM D-149-97a950 v/mil
Volatility (% Loss - 5 minutes @ 425°F)-0.80
Recommended Cured Film Thickness-50 - 150 µm (80 µm recommended)
Data compiled from the this compound™ Technical Data Information sheet.[6][7]

Experimental Protocols

The successful application of a this compound coating, which would then serve as the base for any subsequent thin-film deposition, is critically dependent on meticulous surface preparation and adherence to the application and curing schedules.

Substrate Surface Preparation

Proper surface preparation is paramount to ensure optimal adhesion of the this compound coating.[8] The specific protocol varies depending on the substrate material.

For Ferrous Metals:

  • Degreasing: Remove all oil, grease, and other surface contaminants using a solvent cleaning method as per SSPC-SP1.[8]

  • Abrasive Blasting: Abrasive blast the surface to a near-white metal finish (SA 2.5). This step is crucial for removing mill scale, rust, and creating a surface profile that promotes adhesion.[9]

  • Phosphating: Apply a zinc phosphate or iron phosphate conversion coating.[7] This enhances corrosion resistance and provides a better surface for the powder coating to adhere to.

  • Rinsing and Drying: Thoroughly rinse the substrate with fresh water to remove any residual chemicals and allow it to dry completely before coating.

For Aluminum:

  • Cleaning: Remove all oil, grease, and other contaminants.

  • Etching and Deoxidizing: Chemically treat the surface to remove the natural oxide layer.

  • Conversion Coating: Apply a chrome chromate or green chromate/phosphate conversion coating as per AS1627.6-2003.[7]

  • Rinsing and Drying: Thoroughly rinse and dry the aluminum substrate.

For Zinc-Coated Steels (e.g., Galvanized Steel):

  • Cleaning: Remove any white rust or other surface contaminants, often with high-pressure fresh water washing.[9]

  • Conversion Coating: Apply a zinc phosphate or chromate conversion coating.[7]

  • Rinsing and Drying: Ensure the substrate is thoroughly rinsed and dried.

This compound Powder Coating Application Protocol

The application of this compound powder coatings is performed via electrostatic spray.

  • Powder Preparation: For fluidized bed application, ensure the powder is uniformly fluidized to a "simmering liquid" consistency. For box feeders, ensure the probe is fully inserted in the powder.[7]

  • Electrostatic Application: Apply the this compound powder using an electrostatic spray gun. The recommended cured film thickness is 80 µm, with an acceptable range of 50-150 µm.[7]

  • Curing: Transfer the coated substrate to a curing oven. The cure schedule is dependent on the metal temperature.

    • 200°C (392°F) for 7 minutes

    • 180°C (356°F) for 8 minutes

    • 175°C (347°F) for 10 minutes[7]

  • Cure Test: After cooling, test for proper curing. A common method is to apply a drop of Corsol PGMA for 30 seconds. Only slight surface softening should occur after wiping it dry.[7]

Visualizing the Workflow

The following diagrams illustrate the logical workflow for preparing a substrate and applying a this compound coating.

Duralloy_Application_Workflow cluster_prep Substrate Preparation cluster_app This compound Application Start Start Degrease Degreasing (SSPC-SP1) Start->Degrease AbrasiveBlast Abrasive Blasting (SA 2.5) Degrease->AbrasiveBlast ConversionCoat Conversion Coating AbrasiveBlast->ConversionCoat RinseDry Rinsing & Drying ConversionCoat->RinseDry ElectrostaticSpray Electrostatic Spray (50-150 µm) RinseDry->ElectrostaticSpray Curing Curing (Time & Temp Dependent) ElectrostaticSpray->Curing CureTest Cure Test Curing->CureTest End Finished this compound Surface CureTest->End

References

Application Notes and Protocols for Wear Testing of Duralloy® Metallic Chromium Coating

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Material Properties of Duralloy®

A summary of the key properties of this compound® is presented in Table 1. This information is essential for defining the parameters of the wear test.

PropertyValueReference
Layer Thickness1.5–20 µm[4]
Hardness800–1,300 HV[4]
StructureUniform nodular[4]
Tribological CharacteristicsExcellent[4]
Fretting Corrosion ResistanceExcellent[4]
Vibration Corrosion ResistanceGood[4]

Table 1: Key Properties of this compound® Metallic Chromium Coating

Standard Operating Procedure: Pin-on-Disk Wear Testing of this compound® Coating (Modified ASTM G99)

This protocol outlines the procedure for determining the sliding wear characteristics of this compound® coated specimens using a pin-on-disk tribometer.

1.0 Objective

To quantify the wear rate and coefficient of friction of this compound® coating when subjected to controlled sliding contact against a counterface material.

2.0 Scope

This procedure applies to all this compound® coated flat disk specimens tested on a pin-on-disk apparatus.

3.0 Equipment and Materials

  • Pin-on-Disk Tribometer

  • This compound® coated disk specimen

  • Counterface pin specimen (e.g., 52100 steel ball, 6 mm diameter)[5]

  • Microbalance (accuracy ±0.01 mg)

  • Optical Profilometer or Stylus Profilometer

  • Scanning Electron Microscope (SEM)

  • Ultrasonic cleaner

  • Isopropanol

  • Lint-free wipes

4.0 Experimental Protocol

A detailed workflow for the wear testing procedure is illustrated in the diagram below.

G cluster_prep Specimen Preparation cluster_test Wear Testing (Pin-on-Disk) cluster_analysis Post-Test Analysis p1 Clean this compound® disk and pin with isopropanol in an ultrasonic bath for 15 minutes. p2 Dry specimens with lint-free wipes. p1->p2 p3 Measure initial mass of disk and pin using a microbalance. p2->p3 p4 Characterize initial surface roughness and profile of the disk using a profilometer. p3->p4 t1 Mount this compound® disk and pin in the tribometer. p4->t1 Prepared Specimens t2 Apply specified normal load (e.g., 10 N). t1->t2 t3 Set rotational speed (e.g., 0.1 m/s sliding velocity). t2->t3 t4 Define test duration or sliding distance (e.g., 1000 m). t3->t4 t5 Initiate test and record friction force and vertical displacement in real-time. t4->t5 a1 Remove and clean specimens. t5->a1 Tested Specimens a2 Measure final mass of disk and pin. a1->a2 a3 Measure wear track profile on the disk using a profilometer to determine wear volume. a2->a3 a4 Examine wear track and pin wear scar using SEM to identify wear mechanisms. a3->a4

Figure 1: Experimental workflow for pin-on-disk wear testing of this compound®.

4.1 Specimen Preparation

  • Thoroughly clean the this compound® coated disk and the counterface pin with isopropanol in an ultrasonic bath for 15 minutes to remove any surface contaminants.

  • Dry the specimens using lint-free wipes.

  • Measure the initial mass of both the disk and the pin to an accuracy of ±0.01 mg using a microbalance. Record these values.

  • Characterize the initial surface roughness and topography of the this compound® coated disk using an optical or stylus profilometer.

4.2 Wear Test Execution

  • Securely mount the this compound® disk onto the rotating stage of the pin-on-disk tribometer.

  • Fix the counterface pin in the stationary holder, ensuring it is perpendicular to the disk surface.

  • Apply the predetermined normal load to the pin. A typical load for testing hard coatings is 10 N.[5]

  • Set the rotational speed of the disk to achieve the desired sliding velocity (e.g., 0.1 m/s).[5]

  • Define the total sliding distance for the test (e.g., 1000 m).[5]

  • Start the test and continuously monitor and record the frictional force and vertical displacement data.

4.3 Post-Test Analysis

  • After the test is complete, carefully remove the disk and pin from the tribometer.

  • Clean the specimens to remove any wear debris, following the same procedure as in step 4.1.1.

  • Measure the final mass of the dried disk and pin and record the values.

  • Measure the profile of the wear track on the disk using a profilometer. This data will be used to calculate the wear volume.

  • Examine the wear track on the disk and the wear scar on the pin using a Scanning Electron Microscope (SEM) to identify the dominant wear mechanisms (e.g., abrasive, adhesive).

5.0 Data Presentation and Calculations

The quantitative data obtained from the wear test should be summarized for clear comparison.

5.1 Coefficient of Friction

The coefficient of friction (µ) is calculated in real-time by the tribometer software using the following formula:

µ = Ff / Fn

Where:

  • Ff is the measured frictional force.

  • Fn is the applied normal force.

The average coefficient of friction over the duration of the test should be reported.

5.2 Wear Rate

The wear rate can be determined by mass loss or volume loss.

5.2.1 Mass Loss

Mass loss (Δm) is calculated as:

Δm = mi - mf

Where:

  • mi is the initial mass.

  • mf is the final mass.

5.2.2 Volume Loss

Volume loss (V) is calculated from the profilometry data of the wear track:

V = A * C

Where:

  • A is the cross-sectional area of the wear track.

  • C is the circumference of the wear track.

The specific wear rate (k) is then calculated as:

k = V / (Fn * d)

Where:

  • V is the total wear volume (mm³).

  • Fn is the normal load (N).

  • d is the total sliding distance (m).

5.3 Data Summary Tables

The results should be presented in a clear and concise format as shown in Tables 2 and 3.

Test ParameterValue
Normal Load (N)10
Sliding Velocity (m/s)0.1
Sliding Distance (m)1000
Counterface Material52100 Steel
EnvironmentAmbient Air, 23°C, 45% RH

Table 2: Wear Test Parameters

SpecimenAvg. Coefficient of Friction (µ)Mass Loss (mg)Wear Volume (mm³)Specific Wear Rate (k) (mm³/Nm)
This compound® Disk
Counterface PinN/A

Table 3: Summary of Wear Test Results

Logical Relationships in Wear Analysis

The interpretation of wear testing results involves understanding the relationship between material properties, test parameters, and the resulting wear mechanisms.

G cluster_inputs Input Factors cluster_process Wear Process cluster_outputs Output Metrics mat_props Material Properties (Hardness, Coating Thickness) wear_mech Wear Mechanisms (Abrasive, Adhesive, Fatigue) mat_props->wear_mech test_params Test Parameters (Load, Speed, Distance) test_params->wear_mech wear_rate Wear Rate (Volume Loss, Mass Loss) wear_mech->wear_rate cof Coefficient of Friction wear_mech->cof

Figure 2: Relationship between input factors and output metrics in wear testing.

6.0 Interpretation of Results

The wear resistance of the this compound® coating is inversely proportional to the specific wear rate; a lower value indicates higher wear resistance. The coefficient of friction provides insight into the frictional behavior of the coating against the chosen counterface material. SEM analysis of the wear tracks will reveal the dominant wear mechanisms, which can be correlated with the material properties and test parameters. For instance, straight grooves may indicate two-body abrasion, while pits and delamination could suggest surface fatigue.

7.0 Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling specimens and operating machinery.

  • Ensure the tribometer's safety shields are in place during operation.

  • Handle cleaning solvents in a well-ventilated area.

This SOP provides a comprehensive framework for the wear testing of this compound® metallic chromium coatings. Adherence to this protocol will ensure the generation of reliable and reproducible data for the evaluation of coating performance.

References

Application of Duralloy in Developing High-Performance Bearings and Seals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of Duralloy materials in the development of high-performance bearings and seals. This compound represents a versatile class of materials, encompassing both advanced thin dense chrome (TDC) coatings and a range of high-performance polymeric alloys, each offering unique advantages in demanding applications.

Introduction to this compound Materials

This compound materials are engineered to provide exceptional performance in applications requiring high wear resistance, low friction, and excellent corrosion protection. The "this compound" designation primarily refers to two distinct material types:

  • This compound TDC (Thin Dense Chrome) Coating: An extremely hard, crack-free, and precise metallic chromium layer applied to bearing and seal components.[1][2] This coating enhances surface hardness, reduces friction, and provides a barrier against corrosive environments.[1][2] Its low processing temperature ensures that the underlying substrate's mechanical properties are not compromised.[1][3]

  • This compound Polymeric Materials: A family of specially formulated engineering plastics and composite materials designed for sealing and bearing applications. These materials offer a range of properties, including low friction, high wear resistance, and broad chemical compatibility, making them suitable for use as seals, wear rings, and bushings.

Data Presentation: Properties of this compound Materials

The selection of the appropriate this compound material is critical and depends on the specific application requirements. The following tables summarize the key quantitative data for both this compound TDC coating and a representative high-performance this compound polymeric material.

Table 1: Quantitative Data for this compound TDC Coating

PropertyValueTest Standard/Reference
Hardness800 - 1300 HV[4]
~72 HRC[2]
Thickness1.5 - 20 µm[4]
Coefficient of Friction (against lubricated steel)0.12 - 0.13[5]
Coefficient of Friction (general)0.04 - 0.09[6]
Maximum Application Temperature< 350 °C[4]
Corrosion Resistance (2.5 µm thickness)96 hours (Salt Spray Test)[4]
Bond Strength> 125,000 psi[2]

Table 2: Quantitative Data for Representative this compound Polymeric Material (Bearing Grade PEEK with Carbon Fiber and PTFE fillers)

Disclaimer: "this compound" for polymeric materials represents a range of proprietary formulations. The data below is representative of a high-performance polymer commonly used in similar applications and should be used as a guideline. Specific this compound grades may have different properties.

PropertyValueTest Standard
Tensile Strength15,000 - 25,000 psiASTM D638
Elongation at Break2 - 5%ASTM D638
Flexural Modulus2,000 - 3,000 ksiASTM D790
Hardness (Rockwell)M110 - M125ASTM D785
Coefficient of Friction (dynamic)0.15 - 0.25ASTM D1894
Wear Factor (K)10 - 20 x 10⁻¹⁰ in³-min/ft-lb-hrASTM D3702
Maximum Service Temperature (continuous)250 °C (482 °F)-
Water Absorption (24 hrs)< 0.1%ASTM D570

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of this compound materials for bearing and seal applications. The following protocols are based on established ASTM and ISO standards.

Protocol for Wear and Friction Testing (based on ASTM G99)

Objective: To determine the wear rate and coefficient of friction of this compound materials using a pin-on-disk tribometer.

Materials and Equipment:

  • Pin-on-disk tribometer

  • This compound coated disk or this compound polymer pin/disk samples

  • Counterface material (e.g., 52100 steel ball for coated disk, steel disk for polymer pin)

  • Microbalance (accuracy ±0.01 mg)

  • Optical profilometer or microscope for wear track analysis

  • Ultrasonic cleaner with appropriate solvent (e.g., acetone, isopropanol)

Procedure:

  • Sample Preparation:

    • Clean the surfaces of the pin and disk specimens in an ultrasonic bath with a suitable solvent for 15 minutes to remove any contaminants.

    • Dry the specimens thoroughly.

    • Measure the initial mass of the wear-testing specimen (pin or disk depending on the test configuration) using a microbalance.

    • Characterize the initial surface roughness of the specimens.

  • Test Setup:

    • Securely mount the disk and pin in the tribometer.

    • Apply the desired normal load (e.g., 10 N).

    • Set the sliding speed (e.g., 0.1 m/s) and total sliding distance (e.g., 1000 m).

    • Ensure the environment is controlled (temperature and humidity).

  • Execution:

    • Start the test and record the frictional force continuously.

    • After the test is complete, carefully remove the specimens.

  • Post-Test Analysis:

    • Clean the specimens to remove any wear debris.

    • Measure the final mass of the wear-testing specimen.

    • Calculate the mass loss.

    • Measure the dimensions of the wear scar on the pin and the wear track on the disk using an optical profilometer or microscope.

    • Calculate the wear volume.

    • Calculate the specific wear rate (K) using the formula: K = (Wear Volume) / (Normal Load x Sliding Distance).

    • Calculate the average coefficient of friction from the recorded frictional force data.

Protocol for Coating Adhesion Testing (Scratch Test)

Objective: To assess the adhesion of the this compound TDC coating to the substrate.

Materials and Equipment:

  • Scratch testing instrument with a Rockwell C diamond stylus (tip radius ~200 µm)

  • This compound coated specimen

  • Optical microscope with image analysis software

Procedure:

  • Sample Preparation:

    • Ensure the coated specimen is clean and free from any surface contaminants.

  • Test Setup:

    • Mount the specimen securely on the stage of the scratch tester.

    • Set the parameters for the scratch test:

      • Progressive load from a starting load (e.g., 1 N) to a final load (e.g., 100 N).

      • Loading rate (e.g., 100 N/min).

      • Scratch speed (e.g., 10 mm/min).

  • Execution:

    • Perform the scratch test, during which the stylus is drawn across the surface under a progressively increasing normal load.

    • Record the acoustic emission and frictional force during the test.

  • Post-Test Analysis:

    • Examine the scratch track under an optical microscope.

    • Identify the critical loads (Lc1, Lc2, Lc3) corresponding to specific failure events:

      • Lc1: First appearance of cracks in the coating.

      • Lc2: First sign of coating delamination or chipping.

      • Lc3: Complete removal of the coating from the scratch track.

    • The critical loads provide a quantitative measure of the coating's adhesion.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the application and evaluation of this compound materials.

Duralloy_TDC_Properties cluster_coating This compound TDC Coating cluster_performance Bearing Performance High Hardness High Hardness High Wear Resistance High Wear Resistance High Hardness->High Wear Resistance leads to Low Friction Low Friction Reduced Energy Loss Reduced Energy Loss Low Friction->Reduced Energy Loss results in Corrosion Resistance Corrosion Resistance Extended Service Life Extended Service Life Corrosion Resistance->Extended Service Life contributes to Crack-Free Structure Crack-Free Structure Crack-Free Structure->Corrosion Resistance enhances

Caption: Key properties of this compound TDC coating and their impact on bearing performance.

Experimental_Workflow Material Selection Material Selection Sample Preparation Sample Preparation Material Selection->Sample Preparation Wear & Friction Testing (ASTM G99) Wear & Friction Testing (ASTM G99) Sample Preparation->Wear & Friction Testing (ASTM G99) Coating Adhesion Test (Scratch Test) Coating Adhesion Test (Scratch Test) Sample Preparation->Coating Adhesion Test (Scratch Test) Data Analysis Data Analysis Wear & Friction Testing (ASTM G99)->Data Analysis Coating Adhesion Test (Scratch Test)->Data Analysis Performance Evaluation Performance Evaluation Data Analysis->Performance Evaluation

Caption: Experimental workflow for evaluating this compound in bearing applications.

Seal_Material_Selection Application Requirements Application Requirements High Pressure High Pressure Application Requirements->High Pressure High Temperature High Temperature Application Requirements->High Temperature Chemical Exposure Chemical Exposure Application Requirements->Chemical Exposure Dynamic Sealing Dynamic Sealing Application Requirements->Dynamic Sealing This compound Polymer A This compound Polymer A High Pressure->this compound Polymer A High Modulus This compound Polymer B This compound Polymer B High Temperature->this compound Polymer B High Temp Resistance This compound Polymer C This compound Polymer C Chemical Exposure->this compound Polymer C Inertness Dynamic Sealing->this compound Polymer A Low Friction & Wear

Caption: Selection pathway for this compound polymeric seals based on application needs.

References

Application Notes & Protocols for Biocompatibility Evaluation of "Duralloy" Metallic Alloy for Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Duralloy" is associated with various commercial products, primarily industrial and architectural powder coatings.[1][2][3][4][5] As of this writing, publicly available data does not identify a specific medical-grade metallic alloy for implantable devices under the name "this compound." The following application notes and protocols are therefore provided for a hypothetical metallic alloy, herein referred to as "this compound," intended for medical device applications. The methodologies described are based on the internationally recognized ISO 10993 series of standards for the biological evaluation of medical devices and are intended for researchers, scientists, and drug development professionals.[6][7][8][9]

Introduction: Framework for Biocompatibility Evaluation

The biological evaluation of any medical device, including those manufactured from a metallic alloy like this compound, is a critical step to ensure patient safety.[9][10] This process must be conducted within a risk management framework, as detailed in ISO 10993-1.[8][11] The extent of testing required depends on the nature and duration of the device's contact with the body.[12] For a permanent implant device made from this compound, which has long-term contact with tissue and potentially blood, a comprehensive suite of tests is necessary to evaluate potential biological risks.

The evaluation process begins with a Biological Evaluation Plan (BEP) that considers the material composition, manufacturing processes, and intended clinical use to identify potential hazards and select the appropriate tests.[12] The results are then compiled into a Biological Evaluation Report (BER) to support regulatory submissions.[10]

G cluster_0 Risk Assessment (ISO 10993-1) cluster_1 Biocompatibility Testing cluster_2 Final Assessment plan Biological Evaluation Plan (BEP) char Material & Chemical Characterization (ISO 10993-18) plan->char lit Literature Review & Existing Data plan->lit invitro In Vitro Testing (Cytotoxicity, Genotoxicity, Hemocompatibility) char->invitro lit->invitro invivo In Vivo Testing (Systemic Toxicity, Irritation, Sensitization, Implantation) report Biological Evaluation Report (BER) invivo->report risk_benefit Risk-Benefit Analysis report->risk_benefit

Biocompatibility Evaluation Workflow

In Vitro Cytotoxicity Protocols (ISO 10993-5)

Objective: To assess whether this compound induces cell lysis, inhibits cell growth, or causes other toxic effects on cells in culture. This is a primary and fundamental test for any medical device material.[7]

Experimental Protocol: Quantitative Elution Test (MTT Assay)

This method tests an extract of the this compound material, which is a common approach for medical devices. The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.

  • Sample Preparation (as per ISO 10993-12):

    • Prepare representative samples of the final, sterilized this compound device.

    • Calculate the surface area of the samples.

    • Place samples in a sterile, inert container with cell culture medium (e.g., MEM with 5% serum). The standard ratio is 3 cm²/mL or 6 cm²/mL depending on the sample thickness.

    • Incubate at 37°C for 24 hours to create the material extract.

  • Cell Culture:

    • Culture a suitable cell line, such as L929 mouse fibroblasts (an established standard), in 96-well plates until they form a sub-confluent monolayer.

  • Exposure:

    • Remove the culture medium from the cells.

    • Add the this compound extract to the wells. A minimum of four concentrations should be tested, including the 100% undiluted extract and serial dilutions (e.g., 50%, 25%, 12.5%).

    • Include negative controls (culture medium only) and positive controls (e.g., organotin-stabilized PVC extract).

    • Incubate the cells with the extracts for 24 hours at 37°C.

  • MTT Assay & Measurement:

    • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan salt.

    • Add a solubilizing agent (e.g., isopropanol) to dissolve the formazan crystals.

    • Read the absorbance of each well using a spectrophotometer at a wavelength of approximately 570nm.

  • Data Analysis:

    • Calculate the percentage viability for each extract concentration relative to the negative control.

    • Viability (%) = (Absorbance of Test Sample / Absorbance of Negative Control) x 100

G prep Prepare this compound Samples (Final Sterilized Form) extract Extract in Culture Medium (37°C, 24h) per ISO 10993-12 prep->extract expose Expose Cells to Extract (Serial Dilutions) for 24h extract->expose culture Culture L929 Fibroblasts in 96-well Plates culture->expose mtt Add MTT Reagent (Incubate 2-4h) expose->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Read Absorbance (~570nm) solubilize->read analyze Calculate % Viability vs. Control read->analyze

In Vitro Cytotoxicity Workflow (MTT)
Data Presentation & Acceptance Criteria

Quantitative results should be summarized as follows. According to ISO 10993-5, a material is considered non-cytotoxic if cell viability is ≥ 70%.

Extract ConcentrationMean Absorbance (570nm)Standard Deviation% Viability vs. ControlResult
Negative Control0.8500.042100%-
Positive Control0.0950.01111.2%Cytotoxic
This compound (100%)0.8120.05195.5%Non-cytotoxic
This compound (50%)0.8330.04898.0%Non-cytotoxic
This compound (25%)0.8410.04598.9%Non-cytotoxic
This compound (12.5%)0.8450.04399.4%Non-cytotoxic

Hemocompatibility Protocols (ISO 10993-4)

Objective: To evaluate the effects of blood-contacting this compound devices on blood components. Key endpoints include hemolysis (red blood cell damage), coagulation, and platelet activation.

Experimental Protocol: In Vitro Hemolysis (Direct Contact Method)

This protocol is adapted from ASTM F756 and evaluates the material's potential to rupture red blood cells.

  • Sample and Control Preparation:

    • Use sterilized this compound samples with a known surface area.

    • Negative Control: High-density polyethylene (HDPE).

    • Positive Control: Deionized water (100% hemolysis).

  • Blood Preparation:

    • Obtain fresh human or rabbit blood with an anticoagulant (e.g., citrate).

    • Dilute the blood with a saline solution (e.g., PBS).

  • Exposure:

    • Place this compound samples and controls into separate test tubes.

    • Add the diluted blood suspension to each tube, ensuring the material is fully submerged.

    • Incubate all tubes at 37°C for 3 hours with gentle agitation.

  • Measurement:

    • After incubation, centrifuge the tubes to pellet intact red blood cells.

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540nm).

  • Data Analysis:

    • Calculate the percentage of hemolysis.

    • % Hemolysis = [(Abs_test - Abs_neg) / (Abs_pos - Abs_neg)] x 100

Data Presentation & Acceptance Criteria

A hemolytic index is calculated based on the percent hemolysis.

Test ArticleMean Absorbance (540nm)% HemolysisHemolytic IndexInterpretation
Negative Control0.0210%0%Non-hemolytic
Positive Control0.950100%100%Hemolytic
This compound0.0351.51%1.51%Non-hemolytic

Acceptance Criteria (per ASTM F756):

  • 0-2% Hemolysis: Non-hemolytic

  • 2-5% Hemolysis: Slightly hemolytic

  • >5% Hemolysis: Hemolytic

Implantation Protocols (ISO 10993-6)

Objective: To assess the local pathological effects on living tissue at both the macroscopic and microscopic levels after implantation of this compound.[12]

Experimental Protocol: Short-Term Subcutaneous/Intramuscular Implantation

This study evaluates the local tissue response to the material.

  • Test System:

    • Select a suitable animal model (e.g., rabbit or rat).

    • The number of animals should be sufficient for statistical validity (e.g., 3-5 rabbits).

  • Sample and Control Preparation:

    • Prepare sterile, implant-grade this compound samples of a defined size.

    • Use a well-characterized negative control material (e.g., USP High-Density Polyethylene).

  • Surgical Procedure:

    • Under general anesthesia, make small incisions and create subcutaneous or intramuscular pockets.

    • Place one this compound sample and one control sample in separate pockets in each animal.

    • Close the incisions with sutures.

  • Post-Operative Observation:

    • Monitor the animals for signs of illness or distress.

    • Observe the implant sites for signs of inflammation, edema, or necrosis at regular intervals.

  • Termination and Evaluation:

    • Humanely euthanize the animals at predefined time points (e.g., 1, 4, and 13 weeks).

    • Macroscopic Evaluation: Examine the implant sites for tissue reaction, encapsulation, and hemorrhage.

    • Microscopic Evaluation (Histopathology):

      • Excise the implant along with the surrounding tissue.

      • Fix, process, and embed the tissue in paraffin.

      • Section and stain the tissue (e.g., with Hematoxylin and Eosin - H&E).

      • A qualified pathologist should score the tissue response, evaluating parameters like inflammation, fibrosis, necrosis, and neovascularization by comparing the this compound site to the control site.

Data Presentation & Acceptance Criteria

Histopathological scores are compared between the test and control sites.

ParameterTime PointThis compound (Mean Score)Control (Mean Score)Difference (Test - Control)
Inflammation1 Week1.21.00.2
Fibrosis/Capsule1 Week1.11.00.1
Inflammation4 Weeks0.80.70.1
Fibrosis/Capsule4 Weeks1.51.30.2
Inflammation13 Weeks0.50.40.1
Fibrosis/Capsule13 Weeks1.41.30.1

Acceptance Criteria: The difference in the mean scores for tissue reaction between the this compound implant sites and the negative control sites should not be statistically significant. The tissue response should resolve over time, indicating a normal foreign body reaction.

Host Inflammatory Response Pathway

When a metallic material like this compound is implanted, it can trigger a host inflammatory response. Wear debris or metal ions can be recognized by immune cells like macrophages. This can activate intracellular signaling pathways, such as the NF-κB or NLRP3 inflammasome pathways, leading to the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β). A biocompatible material should elicit a minimal and resolving inflammatory response.

G cluster_0 cluster_1 Macrophage implant This compound Implant (Wear Debris / Ions) receptor Toll-like Receptor (TLR4) implant->receptor binds phago Phagocytosis implant->phago engulfed nfkb NF-κB Pathway Activation receptor->nfkb nlrp3 NLRP3 Inflammasome Activation phago->nlrp3 cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) nlrp3->cytokines nfkb->cytokines inflammation Local Inflammation cytokines->inflammation osteolysis Potential Osteolysis cytokines->osteolysis

References

Application Notes and Protocols: Utilizing High-Performance Alloys in Cryogenic Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Duralloy" : Extensive research into materials utilized for cryogenic applications did not yield specific information or data for a material designated as "this compound." The term "this compound" is associated with various commercial products, including powder coatings and welding materials, none of which are documented for use in cryogenic environments. It is possible that "this compound" is a trade name not commonly referenced in scientific literature or that the intended material is known by a different designation.

In light of this, the following application notes and protocols have been developed for a well-characterized and widely used high-performance aluminum alloy with exceptional properties at cryogenic temperatures: Aluminum Alloy 5083 . This information is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with cryogenic systems.

Introduction to Aluminum Alloy 5083 in Cryogenics

Aluminum alloy 5083 is a non-heat-treatable alloy of aluminum with magnesium as its primary alloying element. It is renowned for its exceptional performance at cryogenic temperatures, exhibiting high strength, excellent corrosion resistance, and good weldability. As the temperature decreases, the tensile strength and yield strength of 5083 increase significantly, while maintaining good ductility and fracture toughness, making it an ideal material for a wide range of cryogenic applications.

Common Cryogenic Applications:

  • Storage and transportation of liquefied gases (LNG, LN2, LOX)

  • Cryostats and vacuum chambers for low-temperature physics experiments

  • Components for superconducting magnets

  • Cryogenic sample storage and handling systems in biological and pharmaceutical research

Material Properties at Cryogenic Temperatures

The mechanical and thermal properties of Aluminum Alloy 5083 undergo significant changes at cryogenic temperatures. The following tables summarize key quantitative data for the alloy at room temperature (293 K) and at the boiling point of liquid nitrogen (77 K).

Table 1: Mechanical Properties of Aluminum Alloy 5083 at Room and Cryogenic Temperatures

PropertyRoom Temperature (293 K)Cryogenic Temperature (77 K)
Yield Strength (MPa)~ 145~ 210
Ultimate Tensile Strength (MPa)~ 290~ 410
Elongation (%)~ 22~ 30
Modulus of Elasticity (GPa)~ 70.3~ 78.6
Fracture Toughness (MPa√m)~ 35~ 45

Table 2: Thermal Properties of Aluminum Alloy 5083 at Room and Cryogenic Temperatures

PropertyRoom Temperature (293 K)Cryogenic Temperature (77 K)
Thermal Conductivity (W/m·K)~ 120~ 50
Specific Heat (J/kg·K)~ 900~ 300
Coefficient of Thermal Expansion (10⁻⁶/K)~ 23.8~ 15.0 (average from 293K to 77K)

Experimental Protocols

Protocol for Cryogenic Tensile Testing of Aluminum Alloy 5083

This protocol outlines the procedure for determining the tensile properties of Aluminum Alloy 5083 at liquid nitrogen temperature (77 K).

Materials and Equipment:

  • Universal Testing Machine (UTM) with a cryogenic extensometer

  • Dewar flask for liquid nitrogen

  • Specimens of Aluminum Alloy 5083 (e.g., ASTM E8 standard)

  • Thermocouple and temperature controller

  • Personal Protective Equipment (PPE): cryogenic gloves, safety glasses, lab coat

Procedure:

  • Specimen Preparation:

    • Machine the Aluminum Alloy 5083 specimens to the required dimensions as per ASTM E8 standards.

    • Measure and record the initial cross-sectional area and gauge length of each specimen.

  • System Setup:

    • Mount the specimen in the grips of the UTM.

    • Attach the cryogenic extensometer to the gauge section of the specimen.

    • Position the Dewar flask around the specimen and grips.

  • Cooling:

    • Slowly fill the Dewar with liquid nitrogen, ensuring the specimen is fully submerged.

    • Monitor the temperature using the thermocouple. Allow the specimen to stabilize at 77 K for at least 15 minutes before starting the test.

  • Tensile Test:

    • Set the UTM to the desired strain rate (e.g., 0.005 min⁻¹).

    • Start the test and record the load and displacement data.

    • Continue the test until the specimen fractures.

  • Data Analysis:

    • From the load-displacement curve, calculate the yield strength, ultimate tensile strength, and elongation.

    • Examine the fracture surface to determine the failure mode.

Cryogenic_Tensile_Testing_Workflow cluster_prep Preparation cluster_setup Setup cluster_test Testing cluster_analysis Analysis prep_specimen Prepare Specimen measure_specimen Measure Dimensions prep_specimen->measure_specimen mount_specimen Mount in UTM attach_extensometer Attach Extensometer mount_specimen->attach_extensometer position_dewar Position Dewar attach_extensometer->position_dewar cool_specimen Cool to 77 K stabilize_temp Stabilize Temperature cool_specimen->stabilize_temp run_test Run Tensile Test stabilize_temp->run_test record_data Record Load-Displacement calculate_properties Calculate Properties record_data->calculate_properties analyze_fracture Analyze Fracture calculate_properties->analyze_fracture

Workflow for Cryogenic Tensile Testing.
Protocol for Thermal Conductivity Measurement at Cryogenic Temperatures

This protocol describes a steady-state method for measuring the thermal conductivity of Aluminum Alloy 5083 at cryogenic temperatures.

Materials and Equipment:

  • Cryostat with a vacuum-insulated sample chamber

  • Rod-shaped specimen of Aluminum Alloy 5083 of known dimensions

  • Heater with a known power output

  • Heat sink (e.g., a liquid nitrogen cold finger)

  • Calibrated temperature sensors (e.g., silicon diodes)

  • Data acquisition system

  • High-vacuum pump

Procedure:

  • Sample Installation:

    • Mount the Aluminum Alloy 5083 rod between the heat source and the heat sink within the cryostat.

    • Attach temperature sensors at two known locations along the length of the rod.

  • Vacuum and Cooling:

    • Evacuate the sample chamber to a high vacuum (<10⁻⁵ mbar) to minimize convective heat transfer.

    • Cool the heat sink to the desired cryogenic temperature (e.g., 77 K with liquid nitrogen).

  • Measurement:

    • Apply a known power (Q) to the heater.

    • Allow the system to reach a steady state, where the temperatures measured by the sensors (T₁ and T₂) are stable.

    • Record the steady-state temperatures and the heater power.

  • Calculation:

    • Calculate the thermal conductivity (k) using Fourier's law of heat conduction: k = (Q * Δx) / (A * ΔT) where:

      • Q is the heat flow rate (power)

      • Δx is the distance between the temperature sensors

      • A is the cross-sectional area of the specimen

      • ΔT is the temperature difference (T₁ - T₂)

Thermal_Conductivity_Setup cluster_vac Vacuum Chamber Heater Heater Power (Q) Sample Aluminum Alloy 5083 Specimen T1 T2 Heater->Sample:f0 HeatSink Heat Sink (e.g., LN2 Cold Finger) Sample:f1->HeatSink T1->Sample:T1 T1 T2->Sample:T2 T2

Schematic for Thermal Conductivity Measurement.

Signaling Pathways and Logical Relationships in Cryogenic Material Selection

The selection of a material for a cryogenic application involves a logical decision-making process based on several key material properties and application requirements.

Material_Selection_Logic cluster_req Application Requirements cluster_prop Material Properties cluster_select Material Selection Temp Operating Temperature Ductility Ductility at Low Temp Temp->Ductility Thermal Thermal Properties Temp->Thermal Load Mechanical Load Strength Strength at Low Temp Load->Strength Toughness Fracture Toughness Load->Toughness Env Operating Environment Corrosion Corrosion Resistance Env->Corrosion Select Select Material Ductility->Select Strength->Select Toughness->Select Thermal->Select Corrosion->Select

Logical Flow for Cryogenic Material Selection.

Conclusion

Aluminum Alloy 5083 is a robust and reliable material for a wide array of cryogenic research applications. Its favorable mechanical and thermal properties at low temperatures, combined with its good fabricability, make it a preferred choice for constructing durable and efficient cryogenic systems. The protocols and data presented in these application notes provide a foundational framework for researchers and professionals to effectively utilize this high-performance alloy in their work. When designing and conducting experiments at cryogenic temperatures, it is crucial to consider the changes in material properties and to follow established safety procedures.

Application Notes and Protocols: Surface Functionalization for Enhanced Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Duralloy Surface Functionalization for Enhanced Catalytic Activity

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: The term "this compound" is a registered trademark for a variety of commercial products, including architectural powder coatings by Dulux[1][2][3][4] and thermoplastic coatings by Protech Group[5][6]. It also refers to heat-resistant cast alloys from Duraloy Technologies[7][8] and specialty engineering plastics for seals[9]. Extensive research has revealed no scientific or industrial literature describing "this compound" as a specific catalytic material or support. The user's request likely stems from a confusion of this trade name with alloys that have similar sounding constituents and are used in catalysis, such as cobalt-chromium-molybdenum (CoCrMo) alloys or, more commonly, cobalt-molybdenum (Co-Mo) catalysts.

Therefore, this document will address the core scientific interest of the query—enhancing catalytic activity on metal alloys—by focusing on cobalt-molybdenum (Co-Mo) based catalysts , which are of significant industrial importance[10][11]. The principles, protocols, and data presented here are based on established research for these materials and serve as a guide for the functionalization of similar alloy systems to enhance catalytic performance.

Introduction: Enhancing Catalysis on Alloy Surfaces

Cobalt-molybdenum (Co-Mo) alloys are renowned for their catalytic prowess, particularly in hydrodesulfurization (HDS), a critical process in the petroleum refining industry to remove sulfur from fuel[10]. The synergy between cobalt and molybdenum creates highly active sites for hydrogenation and sulfur removal reactions[10][12]. The effectiveness of these catalysts is highly dependent on their surface properties, including surface area, active site distribution, and chemical state.

Surface functionalization is a key strategy to manipulate these properties and boost catalytic activity. This involves modifying the surface of the catalyst support (e.g., alumina) or the catalyst itself to introduce new functional groups, alter electronic properties, or improve the dispersion of active metal species.

Key Performance Data on Functionalized Co-Mo Catalysts

The following table summarizes representative data on how different surface functionalization strategies can impact the performance of Co-Mo catalysts. The data is illustrative, drawn from typical results in the field.

Functionalization MethodPromoter/ModifierSupport MaterialKey Performance EnhancementReference Application
Doping with Promoters Chromium (Cr)Alumina (Al₂O₃)Increased specific surface area by up to 50%Ammonia Synthesis[13]
Synergistic Bimetallic Design Cobalt (Co) and Molybdenum (Mo)Nitrogen-doped Carbon (NC)High yield conversion of PET to terephthalic acid (PTA)Polyester Hydrogenolysis[12]
Support Modification Phosphorus (P)Alumina (Al₂O₃)Enhanced HDS activity by modifying acidity and metal-support interactionHydrodesulfurization
Ligand Functionalization Thiolate ligands (SR)Gold ClustersTuning of O₂ adsorption energies and CO oxidation activityCO Oxidation[14]

Experimental Protocols

Protocol for Catalyst Preparation: Co-Mo Nitride Synthesis

This protocol describes the preparation of a chromium-modified cobalt-molybdenum nitride catalyst, adapted from methodologies used for ammonia synthesis catalysts[13].

Objective: To synthesize a high-surface-area Co-Mo nitride catalyst promoted with chromium.

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Ammonia gas (NH₃)

  • Deionized water

Procedure:

  • Precursor Preparation:

    • Dissolve stoichiometric amounts of cobalt nitrate and ammonium molybdate in deionized water to form a CoMoO₄ precursor solution.

    • Add a calculated amount of chromium(III) nitrate solution to achieve the desired chromium weight percentage (e.g., 2 wt%).

    • Induce precipitation by adjusting the pH or temperature, as required, to form the chromium-modified CoMoO₄ precursor.

    • Filter, wash, and dry the precipitate at 120°C.

  • Ammonolysis (Nitriding):

    • Place the dried precursor powder in a tube furnace.

    • Heat the precursor under a high flow rate of ammonia gas.

    • Follow a programmed temperature ramp, for instance, heating to 700°C at a rate of 5°C/min and holding for 2 hours.

    • Cool the furnace to room temperature under flowing ammonia.

    • The resulting black powder is the chromium-modified cobalt molybdenum nitride catalyst.

Workflow Diagram:

G cluster_0 Precursor Synthesis cluster_1 Nitriding Process A Dissolve Co & Mo Salts B Add Cr Promoter A->B C Precipitate & Dry B->C D Heat in Tube Furnace C->D Transfer Precursor E Introduce NH₃ Gas D->E F Controlled Ramp & Hold E->F G Cool Down F->G H H G->H Final Catalyst

Fig. 1: Workflow for synthesizing a Cr-promoted Co-Mo nitride catalyst.
Protocol for Surface Functionalization: Grafting Polymers onto Oxide Supports

This protocol provides a general method for functionalizing an oxide support material (like alumina or silica) with polymer brushes, a technique used to control surface properties and immobilize catalytic particles[15][16].

Objective: To covalently attach polymer chains to a metal oxide support surface to enhance catalyst dispersion and stability.

Materials:

  • Oxide support powder (e.g., Al₂O₃, SiO₂)

  • Silane coupling agent (e.g., phenyltrichlorosilane)

  • Anhydrous toluene

  • Hindered organic base (e.g., 2,6-lutidine)

  • Monomer for polymerization (e.g., styrene)

  • Initiator (e.g., triflic acid)

Procedure:

  • Surface Activation:

    • Dry the oxide support under vacuum at >150°C to remove physisorbed water.

    • Cool under an inert atmosphere and expose to a controlled amount of water vapor to create a uniform layer of surface hydroxyl (-OH) groups.

  • Monolayer Formation:

    • Suspend the activated support in anhydrous toluene containing the silane coupling agent and a hindered base.

    • Stir the reaction at room temperature for several hours under an inert atmosphere. The silane will react with the surface -OH groups.

    • Wash the support thoroughly with dry toluene to remove excess reagents, resulting in a surface coated with a phenylsilane monolayer.

  • Initiation and Polymerization:

    • Treat the functionalized support with an initiator like triflic acid to create cationic silyl triflate sites.

    • Introduce the desired monomer to the suspension. The surface sites will initiate polymerization, causing polymer chains to grow from the surface ("grafting from" method).

    • Quench the reaction after the desired time and wash the final product extensively to remove any non-grafted polymer.

Logical Relationship Diagram:

G cluster_surface Support Surface cluster_process Functionalization Steps cluster_result Final State S_OH Oxide-OH (Hydroxylated Surface) Silanization 1. Silane Coupling Agent + Base S_OH->Silanization Reacts with Polymerization 2. Initiator + Monomer Silanization->Polymerization Activates for S_Polymer Oxide-Polymer (Grafted Surface) Polymerization->S_Polymer Results in

References

Troubleshooting & Optimization

How to solve Duralloy coating adhesion and delamination problems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Duralloy coatings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the application and testing of this compound coatings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a range of durable polyester thermosetting powder coatings.[1][2] It is formulated to meet standards such as AS 3715 and AAMA 2603.[1][2] These coatings are designed for a variety of substrates, primarily architectural aluminum and steel, and are known for their hard-wearing finish and good color retention.[1]

Q2: What are the primary causes of poor adhesion or delamination with this compound coatings?

A2: The most common cause of adhesion failure is inadequate surface preparation.[3][4][5][6] Contaminants like oil, grease, dust, and rust on the substrate surface can prevent the coating from bonding properly.[3][5][7] Other significant factors include improper curing (incorrect time or temperature), excessive coating thickness, and environmental conditions during application, such as high humidity.[3][8][9][10]

Q3: Can this compound be applied directly to metal substrates?

A3: While powder coatings like this compound generally do not require a primer, the substrate must be thoroughly cleaned and pre-treated for the coating to adhere correctly. For interior applications, pre-treatment requirements may be less stringent, but for exterior or demanding environments, a comprehensive pre-treatment process is crucial.[11]

Q4: What environmental conditions are optimal for applying this compound?

A4: For best results, the application environment should be controlled. It is recommended to maintain a temperature between 15–30°C and a relative humidity of 40–60%.[9] Applying the coating in high humidity (above 70%) can introduce moisture that hinders adhesion.[9] Similarly, temperatures below 15°C can negatively affect the electrostatic application process.[9]

Troubleshooting Guides

Issue 1: Coating is peeling or delaminating from the substrate.

This issue, known as adhesive failure, occurs when the coating lifts away from the surface it was applied to.

Troubleshooting Steps:

G Start Start: Delamination Observed Check_Prep Step 1: Review Surface Preparation Protocol Start->Check_Prep Contaminants Any chance of oil, grease, or dust contamination? Check_Prep->Contaminants Clean_Substrate Solution: Implement rigorous cleaning. (Alkaline wash, solvent wipe, etc.) Contaminants->Clean_Substrate Yes Check_Profile Step 2: Verify Surface Profile Contaminants->Check_Profile No Clean_Substrate->Check_Profile Profile_Spec Is the surface profile within the recommended range for the substrate? Check_Profile->Profile_Spec Create_Profile Solution: Create appropriate profile. (Abrasive blasting, etching, etc.) Profile_Spec->Create_Profile No Check_Cure Step 3: Examine Curing Process Profile_Spec->Check_Cure Yes Create_Profile->Check_Cure Cure_Params Were the time and temperature settings correct per the TDS? Check_Cure->Cure_Params Adjust_Cure Solution: Adjust oven settings to match Technical Data Sheet specifications. Cure_Params->Adjust_Cure No End Problem Resolved Cure_Params->End Yes Adjust_Cure->End

Caption: Troubleshooting workflow for coating delamination.

Quantitative Data for Surface Preparation:

SubstratePreparation Standard (Example)Surface Profile (Anchor Pattern)Notes
Steel SSPC-SP10 / NACE 2 (Near-White Metal Blast Cleaning)2-4 mils (50-100 µm)Removes virtually all foreign matter. Essential for creating a mechanical key for the coating to adhere to.[12][13]
Aluminum SSPC-SP1 (Solvent Cleaning) followed by chemical etching or conversion coatingN/A (etching creates a microscopic texture)Alkaline or acid etching removes the natural oxide layer.[7][14] A conversion coating can improve both adhesion and corrosion resistance.
Galvanized Steel SSPC-SP16 (Brush-Off Blast Cleaning)Minimum 0.75 mils (19 µm)Light abrasive sweep blasting is necessary to create a profile without damaging the zinc layer.[13]
Issue 2: Bubbles or small craters (pinholes) appear on the coating surface.

These defects are often caused by outgassing from the substrate during curing or trapped moisture.

Troubleshooting Steps:

G Start Start: Bubbles/Pinholes Observed Check_Substrate Step 1: Evaluate Substrate Porosity Start->Check_Substrate Porous Is the substrate porous? (e.g., cast aluminum, galvanized steel) Check_Substrate->Porous Pre_Bake Solution: Pre-bake the substrate to allow trapped gases to escape before coating. Porous->Pre_Bake Yes Check_Moisture Step 2: Check for Moisture Porous->Check_Moisture No Pre_Bake->Check_Moisture Moisture_Source Could there be moisture on the substrate or in the compressed air line? Check_Moisture->Moisture_Source Dry_Thoroughly Solution: Ensure parts are completely dry after pre-treatment and use air filters/dryers. Moisture_Source->Dry_Thoroughly Yes Check_Thickness Step 3: Review Film Thickness Moisture_Source->Check_Thickness No Dry_Thoroughly->Check_Thickness Too_Thick Is the coating thickness excessive? Check_Thickness->Too_Thick Adjust_Application Solution: Adjust application settings to apply a thinner, more uniform coat. Too_Thick->Adjust_Application Yes End Problem Resolved Too_Thick->End No Adjust_Application->End G cluster_0 Failure Modes cluster_1 Interpretation Adhesive Adhesive Failure (At substrate-coating interface) Adhesive_Interp Indicates the true adhesion strength of the coating to the substrate. Adhesive->Adhesive_Interp Cohesive Cohesive Failure (Within a coating layer or substrate) Cohesive_Interp Indicates the internal strength of the coating or substrate is less than the adhesion strength. Cohesive->Cohesive_Interp Glue Glue Failure (Failure of the adhesive) Glue_Interp Indicates an invalid test. The bond strength of the coating is greater than the reading obtained. Glue->Glue_Interp

References

Technical Support Center: Optimizing Duralloy® Tribological Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the tribological performance of Duralloy® under high friction conditions.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during experiments involving this compound® coatings in high-friction environments.

Q1: We are observing an unexpectedly high coefficient of friction (COF) during our sliding wear tests. What are the potential causes and how can we troubleshoot this?

A1: An elevated COF can be attributed to several factors. A systematic approach to identify the root cause is recommended.

  • Surface Contamination: Contaminants on either the this compound® surface or the counter-face material can increase friction. Clean all components thoroughly before testing according to standard laboratory procedures.

  • High Contact Pressure: Excessive load can lead to the plastic deformation of surface asperities, increasing the real contact area and thus the frictional force. Verify that the applied load is within the recommended operational parameters for this compound®.

  • Incompatible Counter-Face Material: The material sliding against the this compound® can significantly influence the COF. Very soft materials may lead to excessive adhesive wear, while extremely hard and rough counter-faces can cause abrasive wear. Consider using a counter-face material with a smooth surface finish and hardness compatible with the this compound® coating.

  • Operational Parameters: High sliding speeds or elevated temperatures can alter the properties of the lubricant and the contacting surfaces, leading to increased friction.[3] Review your test parameters to ensure they are appropriate for the materials and lubricant being used.

Q2: Our this compound® coating is exhibiting a high wear rate and signs of scoring. What steps can we take to mitigate this?

A2: A high wear rate and scoring are indicative of severe wear mechanisms at play. The following points should be investigated:

  • Abrasive Wear: This can be caused by hard particles trapped between the sliding surfaces or by a rough counter-face. Ensure the testing environment is clean and that the counter-face has an appropriate surface finish (typically a low Ra value). Hard chromium coatings generally show lower wear rates compared to uncoated tool steel.[4]

  • Adhesive Wear: This occurs when microscopic welds form between the surfaces, which are then sheared, causing material transfer and wear.[5] This is common when there is poor lubrication or high affinity between the sliding materials. Using a dissimilar counter-face material and ensuring proper lubrication can reduce adhesive wear.

Q3: We are observing inconsistent and fluctuating friction readings during our experiments. What could be causing this variability?

  • Wear Debris Generation: The generation and subsequent behavior of wear debris in the contact zone can cause fluctuations in the COF. The debris can act as a third body, either rolling and reducing friction or agglomerating and increasing it.

  • Transfer Layer Formation: A transfer layer from one surface to another can form during sliding. The formation and breakdown of this layer can lead to an unstable COF.

  • Vibrations in the Test Rig: Mechanical vibrations in the testing apparatus can affect the contact dynamics and lead to noisy friction data. Ensure the test rig is properly damped and that the sample mounting is secure.

  • Inconsistent Lubrication: An intermittent supply of lubricant to the contact area will cause the lubrication regime to oscillate between boundary, mixed, and hydrodynamic (or elastohydrodynamic), resulting in a fluctuating COF.

Q4: The this compound® coating appears to have failed, showing cracks and pitting. What are the likely failure modes?

  • Substrate Deformation: If the underlying substrate material is too soft for the applied load, it can deform plastically, causing the hard this compound® coating to crack and fail.[9]

  • Fatigue Wear: Repeated cyclic loading can lead to the initiation and propagation of cracks, resulting in pitting or spalling of the coating.

  • Corrosive Environment: Although this compound® has good corrosion resistance, a highly corrosive environment combined with mechanical stress (tribocorrosion) can accelerate coating degradation and lead to pitting.[10]

  • Overheating: Excessive frictional heating can lead to thermal stresses and potential microstructural changes in the coating and substrate, which may result in cracking.

Data Presentation

The following tables summarize the typical mechanical and tribological properties of this compound® and conventional hard chromium coatings for comparison.

Table 1: Mechanical and Physical Properties

PropertyThis compound®Conventional Hard ChromiumTest Standard (Typical)
Hardness800 - 1300 HV[2]850 - 1050 HV[2]ISO 6507, ASTM E384
Layer Thickness1.5 - 20 µm[2]3 - 1000 µm[2]ISO 1463, ASTM B487
StructureUniform nodular, crack-free[2]Variable, typically cracked[2]SEM Analysis
AdhesionExcellent[2]VariableASTM B571
Max. Operating Temp.> 70 °C (process temp. is < 70 °C)[2]Variable-

Table 2: Tribological Properties

PropertyThis compound®Conventional Hard ChromiumTest Standard (Typical)
Coefficient of Friction (Dry)Lower than hard chrome (lubricant retention)[1]~0.6 - 0.8 (steel counter-face)[11]ASTM G99, ASTM G77
Wear ResistanceHigh[2]High, but can be affected by cracking[4]ASTM G99, ASTM G77
Fretting Corrosion ResistanceExcellent[2]Moderate-
Vibration Corrosion ResistanceExcellent[2]Poor-

Experimental Protocols

Detailed methodologies for key experiments are provided below.

ASTM G99: Standard Test Method for Wear Testing with a Pin-on-Disk Apparatus

This test determines the sliding wear of materials.[12]

  • Objective: To measure the volume loss of a pin and a disk specimen after a specified sliding distance under a constant load and speed. The coefficient of friction is also typically recorded.

  • Apparatus:

    • A pin-on-disk tribometer with a rotating disk and a stationary pin holder.[12]

    • A loading mechanism (e.g., dead weights) to apply a normal force.

    • Sensors to measure frictional force and rotational speed.

    • A system to measure wear, such as a profilometer or a high-resolution balance for mass loss measurement.

  • Specimen Preparation:

    • Disk: A flat, circular disk of the coated substrate (this compound®).

    • Pin: A pin with a radiused tip (often a ball) made of the counter-face material.

    • Clean all specimens with a suitable solvent (e.g., acetone, ethanol) in an ultrasonic bath and dry them thoroughly.

    • Measure the initial surface roughness, dimensions, and mass of both the pin and the disk.

  • Procedure:

    • Securely mount the disk and pin in the tribometer.

    • Apply the desired normal load to the pin.

    • Set the rotational speed to achieve the desired sliding velocity.

    • Set the test duration or total sliding distance.

    • Start the test, ensuring that the data acquisition system for friction and other parameters is running.

    • Upon completion, stop the test and carefully remove the specimens.

    • Clean the specimens to remove any loose wear debris.

    • Measure the final dimensions, mass, and surface profile of the wear tracks on both the pin and the disk.

  • Data Analysis:

    • Calculate the volume loss for both the pin and the disk. This can be determined from mass loss (if the density is known) or by measuring the wear track profile.

    • Calculate the specific wear rate (mm³/Nm).

    • Determine the average steady-state coefficient of friction from the recorded frictional force data.

ASTM G77: Standard Test Method for Ranking Resistance of Materials to Sliding Wear Using Block-on-Ring Wear Test

This method is used to rank the sliding wear resistance of material pairs.[5][13]

  • Objective: To determine the volume loss of a stationary block and a rotating ring to assess their wear compatibility.[5]

  • Apparatus:

    • A block-on-ring test machine.

    • A system for applying a normal load.

    • A means to control and measure the rotational speed of the ring.

    • Instrumentation to measure frictional force.

    • A lubricant bath if the test is to be conducted under lubricated conditions.

  • Specimen Preparation:

    • Ring: A cylindrical ring, which may be coated with this compound®.

    • Block: A rectangular block of the counter-face material.

    • Clean the specimens thoroughly.

    • Measure the initial dimensions and mass of both the block and the ring.

  • Procedure:

    • Mount the ring and block in the test machine.

    • If lubricated, fill the lubricant reservoir to the specified level.

    • Apply the desired normal load.

    • Set the desired rotational speed.

    • Begin the test for a predetermined duration or number of revolutions.

    • Record the frictional force throughout the test.

    • After the test, remove and clean the specimens.

    • Measure the final mass and the dimensions of the wear scar on the block.

  • Data Analysis:

    • Calculate the volume loss for the block and the ring based on mass loss or dimensional changes.

    • Calculate the average coefficient of friction.

    • Rank the material pair based on the total volume loss.

Visualizations

Troubleshooting Workflow for High Friction Issues

Tribology_Troubleshooting start High Friction or Wear Observed check_params Step 1: Verify Experimental Parameters (Load, Speed, Temperature) start->check_params params_ok Parameters Correct? check_params->params_ok adjust_params Action: Adjust to Recommended Range params_ok->adjust_params No check_lubrication Step 2: Inspect Lubrication (Type, Amount, Application) params_ok->check_lubrication Yes adjust_params->check_params lubrication_ok Lubrication Adequate? check_lubrication->lubrication_ok adjust_lubrication Action: Change Lubricant or Improve Delivery Method lubrication_ok->adjust_lubrication No check_surfaces Step 3: Examine Surfaces (Contamination, Roughness) lubrication_ok->check_surfaces Yes adjust_lubrication->check_lubrication surfaces_ok Surfaces Clean & Smooth? check_surfaces->surfaces_ok clean_surfaces Action: Clean Specimens & Verify Counter-face Finish surfaces_ok->clean_surfaces No analyze_wear Step 4: Analyze Wear Mechanism (SEM/EDS of Wear Scar) surfaces_ok->analyze_wear Yes clean_surfaces->check_surfaces wear_mode Dominant Wear Mode? analyze_wear->wear_mode adhesive_wear Adhesive wear_mode->adhesive_wear Adhesive abrasive_wear Abrasive wear_mode->abrasive_wear Abrasive fatigue_wear Fatigue/Delamination wear_mode->fatigue_wear Fatigue solution1 Consider Different Counter-face Material adhesive_wear->solution1 solution2 Improve Environmental Cleanliness abrasive_wear->solution2 solution3 Re-evaluate Load Cycling & Substrate Hardness fatigue_wear->solution3

Caption: A workflow for troubleshooting high friction and wear issues.

Simplified Pin-on-Disk Experimental Workflow

Pin_on_Disk_Workflow cluster_setup Pre-Test Setup cluster_test Testing cluster_analysis Post-Test Analysis prep_specimens 1. Prepare & Clean Pin and Disk Specimens measure_initial 2. Initial Measurement (Mass, Dimensions, Roughness) prep_specimens->measure_initial mount_specimens 3. Mount Specimens in Tribometer measure_initial->mount_specimens apply_load 4. Apply Normal Load mount_specimens->apply_load set_speed 5. Set Sliding Speed apply_load->set_speed run_test 6. Run Test & Record Data (Friction, Revolutions) set_speed->run_test remove_specimens 7. Remove & Clean Specimens run_test->remove_specimens measure_final 8. Final Measurement (Mass, Wear Scar Profile) remove_specimens->measure_final calculate_results 9. Calculate Results (Volume Loss, Wear Rate, COF) measure_final->calculate_results

Caption: A step-by-step workflow for a pin-on-disk experiment.

References

Common failure modes of Duralloy components in mechanical stress tests

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Duralloy® Powder Coatings

Welcome to the Technical Support Center for this compound® Powder Coatings. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound® coated components in their laboratory environments and experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter related to the performance of this compound® coatings during use, which may involve mechanical stresses.

Disclaimer: this compound® is a brand of durable polyester thermosetting powder coatings. The following information pertains to the failure modes of the coating itself, not the underlying metal substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of coating failure on our this compound® coated lab equipment?

Common signs of coating failure include visible changes to the surface of the coated component. These can range from cracking and peeling to more subtle changes like blistering or a loss of gloss. These failures can compromise the protective properties of the coating, potentially exposing the underlying substrate to corrosive agents.[1][2]

A summary of common failure modes is presented in the table below:

Failure ModeDescriptionCommon Causes
Cracking The appearance of fine to coarse cracks in the coating.Coating applied too thickly, lack of flexibility, curing at too high a temperature.[1]
Delamination/Peeling The coating lifts or peels away from the substrate.Inadequate surface preparation, poor adhesion, exposure to moisture.[1][3]
Blistering Formation of bubbles or blisters beneath the coating film.Trapped moisture or solvents, contamination on the substrate.[1][2][4]
Chalking Formation of a fine, white, powdery substance on the surface.UV degradation of the coating's resin.[2]
Erosion Gradual wearing away of the coating.Exposure to abrasive materials or harsh cleaning chemicals.[2]
Undercutting Corrosion of the substrate that creeps under the coating from a scratch or edge.Mechanical damage to the coating, exposure to corrosive environments.[2]
Q2: We've observed cracking in the this compound® coating on a component subjected to thermal cycling. What could be the cause?

Cracking in a powder coating subjected to thermal cycling is often due to a mismatch in the thermal expansion coefficients between the coating and the substrate. The repeated expansion and contraction can induce stresses that exceed the coating's flexibility, leading to fracture. Another potential cause is that the coating was applied too thickly, which can reduce its flexibility.[1]

Q3: How can we troubleshoot peeling or delamination of the this compound® coating?

Peeling or delamination is most commonly a result of inadequate surface preparation before the coating was applied.[1][2] This is the primary cause of adhesion failure. Other contributing factors can include exposure to moisture that penetrates the coating and weakens the bond with the substrate, or exceeding the coating's service temperature. To troubleshoot, it is recommended to review the pre-treatment and application process of the coated component.

The following diagram illustrates a general troubleshooting workflow for coating adhesion failure:

start Observe Coating Peeling/ Delamination prep Review Surface Pre-treatment Records start->prep Initial Check app Review Application Parameters prep->app If pre-treatment is adequate env Assess Service Environment app->env If application is correct test Perform Adhesion Test (e.g., ASTM D3359) env->test If environment is as expected root_cause Identify Root Cause test->root_cause Based on test results

Troubleshooting Workflow for Adhesion Failure.
Q4: What is "chalking" and is it a sign of coating failure?

Chalking is the formation of a fine powder on the surface of the coating, which can give it a faded or dull appearance.[2] It is caused by the degradation of the polymer binder at the surface due to exposure to ultraviolet (UV) radiation. While some degree of chalking is expected over long periods of outdoor exposure, premature or excessive chalking can be considered a coating failure as it indicates a loss of resin, which can eventually lead to a loss of coating thickness and protective properties.

Experimental Protocols

Adhesion Testing (ASTM D3359 - Test Method B)

This test method provides a means to assess the adhesion of a coating to a substrate by applying and removing pressure-sensitive tape over cuts made in the coating.

Materials:

  • Cutting tool with a sharp blade.

  • Cutting guide.

  • Pressure-sensitive tape with an adhesion of 4.3 to 4.6 N/cm (as specified in the standard).

  • Soft brush.

Procedure:

  • Select an area of the coated surface that is free from blemishes and minor surface imperfections.

  • Make a series of six parallel cuts through the coating to the substrate, spaced 2 mm apart.

  • Make a second series of six parallel cuts at a 90-degree angle to the first set to form a cross-hatch pattern.

  • Gently brush the area with a soft brush to remove any detached flakes or ribbons of coating.

  • Apply the center of the pressure-sensitive tape over the grid and smooth it into place.

  • After 90 ± 30 seconds, remove the tape by seizing the free end and rapidly pulling it back on itself at as close to a 180-degree angle as possible.

  • Inspect the grid area for removal of the coating and classify the adhesion according to the following scale:

    • 5B: The edges of the cuts are completely smooth; none of the squares of the lattice is detached.

    • 4B: Small flakes of the coating are detached at intersections; less than 5% of the area is affected.

    • 3B: Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice.

    • 2B: The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice.

    • 1B: The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65% of the lattice.

    • 0B: Flaking and detachment worse than Grade 1B.

The following diagram illustrates the relationship between common coating failure modes and their primary causes:

sub_prep Improper Surface Preparation delamination Delamination/ Peeling sub_prep->delamination blistering Blistering sub_prep->blistering app_tech Incorrect Application Technique cracking Cracking app_tech->cracking app_tech->blistering env_cond Harsh Service Environment env_cond->delamination chalking Chalking env_cond->chalking erosion Erosion env_cond->erosion formulation Improper Coating Formulation formulation->cracking formulation->chalking

Relationship between Causes and Coating Failure Modes.

References

Duralloy Degradation in Corrosive Environments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Duralloy and polyester-based powder coatings. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and preventing the degradation of this compound coatings in corrosive environments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the use of this compound-coated materials in corrosive environments.

Issue 1: Blistering of the Coating

Question: Why is the this compound coating on my substrate showing blistering after exposure to a humid or corrosive environment?

Answer: Blistering is the formation of bubbles or dome-shaped defects on the coating surface. This is a common failure mode for powder coatings and is typically caused by the entrapment of moisture, solvents, or other contaminants beneath the coating.[1][2] In a corrosive environment, these blisters can act as sites for localized corrosion, leading to premature failure of the coating system.

Possible Causes:

  • Moisture Entrapment: The substrate may have been damp during the coating process, or moisture may have been present in the compressed air used for powder application.[1][2]

  • Surface Contamination: The presence of oils, salts, or other contaminants on the substrate surface can attract moisture and lead to osmotic blistering.[1]

  • Improper Curing: If the coating is not fully cured, it may be more permeable to moisture, leading to blistering over time.

  • Substrate Porosity: Porous substrates can trap air or moisture that expands during the curing process or subsequent heating, causing bubbles in the coating.[3]

Preventative Strategies:

  • Thorough Substrate Preparation: Ensure the substrate is completely clean and dry before coating. This includes removing all oils, greases, and salts.

  • Controlled Application Environment: Maintain a clean, dry, and controlled environment during the powder coating process to prevent moisture contamination.[3]

  • Proper Curing: Adhere strictly to the recommended curing schedule (time and temperature) for the specific this compound product.

  • Primer Application: For porous substrates, using a suitable primer can help seal the surface and prevent outgassing.[3]

Issue 2: Filiform Corrosion

Question: I am observing worm-like filaments spreading under the this compound coating on an aluminum substrate. What is this and how can I prevent it?

Answer: This phenomenon is known as filiform corrosion. It is a specific type of corrosion that occurs under a thin coating, appearing as randomly distributed thread-like filaments.[4] It typically starts at defects in the coating, such as scratches or cut edges, and is common on aluminum substrates exposed to warm, humid, and salt-containing environments.[4][5][6]

Contributing Factors:

  • High Humidity: Filiform corrosion is most prevalent in environments with high relative humidity (typically above 75%).[7]

  • Presence of Salts: The presence of chlorides or other salts on the substrate surface can initiate the corrosion process.[8]

  • Coating Defects: Scratches, cuts, or other breaches in the coating provide an entry point for moisture and corrosive agents.

  • Improper Pretreatment: Inadequate surface preparation of the aluminum substrate can leave it susceptible to this type of corrosion.

Preventative Strategies:

  • Proper Pretreatment: For aluminum, a thorough pretreatment process, such as a chromate or a non-chrome conversion coating, is crucial to enhance adhesion and corrosion resistance.

  • Edge and Defect Sealing: Pay special attention to sealing cut edges and any other potential defects in the coating to prevent the ingress of corrosive elements.

  • Controlled Environment: Storing and using the coated components in environments with controlled humidity can significantly reduce the risk of filiform corrosion.

Issue 3: Chalking and Fading

Question: The color of the this compound coating on my outdoor equipment is fading and has a chalky appearance. What causes this and how can it be prevented?

Answer: Chalking is the formation of a fine, white powder on the surface of the coating due to the degradation of the polymer binder, primarily caused by exposure to UV radiation.[5][8][9] This leads to a loss of gloss and a faded appearance.[5]

Primary Causes:

  • UV Exposure: Prolonged exposure to sunlight, specifically UV radiation, breaks down the polyester resin in the coating.[5][9]

  • Low-Quality Pigments: The use of pigments with poor UV stability can lead to rapid color fading.

  • Environmental Factors: High temperatures and moisture can accelerate the degradation process initiated by UV radiation.[5]

Preventative Strategies:

  • Use of UV-Resistant Formulations: For outdoor applications, select "superdurable" polyester powder coatings that are specifically formulated with UV-resistant resins and pigments.

  • Color Selection: Lighter colors generally absorb less heat and UV radiation and may exhibit better color retention over time.[10]

  • Regular Cleaning: Periodic cleaning of the coated surface can remove surface contaminants that may accelerate degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical resistance of this compound (polyester) powder coatings?

A1: Polyester powder coatings, like this compound, generally offer good resistance to a range of chemicals. However, their resistance can vary depending on the specific chemical, its concentration, and the exposure temperature. They are particularly susceptible to degradation by strong alkalis.

Q2: What are the typical environmental limitations for this compound coatings?

A2: Standard this compound coatings are generally not recommended for use in highly corrosive environments, such as direct exposure to strong acids or bases, or in constant immersion conditions. For coastal environments, a certain distance from the high tide line is often specified in the product warranty. The pH of the environment should typically be between 5 and 9.

Q3: How does temperature affect the degradation of this compound coatings?

A3: Elevated temperatures can accelerate the rate of chemical degradation of polyester coatings, especially in the presence of moisture (hydrolysis) or UV radiation. High temperatures can cause the polymer chains to break down, leading to a loss of mechanical properties and a decrease in the protective function of the coating.[11]

Q4: Can this compound coatings be applied to any metal substrate?

A4: this compound coatings can be applied to a variety of metal substrates, including steel and aluminum. However, the pretreatment process is critical to ensure good adhesion and corrosion resistance and will vary depending on the substrate material.

Data Presentation

Table 1: Chemical Resistance of Standard Polyester Powder Coatings

Corrosive AgentConcentrationPerformance RatingObservations
Acetic Acid10%GoodMinor or no change
Hydrochloric Acid10%FairSome discoloration or loss of gloss may occur
Sulfuric Acid10%FairSome discoloration or loss of gloss may occur
Nitric Acid10%PoorSignificant degradation, discoloration, and loss of adhesion
Sodium Hydroxide10%PoorRapid degradation, softening, and blistering of the coating
Ammonium Hydroxide10%PoorDegradation and blistering
Xylene100%ExcellentNo significant effect
Ethanol100%GoodMinor or no change
MEK100%FairSoftening of the coating may occur with prolonged exposure
Salt Water (5% NaCl)-GoodGood resistance with proper pretreatment

Note: This table provides general guidance. It is crucial to perform specific testing for your application's environmental conditions.

Table 2: Typical Performance of Superdurable Polyester Powder Coatings in Accelerated Weathering Tests

Test TypeTest Duration (hours)Gloss Retention (%)Color Change (ΔE)
QUV (ASTM G154)1000> 70%< 3.0
QUV (ASTM G154)2000> 50%< 5.0
Salt Spray (ASTM B117)1000> 80% (on unscribed areas)< 2.0
Salt Spray (ASTM B117)2000> 60% (on unscribed areas)< 4.0

Performance can vary based on color, gloss level, and specific formulation.

Experimental Protocols

1. Salt Spray (Fog) Testing (ASTM B117)

Objective: To evaluate the corrosion resistance of this compound-coated specimens in a controlled corrosive environment.

Methodology:

  • Apparatus: A salt spray chamber compliant with ASTM B117 specifications.[4][12][13][14]

  • Test Solution: A 5% sodium chloride (NaCl) solution in distilled or deionized water, with a pH between 6.5 and 7.2.[4][12][13][14]

  • Specimen Preparation:

    • Use coated panels of the substrate of interest.

    • If required, create a scribe (a scratch through the coating to the substrate) using a sharp tool. This is done to evaluate corrosion creep from a defect.[15]

  • Procedure:

    • Place the specimens in the salt spray chamber at a specified angle (typically 15-30 degrees from the vertical).

    • Maintain the chamber temperature at 35°C (95°F).[4][12][13]

    • Continuously atomize the salt solution to create a dense fog within the chamber.

    • The test duration is determined by the specific requirements of the experiment (e.g., 1000, 2000, or 3000 hours).[15]

  • Evaluation:

    • Periodically inspect the specimens for signs of corrosion, such as blistering, rusting, and creepage from the scribe.

    • At the end of the test, gently rinse the specimens and evaluate the degree of blistering according to ASTM D714 and the extent of corrosion creepage from the scribe according to ASTM D1654.[15]

2. Adhesion Testing (Cross-Hatch Adhesion Test - ASTM D3359)

Objective: To assess the adhesion of the this compound coating to the substrate.

Methodology:

  • Materials: A sharp cutting tool (razor blade or specific cross-hatch cutter), a cutting guide, pressure-sensitive tape (as specified in the standard), and a rubber eraser.[16]

  • Procedure (Method B - for coatings thinner than 5 mils):

    • Select a clean, dry area on the coated surface.

    • Make a series of parallel cuts through the coating to the substrate. The number of cuts and spacing depends on the coating thickness.

    • Make a second series of parallel cuts at a 90-degree angle to the first set to create a grid pattern.[17]

    • Gently brush the area to remove any loose coating flakes.

    • Apply the pressure-sensitive tape over the grid and smooth it down firmly with the eraser.[16]

    • Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle.[16]

  • Evaluation:

    • Inspect the grid area for the amount of coating removed by the tape.

    • Classify the adhesion on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).[17]

Mandatory Visualization

Duralloy_Degradation_Pathway cluster_environment Corrosive Environment cluster_coating This compound (Polyester) Coating cluster_degradation Degradation Mechanisms cluster_failure Visible Failure Modes UV_Radiation UV Radiation Pigments_Additives Pigments & Additives UV_Radiation->Pigments_Additives degrades Photo_oxidation Photo-oxidation UV_Radiation->Photo_oxidation initiates Moisture Moisture/Humidity Hydrolysis Hydrolysis Moisture->Hydrolysis enables Blistering Blistering Moisture->Blistering Chemicals Chemicals (Acids/Alkalis) Chemical_Attack Direct Chemical Attack Chemicals->Chemical_Attack causes Polyester_Binder Polyester Binder Chalking Chalking Polyester_Binder->Chalking Gloss_Loss Gloss Loss Polyester_Binder->Gloss_Loss Color_Fade Color Fading Pigments_Additives->Color_Fade Photo_oxidation->Polyester_Binder degrades Hydrolysis->Polyester_Binder degrades Chemical_Attack->Polyester_Binder degrades Adhesion_Loss Adhesion Loss Chemical_Attack->Adhesion_Loss Corrosion Substrate Corrosion Blistering->Corrosion Adhesion_Loss->Corrosion

Caption: Degradation pathway of this compound coating in corrosive environments.

Experimental_Workflow Start Start Substrate_Prep Substrate Preparation (Cleaning & Pretreatment) Start->Substrate_Prep Coating_Application This compound Powder Coating Application Substrate_Prep->Coating_Application Curing Curing (Time & Temperature) Coating_Application->Curing Exposure Exposure to Corrosive Environment (e.g., Salt Spray, UV) Curing->Exposure Evaluation Performance Evaluation Exposure->Evaluation Adhesion_Test Adhesion Test (ASTM D3359) Evaluation->Adhesion_Test Corrosion_Test Corrosion Assessment (ASTM B117) Evaluation->Corrosion_Test Appearance_Test Appearance Measurement (Gloss, Color) Evaluation->Appearance_Test Analysis Data Analysis & Troubleshooting Adhesion_Test->Analysis Corrosion_Test->Analysis Appearance_Test->Analysis End End Analysis->End

Caption: Experimental workflow for evaluating this compound coating performance.

References

Methods for improving the wear resistance of Duralloy coatings

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Duralloy® Coatings

Welcome to the technical support center for this compound® advanced wear-resistant coatings. This resource is designed for researchers, scientists, and engineers to address common issues and provide guidance on optimizing the performance of your coatings.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature wear in our this compound® coatings despite high hardness values?

A1: While hardness is a key factor, premature wear is often linked to issues other than the intrinsic properties of the coating material itself. The most common causes are inadequate surface preparation of the substrate and suboptimal coating application parameters.[1][2][3] Poor adhesion resulting from improper surface cleaning or an insufficient surface profile can lead to delamination under mechanical stress.[1][2] Additionally, non-optimized spray parameters can result in high porosity or internal stresses within the coating, which can be detrimental to its wear resistance.[4][5][6]

Q2: How does coating thickness affect the wear resistance of this compound®?

A2: The relationship between coating thickness and wear resistance is not always linear and depends on the specific application and wear mechanism. Generally, a thicker coating can provide a longer wear life simply due to the increased volume of sacrificial material.[7][8] However, excessively thick coatings can sometimes lead to higher internal stresses, which may cause cracking or spalling under load.[7] For many applications, there is an optimal thickness range that provides the best balance of wear resistance and mechanical integrity. It has been observed in some studies that thicker coatings can exhibit lower coefficients of friction and better wear resistance.[9]

Q3: Can we improve the wear resistance of our this compound® coatings with post-treatment methods?

A3: Yes, post-treatment processes can significantly enhance the wear resistance of this compound® coatings. Techniques such as laser remelting can be used to reduce porosity and refine the microstructure of the coating, leading to improved hardness and wear characteristics. Additionally, surface finishing techniques like grinding and polishing can reduce the coefficient of friction and improve the performance in sliding wear applications. Some coatings may also benefit from post-oxidation treatments which can help to seal porosity.[10]

Troubleshooting Guides

Issue 1: Coating Delamination or Spalling

  • Symptom: The this compound® coating is flaking off or peeling away from the substrate. This is a common failure mode for protective coatings.[3][11]

  • Root Cause Analysis:

    • Inadequate Surface Preparation: This is the most common cause. Contaminants like oil, grease, or rust on the substrate will prevent proper adhesion.[1][2][12][13] An improper surface roughness profile can also lead to poor mechanical bonding.[14]

    • High Residual Stresses: Stresses can develop during the coating process due to thermal mismatch between the coating and the substrate.

    • Exceeding Coating's Mechanical Limits: Applying a load that is too high for the coating system can lead to failure.

  • Troubleshooting Workflow:

    G Start Coating Delamination Observed Check_Prep Review Surface Preparation Protocol Start->Check_Prep Prep_OK Was Surface Adequately Prepared? Check_Prep->Prep_OK Check_Params Analyze Coating Spray Parameters Prep_OK->Check_Params Yes Improve_Prep Implement Enhanced Cleaning and Grit Blasting Prep_OK->Improve_Prep No Params_OK Are Parameters within Specification? Check_Params->Params_OK Check_Load Evaluate in-service Loading Conditions Params_OK->Check_Load Yes Optimize_Params Adjust Spray Parameters to Reduce Stress Params_OK->Optimize_Params No Load_OK Is Load within Design Limits? Check_Load->Load_OK Reassess_Coating Re-evaluate Coating Selection for Application Load_OK->Reassess_Coating No End Problem Resolved Load_OK->End Yes Improve_Prep->End Optimize_Params->End Reassess_Coating->End

    Troubleshooting workflow for coating delamination.

Issue 2: High Porosity in the Coating

  • Symptom: The coating exhibits a high degree of porosity, leading to poor wear resistance and potential for corrosion of the substrate.

  • Root Cause Analysis:

    • Incorrect Spray Parameters: Parameters such as spray distance, gas flow rates, and powder feed rate significantly influence coating porosity.[4][5][6][15] For High Velocity Oxy-Fuel (HVOF) spraying, these parameters must be carefully controlled.[16]

    • Improper Powder Characteristics: The size and morphology of the feedstock powder can affect how well it melts and deposits.

  • Corrective Actions:

    • Optimize Spray Parameters: Refer to the parameter optimization tables below. A systematic approach, such as Design of Experiments (DoE), can be used to find the optimal parameter set for minimum porosity and maximum hardness.[6][15]

    • Verify Powder Quality: Ensure the powder feedstock meets the specified size distribution and morphology.

    • Increase Particle Velocity/Temperature: Adjusting parameters to increase the temperature and velocity of the sprayed particles generally leads to denser coatings.

Data Presentation

Table 1: Influence of HVOF Spray Parameters on this compound® Coating Properties
ParameterLevel 1Level 2Level 3Effect on PorosityEffect on Hardness (HV)
Oxygen Flow (slpm) 220240260Higher flow can decrease porosity, but excessive flow may have the opposite effect.[6]Generally increases with optimal oxygen flow.[6]
Fuel Flow (slpm) 556065Interacts with oxygen flow; an optimal ratio is crucial.[5]Dependent on achieving complete combustion.[5]
Spray Distance (in) 678Shorter distance can increase particle velocity and reduce porosity.[17]Can increase with shorter spray distances due to higher particle impact energy.[17]
Powder Feed Rate ( g/min ) 354555Higher rates can increase porosity if particles are not adequately heated.[4]May decrease if particle melting is incomplete.[4]

Experimental Protocols

Experiment: Pin-on-Disk Wear Testing (based on ASTM G99)

This protocol describes the procedure for determining the sliding wear characteristics of this compound® coatings.[18][19][20]

  • Objective: To quantify the wear rate and coefficient of friction of a this compound® coated specimen against a standard counter-body.

  • Apparatus:

    • Pin-on-disk tribometer.[21][22][23]

    • Coated disk specimen (this compound® on a specified substrate).

    • Stationary pin or ball (e.g., 6 mm diameter WC-Co ball).[24]

    • Data acquisition system to record friction force and test duration.[25]

    • Profilometer for measuring wear track volume.

    • Analytical balance for measuring mass loss.

  • Methodology:

    • Specimen Preparation:

      • Clean the coated disk and the pin with a suitable solvent (e.g., acetone) in an ultrasonic bath to remove any contaminants.

      • Measure the initial surface roughness of the coated disk.

      • Measure the initial mass of the disk and pin using an analytical balance with a precision of 0.1 mg.[25]

    • Test Execution:

      • Securely mount the coated disk onto the rotating stage of the tribometer.

      • Fix the pin in the stationary holder.

      • Apply a specified normal load (e.g., 20 N) to the pin.[25]

      • Set the rotational speed to achieve a desired sliding velocity (e.g., 0.5 m/s) at a specified wear track radius.

      • Set the total sliding distance for the test (e.g., 1000 m).

      • Start the test and record the friction force as a function of sliding distance.

    • Post-Test Analysis:

      • After the test, carefully remove the disk and pin.

      • Clean both components to remove any wear debris.

      • Measure the final mass of the disk and pin to determine mass loss.

      • Measure the profile of the wear track on the disk using a profilometer at several locations to calculate the average cross-sectional area.

      • Calculate the wear volume by multiplying the average cross-sectional area by the circumference of the wear track.

      • Calculate the specific wear rate (K) using the formula: K = V / (L * d), where V is the wear volume, L is the applied load, and d is the sliding distance.

  • Workflow Diagram:

    G Start Start Wear Test Prep Prepare and Clean Disk and Pin Start->Prep Measure_Initial Measure Initial Mass and Roughness Prep->Measure_Initial Mount Mount Specimens in Tribometer Measure_Initial->Mount Set_Params Set Load, Speed, and Distance Mount->Set_Params Run_Test Execute Test and Record Friction Data Set_Params->Run_Test Post_Clean Clean Specimens and Collect Wear Debris Run_Test->Post_Clean Measure_Final Measure Final Mass Post_Clean->Measure_Final Measure_Track Measure Wear Track Profile Measure_Final->Measure_Track Calculate Calculate Wear Volume and Wear Rate Measure_Track->Calculate End End of Test Calculate->End

    Pin-on-disk experimental workflow.

References

Technical Support Center: Troubleshooting Surface Defects in As-Cast Duralloy Alloys

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering surface defects in as-cast Duralloy alloys.

Frequently Asked Questions (FAQs)

Q1: What are the most common surface defects observed in as-cast this compound alloys?

A1: As-cast this compound alloys, which are typically nickel-chromium-based superalloys, can exhibit several common surface defects that are also prevalent in other investment casting processes. These include:

  • Porosity (Gas and Shrinkage): Small, often spherical voids caused by trapped gases or volumetric contraction during solidification.[1][2] Gas porosity can result from dissolved gases in the molten metal, while shrinkage porosity occurs in areas that solidify last without sufficient molten metal to feed the contraction.[2][3]

  • Inclusions (Slag and Ceramic): Non-metallic particles trapped on or within the casting surface. Slag inclusions originate from impurities in the molten metal, while ceramic inclusions are fragments of the mold or crucible material that have broken off.[2]

  • Hot Tears and Cracks: Irregularly shaped fractures that occur at elevated temperatures when the casting is under tensile stress during cooling.[1]

  • Surface Roughness: A finer-scale texture on the casting surface that can be influenced by mold material, pouring temperature, and cooling rate.[4][5]

  • Misruns and Cold Shuts: Incomplete casting or a visible line on the surface where two streams of molten metal failed to fuse properly, often due to low pouring temperatures.

Q2: What are the primary causes of gas porosity in this compound castings?

A2: Gas porosity in this compound castings is primarily caused by the entrapment of gases such as nitrogen, oxygen, or hydrogen within the molten alloy during the casting process.[1][6] Key contributing factors include:

  • High Pouring Temperature: Increases the solubility of gases in the molten alloy, which are then expelled during solidification to form pores.

  • Turbulence during Pouring: Agitation of the molten metal can introduce air into the mold cavity.[1][2]

  • Inadequate Venting of the Mold: Prevents trapped air and gases from escaping as the molten metal fills the mold.

  • Moisture in the Mold or on Tooling: Water vapor can be a significant source of hydrogen, a common cause of gas porosity.

  • Contaminated Raw Materials: Scrap or raw materials with surface oxides or moisture can introduce gases into the melt.

Q3: How can I differentiate between shrinkage and gas porosity?

A3: While both appear as voids, their morphology and location can help in differentiation:

  • Gas Porosity: Typically appears as smooth-walled, spherical, or elongated bubbles. They can be found on the surface or internally and are often more prevalent in the upper sections of the casting.

  • Shrinkage Porosity: Characterized by a dendritic, filamentary, or irregular shape. It is most commonly found in thicker sections of the casting or at junctions where the cooling rate is slower and feeding of molten metal is restricted.[3]

Q4: What is the impact of surface defects on the mechanical properties of this compound components?

A4: Surface defects can significantly compromise the mechanical integrity of as-cast this compound components. Porosity, inclusions, and cracks act as stress concentrators, which can drastically reduce fatigue life, tensile strength, and ductility. For critical applications, even minor surface imperfections can be a potential failure initiation site.

Troubleshooting Guides

Guide 1: Troubleshooting Porosity

This guide provides a systematic approach to identifying and mitigating porosity in your as-cast this compound components.

Problem: Presence of spherical or irregular voids on the casting surface.

Troubleshooting Workflow:

TroubleshootingPorosity start Porosity Defect Identified check_type 1. Differentiate Porosity Type (Gas vs. Shrinkage) start->check_type gas Gas Porosity (Spherical Voids) check_type->gas Smooth, spherical shrinkage Shrinkage Porosity (Irregular, Dendritic) check_type->shrinkage Irregular, filamentary gas_cause1 2a. Review Melt Practice: - Check for overheating - Ensure proper degassing gas->gas_cause1 gas_cause2 2b. Evaluate Mold & Pouring: - Check mold venting - Reduce pouring turbulence - Ensure mold is dry gas->gas_cause2 shrinkage_cause1 2a. Analyze Casting Design: - Identify thick sections & hot spots shrinkage->shrinkage_cause1 shrinkage_cause2 2b. Evaluate Gating & Risering: - Ensure adequate feeding - Check riser size and placement shrinkage->shrinkage_cause2 gas_solution 3. Implement Corrective Actions: - Optimize pouring temperature - Improve gating design - Use dry, pre-heated molds gas_cause1->gas_solution gas_cause2->gas_solution end Porosity Minimized gas_solution->end shrinkage_solution 3. Implement Corrective Actions: - Modify casting geometry - Optimize riser design - Use chills to promote directional solidification shrinkage_cause1->shrinkage_solution shrinkage_cause2->shrinkage_solution shrinkage_solution->end

Caption: Troubleshooting workflow for porosity defects.

Guide 2: Troubleshooting Inclusions

Problem: Presence of non-metallic particles on the casting surface.

Troubleshooting Steps:

  • Identify the Inclusion Type:

    • Slag: Appears as irregular, glassy, or stony particles, often on the cope (top) surface of the casting.

    • Ceramic: Appears as angular particles, often with the same color and texture as the mold or crucible material.

  • Investigate the Source:

    • For Slag Inclusions:

      • Review the melting and refining process for proper slag removal.

      • Analyze the chemical composition of the raw materials for impurities.

      • Ensure a clean ladle and pouring stream.

    • For Ceramic Inclusions:

      • Inspect the mold and crucible for any signs of cracking, spalling, or erosion before casting.

      • Evaluate the strength and integrity of the ceramic shell.

      • Optimize the gating system to minimize turbulence and mold erosion.

  • Implement Corrective Actions:

    • Improve slag removal techniques during melting.

    • Use high-quality, clean raw materials.

    • Implement a more robust mold and crucible inspection protocol.

    • Modify the gating design to reduce metal velocity and turbulence.

Quantitative Data

PropertyAs-Cast Ni-Cr Alloy (Typical)As-Cast Austenitic Steel (ASTM A351)As-Cast Aluminum Alloy (Die-Cast)
Tensile Strength (MPa) 450 - 600485 - 655220 - 310[7]
Yield Strength (MPa) 240 - 350205 - 275150 - 160
Elongation (%) 10 - 2530 - 352 - 7[7]
Hardness (Brinell) 130 - 180140 - 19075 - 90
Surface Roughness (Ra, µm) 3.2 - 12.56.3 - 12.51 - 8[8]

Note: The properties of as-cast alloys can vary significantly depending on the specific composition, section thickness, and casting process parameters.[9]

Experimental Protocols

Protocol 1: Visual and Surface Examination (Based on ASTM A997/A997M)

Objective: To identify and classify surface discontinuities on as-cast this compound components.

Methodology:

  • Surface Preparation: Ensure the casting surface is clean and free of any scale, sand, or other contaminants that may obscure defects. This can be achieved by gentle grit blasting or cleaning with a suitable solvent.

  • Visual Inspection:

    • Examine the entire surface of the casting under adequate lighting (minimum 1000 lux).

    • Use magnification (5x to 10x) to inspect for fine cracks, porosity, and other small indications.

    • Compare the observed surface texture and discontinuities against visual acceptance standards, such as those described in ASTM A997/A997M.[6]

  • Liquid Penetrant Inspection (for non-magnetic alloys, as per ASTM E165):

    • Apply a liquid penetrant to the surface of the casting.

    • Allow for adequate dwell time for the penetrant to enter any surface-breaking defects.

    • Remove the excess penetrant from the surface.

    • Apply a developer, which will draw the penetrant out of the defects, making them visible.

    • Inspect the surface under appropriate lighting (white light or UV, depending on the penetrant type) for any indications.[10][11]

Protocol 2: Metallographic Examination for Microstructure and Inclusions

Objective: To characterize the microstructure, identify the nature of inclusions, and assess the morphology of porosity.

Methodology:

  • Sectioning: Carefully cut a representative section from the area of interest using an abrasive cutoff wheel with adequate cooling to prevent thermal damage to the microstructure.[12]

  • Mounting: Mount the sectioned sample in a suitable thermosetting or castable resin to facilitate handling during grinding and polishing.[12][13]

  • Grinding: Grind the mounted sample using successively finer grades of silicon carbide abrasive paper (e.g., 240, 320, 400, 600 grit) with water as a lubricant.[14]

  • Polishing: Polish the ground surface using diamond pastes of decreasing particle size (e.g., 6 µm, 3 µm, 1 µm) on appropriate polishing cloths. A final polish with a colloidal silica or alumina suspension may be used to obtain a mirror-like finish.[14]

  • Etching: Etch the polished surface with a suitable reagent to reveal the microstructure. For nickel-chromium alloys, common etchants include:

    • Glyceregia: (15 mL HCl, 10 mL Glycerol, 5 mL HNO₃) - Swab for 5-60 seconds.[12]

    • Marble's Reagent: (10 g CuSO₄, 50 mL HCl, 50 mL H₂O) - Immerse or swab for 5-60 seconds.[12]

    • Adler's Etchant: Used for revealing the general microstructure of nickel and its alloys.[14]

  • Microscopic Examination:

    • Examine the unetched sample under an optical microscope to identify and characterize the size, shape, and distribution of inclusions and porosity.

    • Examine the etched sample to observe the grain structure, phase distribution, and any microstructural anomalies.

Logical Relationships and Workflows

Experimental Workflow for Defect Analysis

The following diagram illustrates a logical workflow for a comprehensive analysis of surface defects in as-cast this compound alloys.

DefectAnalysisWorkflow start As-Cast this compound Component with Suspected Surface Defect visual_inspection 1. Visual & Surface Examination (ASTM A997/A997M) start->visual_inspection defect_present Surface Defect Confirmed? visual_inspection->defect_present no_defect Component Meets Acceptance Criteria defect_present->no_defect No characterization 2. Defect Characterization defect_present->characterization Yes porosity Porosity Analysis: - Size, Shape, Distribution characterization->porosity inclusions Inclusion Analysis: - Type, Composition (EDS) characterization->inclusions cracks Crack Analysis: - Length, Depth, Morphology characterization->cracks root_cause 3. Root Cause Analysis porosity->root_cause inclusions->root_cause cracks->root_cause process_params Review Casting Parameters: - Temperature, Pouring Rate, Cooling Rate root_cause->process_params material_quality Assess Material Quality: - Raw Material Purity, Melt Cleanliness root_cause->material_quality mold_design Evaluate Mold Design: - Gating, Risering, Venting root_cause->mold_design corrective_action 4. Implement Corrective Actions process_params->corrective_action material_quality->corrective_action mold_design->corrective_action

Caption: Experimental workflow for surface defect analysis.

References

Technical Support Center: Mitigating Fretting Fatigue in Duralloy-Coated Components

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with Duralloy-coated components to mitigate fretting fatigue.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it mitigate fretting fatigue?

  • Low Friction: A low coefficient of friction reduces the shear stresses that contribute to crack initiation.

Q2: What is the typical thickness of a this compound coating, and how does it affect performance?

Q3: Can this compound be applied to any material?

Q4: What kind of performance improvement can be expected with this compound coatings in terms of fretting fatigue?

A4: While specific quantitative data for this compound is limited in publicly available literature, data from similar hard chromium coatings show significant improvements. For instance, chrome plating has been shown to improve the fretting fatigue life of high-hardness steel components by up to 60%.[3][4][5]

Troubleshooting Guide

Issue 1: Premature coating wear or failure during experimentation.

  • Possible Cause: Exceeding the operational limits of the coating.

  • Possible Cause: Improper substrate preparation.

    • Troubleshooting Step: Review the substrate preparation protocol. The surface must be clean and free of contaminants to ensure proper adhesion.

  • Possible Cause: Incompatible contacting material.

    • Troubleshooting Step: The properties of the counter-surface can significantly influence wear. Consider the hardness and roughness of the mating surface. A smoother, harder counter-surface may be beneficial.

Issue 2: Inconsistent or non-reproducible fretting fatigue test results.

  • Possible Cause: Variability in test setup and parameters.

    • Troubleshooting Step: Ensure strict adherence to a standardized testing protocol, such as ASTM E2789. Key parameters to control include normal load, displacement amplitude, frequency, and environmental conditions.

  • Possible Cause: Inconsistent coating thickness or quality.

    • Troubleshooting Step: Characterize the coating on each specimen before testing to ensure uniformity. Techniques like profilometry and microhardness testing can be used.

  • Possible Cause: Debris accumulation in the contact zone.

    • Troubleshooting Step: Debris can alter the friction and wear behavior. Consider if the experimental setup allows for the ejection of wear particles. In some cases, periodic cleaning of the contact area may be necessary, although this can alter the test conditions.

Issue 3: Difficulty in correlating experimental results with theoretical models.

  • Possible Cause: The coefficient of friction is not constant.

    • Troubleshooting Step: The coefficient of friction can change during a fretting test. It is crucial to monitor and record the friction force throughout the experiment to use accurate values in your models.

  • Possible Cause: The wear mechanism is not what was assumed.

    • Troubleshooting Step: Post-test analysis of the wear scars using techniques like Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) can help identify the actual wear mechanisms (e.g., abrasion, adhesion, delamination).

Quantitative Data

The following tables summarize typical properties of this compound and performance data for similar hard chromium coatings under fretting conditions.

Table 1: Typical Properties of Aalberts this compound Coating

PropertyValue
Hardness800 - 1300 HV
Layer Thickness1.5 - 20 µm
StructureUniform nodular, crack-free
Fretting Corrosion ResistanceExcellent
Vibration Corrosion ResistanceExcellent
Dynamic Load CapacityUp to 3.5 MPa
Fatigue ResistanceUp to 3.0 GPa surface pressure

Table 2: Performance of Hard Chromium Coatings in Fretting Fatigue (Representative Data)

Substrate MaterialCoatingTest ConditionKey Finding
AISI D2 Steel (62 HRC)Chrome Plating7.5 kN tension-tension axial load, 20 Hz60% improvement in fretting fatigue life.[3][4][5]
TC6 Titanium AlloyElectroplated ChromiumFretting wear test, 25°CWear volume of 0.282 x 10⁻³ mm³.
Tool SteelHard Cr CoatingDry sliding wear test40-60% less wear rate compared to uncoated steel.

Experimental Protocols

Protocol 1: Fretting Fatigue Testing of this compound-Coated Specimens (Based on ASTM E2789)

  • Specimen Preparation:

    • Substrate material specimens should be machined to the desired geometry (e.g., flat coupon, cylinder).

    • The surface to be coated should be prepared according to the specifications for this compound application (typically grinding and polishing).

    • The this compound coating is then applied by a certified vendor.

    • The counter-body (fretting pad) should also be prepared to a specified surface finish.

  • Test Setup:

    • A servohydraulic or electromagnetic test machine capable of applying both a static normal load and a cyclic tangential displacement or force is required.

    • The specimen is fixtured, and the fretting pads are brought into contact with the coated surface under a controlled normal load.

    • Sensors for measuring normal force, tangential force, and relative displacement should be in place.

  • Test Procedure:

    • Apply the specified constant normal load.

    • Apply a cyclic bulk load to the specimen or a cyclic tangential displacement to the fretting pads. The frequency is typically in the range of 20-100 Hz.

    • Continuously monitor and record the tangential force and displacement to generate fretting loops (force vs. displacement plots).

    • The test is run until specimen failure (fracture) or a predetermined number of cycles is reached.

  • Data Analysis:

    • The number of cycles to failure is recorded as the fretting fatigue life.

    • The fretting loops can be used to calculate the energy dissipated per cycle.

    • Post-test analysis of the wear scars on the coating and the fretting pads should be performed using optical and electron microscopy.

Visualizations

Fretting_Fatigue_Mitigation cluster_0 Fretting Conditions cluster_1 Damage Mechanisms Cyclic_Loading Cyclic Loading Adhesion Adhesion & Material Transfer Cyclic_Loading->Adhesion Contact_Pressure Contact Pressure Contact_Pressure->Adhesion Small_Displacement Small Relative Displacement Small_Displacement->Adhesion Wear Wear & Debris Formation Adhesion->Wear Crack_Initiation Crack Initiation Wear->Crack_Initiation Fatigue_Failure Fretting Fatigue Failure Crack_Initiation->Fatigue_Failure Propagation Duralloy_Coating This compound Coating Duralloy_Coating->Adhesion Reduces Adhesion Duralloy_Coating->Wear Increases Wear Resistance (High Hardness) Duralloy_Coating->Crack_Initiation Delays Initiation

Caption: Mechanism of fretting fatigue and mitigation by this compound coating.

Experimental_Workflow Start Start Specimen_Preparation 1. Specimen Preparation (Substrate Machining, Polishing) Start->Specimen_Preparation Coating_Application 2. This compound Coating Application Specimen_Preparation->Coating_Application Characterization 3. Pre-test Characterization (Thickness, Hardness, Roughness) Coating_Application->Characterization Fretting_Test 4. Fretting Fatigue Test (ASTM E2789) Characterization->Fretting_Test Data_Acquisition 5. In-situ Data Acquisition (Forces, Displacement) Fretting_Test->Data_Acquisition Post_Analysis 6. Post-test Analysis (SEM, Profilometry) Data_Acquisition->Post_Analysis Results Results Interpretation Post_Analysis->Results

Caption: Workflow for a fretting fatigue experiment on this compound-coated components.

References

Optimizing curing parameters for Duralloy thermosetting powders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the curing parameters for Duralloy thermosetting powders.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the application and curing of this compound thermosetting powders.

FAQs

1. What causes poor adhesion of the powder coating to the substrate?

Poor adhesion, which can manifest as flaking, chipping, or peeling, is often a result of inadequate surface preparation or incomplete curing.[1][2] Contaminants such as oil, grease, or rust on the substrate can prevent the powder from bonding effectively.[2][3] Additionally, if the part does not reach the specified temperature for the required duration, the powder will not fully cure, leading to poor adhesion.[1] Improper grounding of the part during electrostatic application can also hinder the powder from adhering correctly.[3]

2. How can I prevent an "orange peel" texture in the final finish?

Orange peel is a surface texture resembling the skin of an orange and can be caused by several factors.[2][4] Applying the powder coating too thickly is a common cause.[4][5] Other contributing factors include poor grounding, holding the spray gun too close to the substrate, or incorrect gun settings.[6] The particle size distribution of the powder can also play a role; a high proportion of large particles can worsen the leveling of the coating.[7] To avoid this, it is crucial to adhere to the recommended film thickness specified in the technical data sheet and ensure proper equipment setup and grounding.[5][6]

3. What should I do if the cured coating shows inconsistent gloss levels?

Inconsistent gloss can be a sign of either under-curing or over-curing.[2] Ensuring even heat distribution within the curing oven is critical to prevent this.[2] It is important to verify that the entire part reaches the recommended curing temperature for the specified time. Using a temperature data logger with probes placed on the part can confirm that the correct cure schedule is achieved.[1]

4. What causes pinholes or craters in the cured surface?

Pinholes and craters are typically caused by the outgassing of trapped air or moisture from the substrate during the curing process.[2] Contaminants on the surface, such as oil or silicone, can also lead to these defects.[2] Pre-baking porous substrates can help release trapped gases before the powder is applied.[8] Ensuring the substrate is thoroughly clean and dry before coating is essential.[9]

5. Why is the color of the cured coating uneven or inconsistent?

Uneven color can result from inconsistent film thickness or improper curing.[9] Variations in curing temperature or time can affect the final color.[2] It is also important to ensure that the powder is well-mixed for consistent pigment distribution.[9]

Data Presentation: Curing Parameters

The following table summarizes the recommended curing schedules for this compound thermosetting powders. It is crucial to note that the time indicated is the duration for which the metal itself should be at the specified temperature.

Metal Temperature (°C)Time (minutes)
2007
1808
17510
Table 1: Recommended Curing Schedule for this compound Powders.[10]

Note: Light-colored powders may require a higher minimum film thickness to achieve optimal coverage and color consistency. The recommended cured film thickness is 80 µm, with an acceptable range of 50–150 µm.[10]

Experimental Protocols

1. Protocol for Solvent Rub Test (Cure Test)

This protocol is based on the principles of ASTM D5402 and is used to assess the degree of cure by testing the coating's resistance to a solvent.[11][12] For this compound, a polyester powder coating, Corsol PGMA is the recommended solvent.[10]

Materials:

  • Corsol PGMA (Propylene Glycol Monomethyl Ether Acetate)

  • Cotton swabs or a soft, clean cloth

  • Timer

Procedure:

  • Ensure the cured coating has cooled to ambient temperature.

  • Apply a drop of Corsol PGMA to the surface of the coating.[10]

  • Allow the solvent to remain in contact with the surface for 30 seconds.[10]

  • After 30 seconds, wipe the surface dry with a clean cloth.[10]

  • Immediately check the surface for any softening by touch.

  • Interpretation of Results:

    • Pass: Only slight surface softening should occur.[10]

    • Fail: If the coating is significantly softened or can be easily removed down to the substrate, it is considered under-cured.

2. Protocol for Cross-Hatch Adhesion Test

This protocol follows the principles of ASTM D3359 and is used to assess the adhesion of the coating to the substrate.[13][14][15]

Materials:

  • A sharp cutting tool (scalpel, razor blade)

  • A steel or hard metal cutting guide

  • Adhesive tape (as specified in ASTM D3359)

  • A soft brush

Procedure:

  • Select a representative area of the coated surface that is free from blemishes.

  • Make a series of six parallel cuts, approximately 2 mm apart, through the coating to the substrate.

  • Make a second series of six parallel cuts at a 90-degree angle to the first set, creating a grid of 25 squares.

  • Use the soft brush to gently remove any detached flakes or ribbons of coating from the grid area.[16]

  • Apply a piece of the specified adhesive tape firmly over the grid.

  • Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.[15]

  • Interpretation of Results:

    • Inspect the grid area for any removal of the coating.

    • The adhesion is rated based on the percentage of the coating removed from the grid area, according to the ASTM D3359 classification scale (5B: no removal, to 0B: more than 65% removal).

Visualizations

Figure 1: Troubleshooting workflow for common this compound powder coating defects.

References

Technical Support Center: Bonding Duralloy® to Dissimilar Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when bonding Duralloy® products to dissimilar materials. Due to the diverse nature of materials marketed under the this compound® brand name, this guide is categorized by the specific type of this compound® product.

This compound® PVC Thermoplastic Powder Coating (Protech Group)

This compound™ by the Protech Group is a line of PVC grade thermoplastic powder coatings that are designed to adhere as a single coat without a primer.[1][2] These coatings offer excellent corrosion and chemical resistance.[1]

Troubleshooting Guide & FAQs

Q1: We are experiencing poor adhesion or delamination of the this compound® PVC coating from a metal substrate (e.g., steel, aluminum). What are the possible causes and solutions?

A1: Poor adhesion of PVC coatings to metal substrates is a common challenge. The primary causes often relate to inadequate surface preparation, improper application, or environmental factors.

Potential Causes:

  • Inadequate Surface Preparation: The metal surface may have contaminants like oils, grease, rust, or mill scale, which prevent a strong bond.[3] Surface energy of the substrate might be too low.

  • Improper Curing: The coating may not have been cured at the correct temperature or for the required duration, leading to incomplete film formation and poor adhesion.

  • Contamination between Layers: If a primer is used (though this compound™ is a one-coat system), contamination between the primer and the topcoat can cause delamination.[4]

  • Mismatched Coefficient of Thermal Expansion (CTE): Significant differences in CTE between the PVC coating and the metal substrate can lead to stress at the interface during temperature fluctuations, causing delamination over time.

  • Moisture: Trapped moisture at the coating-substrate interface can lead to blistering and loss of adhesion.[3][4]

Troubleshooting Steps:

  • Verify Surface Preparation: Ensure the metal substrate was thoroughly cleaned and degreased. For optimal adhesion, mechanical abrasion (e.g., sandblasting) to create a surface profile, followed by a chemical pretreatment (e.g., zinc or iron phosphate), is recommended.[1]

  • Review Curing Parameters: Confirm that the curing oven temperature and dwell time match the specifications on the this compound® technical data sheet. The melting range for this compound™ is 390 - 410°F (199 - 210°C).[1]

  • Inspect for Contaminants: Re-examine your process for potential sources of contamination. Ensure that the time between surface preparation and coating application is minimized to prevent re-contamination of the surface.

  • Consider CTE Mismatch: For applications with significant temperature cycling, the inherent difference in CTE between PVC and metals must be considered during the design phase.

  • Control Humidity: Ensure the application and curing environment is controlled to minimize moisture.

Q2: We are trying to bond a secondary component (e.g., a plastic housing) to the cured this compound® PVC coating using an adhesive, but the bond is weak. How can we improve this?

A2: Bonding to a cured PVC surface can be challenging due to its relatively low surface energy and the potential presence of plasticizers that can migrate to the surface and interfere with adhesion.

Potential Causes:

  • Low Surface Energy of PVC: Untreated PVC has a low surface energy, which can inhibit the wetting and spreading of adhesives.[4]

  • Plasticizer Migration: Plasticizers within the PVC formulation can migrate to the surface, creating a weak boundary layer that prevents strong adhesive bonding.

  • Incompatible Adhesive: The selected adhesive may not be suitable for bonding to PVC or the dissimilar material.

Troubleshooting Steps:

  • Surface Preparation of the PVC Coating:

    • Cleaning: Thoroughly clean the this compound® surface with a suitable solvent like isopropyl alcohol (IPA) to remove any surface contaminants.[5]

    • Abrasion: Lightly abrade the surface with a fine-grit sandpaper or a scouring pad to increase the surface area and provide a mechanical key for the adhesive.[5][6]

    • Surface Activation: For critical applications, consider surface treatment methods like corona or plasma treatment to increase the surface energy of the PVC.[7]

  • Adhesive Selection:

    • Choose an adhesive specifically formulated for bonding to PVC and the other substrate. Cyanoacrylates (with a primer), two-part epoxies, and polyurethanes are often good candidates.[8]

  • Use of a Primer: A primer specifically designed for polyolefins or low surface energy plastics can significantly improve adhesive bonding to PVC.[8]

Quantitative Data
PropertyValueASTM Method
Specific Gravity1.22 ± 0.05D-792
Hardness (Shore A)100 ± 2D-2240
Tensile Strength3230 ± 100 psiD-651
Elongation180 ± 10%D-638
Max. Operating Temp.185°F (85°C) Continuous, 325°F (163°C) Intermittent-
Melting Range390 - 410°F (199 - 210°C)-
Dielectric Strength950 V/milD-149-97a
General Material Data
CTE of PVC (approx.)50 - 100 x 10⁻⁶ / °C-
Surface Energy of PVC~39 mN/m-

Data for this compound™ PVC Powder Coating sourced from the Protech Group Technical Data Sheet.[1] General material data for PVC is provided for reference.

Experimental Protocols

Protocol 1: Surface Preparation of Metal Substrates for this compound® PVC Coating

  • Degreasing: Remove all oil, grease, and other soluble contaminants from the metal surface using a suitable solvent or alkaline cleaner.

  • Mechanical Abrasion: Abrasive blast the surface to a near-white metal finish. This step removes oxides and creates a surface profile for mechanical adhesion.

  • Chemical Pre-treatment: Apply a zinc or iron phosphate conversion coating according to the chemical supplier's instructions. This enhances corrosion resistance and adhesion.

  • Rinsing and Drying: Thoroughly rinse the surface with deionized water and dry it completely before coating.

  • Coating Application: Apply the this compound® PVC powder coating as soon as possible after surface preparation to prevent re-contamination.

Protocol 2: Bond Strength Testing (Tape Test - ASTM D3359)

This test assesses the adhesion of the coating to the substrate.

  • Sample Preparation: Use a coated sample that has been cured according to the manufacturer's specifications.

  • Incision: Make a series of parallel cuts through the coating to the substrate using a sharp blade. Make a second series of cuts perpendicular to the first to create a cross-hatch pattern.

  • Tape Application: Apply a pressure-sensitive adhesive tape firmly over the cross-hatched area.

  • Tape Removal: Remove the tape at a steady rate.

  • Evaluation: Examine the grid area for any removal of the coating. The results are rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).

Visualization

troubleshooting_pvc_adhesion start Poor Adhesion of This compound® PVC Coating sub_prep Inadequate Surface Preparation? start->sub_prep curing Improper Curing Parameters? sub_prep->curing No solution1 Implement rigorous degreasing, abrasion, and chemical pretreatment. sub_prep->solution1 Yes contamination Surface Contamination? curing->contamination No solution2 Verify and adjust curing temperature and time per TDS. curing->solution2 Yes solution3 Minimize time between prep and coating. Ensure clean environment. contamination->solution3 Yes

Troubleshooting workflow for poor PVC coating adhesion.

This compound® Engineering Plastics (AHP Seals)

AHP Seals offers a range of specially formulated engineering plastics under the Duraloy™ trade name, designed for use as seals, wear rings, and other high-performance components.[9][10] These materials are often proprietary polymeric alloys.

Troubleshooting Guide & FAQs

Q1: We are having difficulty achieving a strong adhesive bond between a Duraloy® engineering plastic component and a metal housing. What could be the issue?

A1: Bonding engineering plastics to metals is a common challenge due to differences in surface energy, thermal expansion, and chemical composition.

Potential Causes:

  • Low Surface Energy: Many engineering plastics have low surface energy, making it difficult for adhesives to wet the surface and form a strong bond.[11]

  • Mold Release Agents: The surface of the plastic component may be contaminated with mold release agents from the manufacturing process.

  • CTE Mismatch: The significant difference in the coefficient of thermal expansion between plastics and metals can induce stress at the bond line during temperature changes, leading to failure.[12]

  • Inappropriate Adhesive Selection: The chosen adhesive may not be suitable for the specific grade of Duraloy® plastic or the metal substrate.

Troubleshooting Steps:

  • Identify the Duraloy® Grade: Whenever possible, identify the specific grade of Duraloy® being used (e.g., Duraloy 1258, 3724, etc.) as their compositions and properties will vary.[9]

  • Thorough Surface Preparation:

    • Cleaning: Clean the plastic surface with a solvent that will not attack the plastic, such as isopropyl alcohol, to remove any contaminants.

    • Abrasion: Mechanically abrade the surface to increase roughness and surface area.[13]

    • Surface Activation: For difficult-to-bond plastics, consider plasma or corona treatment to increase surface energy.

  • Adhesive Selection:

    • Consult with an adhesive specialist to select a structural adhesive (e.g., two-part epoxy or toughened acrylic) designed for bonding low surface energy plastics to metals.

  • Primer Application: Use a primer specifically designed for the type of plastic to promote adhesion.

  • Joint Design: Design the joint to minimize stress concentrations. For example, use lap joints instead of butt joints to increase the bonding surface area.

Quantitative Data

Specific quantitative data such as CTE and surface energy for proprietary Duraloy® engineering plastics are not publicly available. The table below provides general values for common engineering plastics for reference.

PropertyApproximate Value Range
CTE of Engineering Plastics50 - 120 x 10⁻⁶ / °C
Surface Energy of Eng. Plastics35 - 50 mN/m
Experimental Protocols

Protocol 3: Surface Preparation of Duraloy® Engineering Plastic for Adhesive Bonding

  • Solvent Wipe: Thoroughly wipe the bonding surface with a lint-free cloth dampened with isopropyl alcohol. Allow the solvent to fully evaporate.

  • Mechanical Abrasion: Lightly abrade the surface in a cross-hatch pattern using a fine-grit abrasive pad.

  • Second Solvent Wipe: Clean the surface again with isopropyl alcohol to remove any debris from the abrasion step. Allow to dry completely.

  • Primer Application (if required): Apply a thin, uniform coat of a suitable plastic primer according to the manufacturer's instructions. Allow the primer to dry for the recommended time.

  • Adhesive Application: Apply the selected adhesive to the prepared surface as soon as possible after the primer has dried.

Visualization

bonding_plastic_to_metal start Bonding Duraloy® Plastic to Metal prep_plastic Prepare Plastic Surface (Clean, Abrade, Prime) start->prep_plastic prep_metal Prepare Metal Surface (Clean, Abrade) start->prep_metal adhesive Select Appropriate Structural Adhesive prep_plastic->adhesive prep_metal->adhesive assembly Assemble and Cure (Apply even pressure) adhesive->assembly bond Strong Bond assembly->bond

Workflow for bonding engineering plastics to metal.

METALCLAD® this compound® (ENECON)

Troubleshooting Guide & FAQs

Q1: The METALCLAD® this compound® is not curing properly or is failing to adhere to the substrate.

A1: Curing and adhesion issues with two-component epoxy composites are typically related to mixing, application, or surface preparation.

Potential Causes:

  • Improper Mix Ratio: The base and activator were not mixed in the correct ratio.

  • Inadequate Mixing: The two components were not mixed thoroughly, resulting in uncured or soft spots.

  • Contaminated Surface: The substrate was not properly cleaned and prepared before application.[16]

  • Low Temperature: Application or curing at temperatures below the recommended minimum can significantly slow down or inhibit the curing reaction.

  • Exceeded Pot Life: The mixed material was applied after its usable pot life had expired.

Troubleshooting Steps:

  • Verify Mix Ratio and Mixing: Ensure the base and activator are mixed at the correct 3:1 ratio by volume. Mix thoroughly until a uniform, streak-free color is achieved.

  • Review Surface Preparation: The substrate must be clean, dry, and well-roughened. Remove all loose material, and degrease with a suitable solvent. Abrasive blasting or grinding is recommended for metal surfaces.[16]

  • Check Application Temperature: Apply and cure the material within the recommended temperature range.

  • Monitor Pot Life: Only mix as much material as can be applied within the pot life specified on the technical data sheet.

Quantitative Data

Tensile Shear Adhesion (ASTM D-1002):

SubstrateBond Strength (psi)
Steel3600
Aluminum2000
Copper3000
Stainless Steel3500

Data sourced from ENECON METALCLAD® this compound® Technical Data Sheet.[17]

Physical Properties:

PropertyValueASTM Method
Compressive Strength13,500 psiD-695
Flexural Strength9,500 psiD-790
Hardness (Shore D)86D-2240

Data sourced from ENECON METALCLAD® this compound® Technical Data Sheet.[18]

Experimental Protocols

Protocol 4: Application of METALCLAD® this compound® to a Metal Substrate

  • Surface Preparation:

    • Remove all loose material and surface contamination.

    • Clean the surface with a solvent such as acetone or MEK that leaves no residue.

    • For optimal adhesion, roughen the surface by abrasive blasting, grinding, or using a rotary file.

  • Mixing:

    • Measure out three parts Base and one part Activator by volume (3:1 v/v) on a clean mixing surface.

    • Mix the components thoroughly with a spatula or putty knife until a uniform color and consistency are achieved, with no streaks.

    • Spread the mixed material in a thin layer on the mixing surface to release trapped air and maximize working time.

  • Application:

    • Apply the mixed this compound® to the prepared surface using a spatula or putty knife.

    • Ensure firm pressure is used to wet out the surface completely and avoid air pockets.

  • Curing:

    • Allow the material to cure according to the time and temperature guidelines in the technical data sheet. Do not disturb the assembly during the initial cure period.

Visualization

Application workflow for METALCLAD® this compound®.

This compound® Thin Dense Chromium Coating (AHC Surface Technology)

Troubleshooting Guide & FAQs

Q1: We are attempting to bond a polymer component to a this compound® chromium-coated surface, but are experiencing adhesion failure.

A1: Bonding polymers to a hard, inert surface like chromium is exceptionally challenging due to the low surface energy and lack of reactive sites on the chromium surface.

Potential Causes:

  • Inert Surface: Chromium is chemically inert and has a very high surface energy, which paradoxically can make it difficult for many adhesives to form strong chemical bonds.

  • Lack of Mechanical Interlocking: The smooth, dense nature of the this compound® coating offers minimal opportunity for mechanical interlocking with an adhesive.

  • Adhesive Incompatibility: The adhesive is not formulated to bond to metallic surfaces like chromium.

Troubleshooting Steps:

  • Surface Activation of Chromium:

    • While difficult, specialized chemical etchants or primers designed for chrome may be necessary. This should be approached with caution as it can damage the coating.

    • Plasma treatment can be an effective method to activate the chromium surface and promote adhesion.

  • Adhesive Selection:

    • Use a high-performance structural adhesive, such as a toughened epoxy or acrylic, that has demonstrated performance in bonding to chrome or other inert metal surfaces.

    • Consider adhesives that rely on strong van der Waals forces for adhesion.

  • Mechanical Design: If possible, design the assembly to include mechanical fastening in addition to adhesive bonding to provide support and reduce stress on the adhesive joint.

Quantitative Data
PropertyValue
Coating Hardness800 - 1300 HV
Layer Thickness1.5 - 20 µm
Process Temperature< 70 °C
Application Temp.< 350 °C
General Material Data
CTE of Chromium~6.2 x 10⁻⁶ / °C
Surface Energy of CrHigh (difficult to bond with adhesives)

This compound® Polyester Powder Coating (Dulux)

Dulux this compound® is a range of durable polyester thermosetting powder coatings.[19] They are formulated to meet standards such as AS3715 and AAMA 2603, indicating good performance for architectural applications on substrates like aluminum and steel.[19][20]

Troubleshooting Guide & FAQs

Q1: We are observing poor adhesion when trying to bond a dissimilar material (e.g., a composite panel) to a surface coated with Dulux this compound®.

A1: Similar to other cured coatings, bonding to a polyester powder coat requires careful surface preparation to overcome its relatively low surface energy and chemical inertness.

Potential Causes:

  • Low Surface Energy: The cured polyester surface is non-porous and has a relatively low surface energy, which can prevent good adhesive wetting.

  • Surface Contamination: The surface may have accumulated dust, oils, or other contaminants after the coating process.

  • Incompatible Adhesive: The adhesive may not be formulated to bond effectively with polyester surfaces.

Troubleshooting Steps:

  • Surface Preparation of the Polyester Coating:

    • Cleaning: Clean the surface thoroughly with a 50:50 mixture of isopropyl alcohol and water.[5]

    • Abrasion: Lightly abrade the surface with a fine abrasive pad to create a mechanical profile for the adhesive to key into.

  • Adhesive Selection:

    • Choose a structural adhesive known for good performance on painted and powder-coated surfaces. Toughened acrylics and some epoxies are often suitable.

  • Test Bonding: Always perform a trial bond on a test piece to validate the surface preparation and adhesive selection before committing to the full assembly.

Quantitative Data
PropertyValue
Gloss Level25 - 98% at 60°
Specific Gravity1.3 - 1.7 (color dependent)
General Material Data
CTE of Polyester~55 - 100 x 10⁻⁶ / °C
Surface EnergyModerate (~40-45 mN/m)

Data for Dulux this compound® sourced from product datasheets.[20] General material data for Polyester is provided for reference.

References

Techniques for repairing worn or damaged Duralloy surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Duralloy surfaces.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound can refer to two primary products: a range of durable polyester thermosetting powder coatings from Dulux and a two-component, 100% solids, multi-purpose polymer composite from ENECON known as METALCLAD this compound. The powder coatings are often used on architectural aluminum and various types of steel. The polymer composite is a machinable, non-sagging paste that cures to a metal-hard material for repairing worn or damaged rigid surfaces like metal, plastic, and concrete.[1][2][3][4] This guide will primarily focus on the repair of this compound powder-coated surfaces, with a section dedicated to the polymer composite.

Q2: What are the common causes of damage to this compound powder-coated surfaces?

A2: Damage to this compound powder-coated surfaces can be caused by a variety of factors, including mechanical impact (scratches and chips), prolonged exposure to UV light and harsh weather, and contact with abrasive or aggressive chemicals.[5][6] Atmospheric pollution, dirt, grime, and airborne salt deposits can also accumulate over time and degrade the surface if not regularly cleaned.[7]

Q3: Can this compound powder coatings be applied or repaired on-site?

A3: this compound powder coatings are factory-applied finishes that require specialized equipment, including an electrostatic spray gun and a curing oven. Therefore, on-site application is not possible due to the hot curing cycle required to fuse the coating.[8] However, minor repairs to damaged areas can often be performed on-site using specific repair kits.

Q4: What is the general maintenance required for this compound powder-coated surfaces?

A4: To extend the life of this compound powder-coated articles, a simple and regular maintenance program should be implemented. As a general rule, cleaning should take place every three to twelve months, depending on the level of environmental pollutants.[7][8] In coastal or industrial areas, more frequent cleaning (every one to two months) is recommended.[7] The cleaning process involves carefully removing loose deposits with a wet sponge, using a soft brush and a dilute solution of a mild, pH-neutral detergent in warm water, and thoroughly rinsing with clean fresh water.[7][9][10]

Troubleshooting Guide for Damaged this compound Powder-Coated Surfaces

This guide addresses common issues encountered with this compound powder-coated surfaces during their use.

Issue Potential Cause(s) Recommended Solution(s)
Minor Scratches and Chips Mechanical impact from sharp or heavy objects.For minor damage, powder coating pens or sprays can be used for precise application.[5] For deeper chips, a filler compound specifically designed for powder-coated surfaces may be necessary to create a smooth finish before touch-up.[5]
Fading or Color Change Prolonged exposure to UV radiation and other environmental elements.For lightly faded surfaces, a non-abrasive polish or wax formulated for powder-coated metal can help restore the original sheen and add a protective layer.[6] For significant fading, a complete recoat may be necessary.[6]
Poor Adhesion (Peeling or Flaking) Inadequate surface preparation before the original coating, or surface contamination with oils, rust, or moisture.[11][12]This type of damage often requires professional intervention. The affected area will need to be stripped, the substrate properly cleaned and pre-treated, and then recoated.[6]
Pinholes or Craters Trapped air or moisture escaping during the curing process of the original coating, or surface contamination.[11][12][13]Small pinholes can sometimes be patched, sanded, and recoated.[13] However, extensive pinholing may indicate a systemic issue with the original application and might require a full recoat.
Corrosion Under the Coating A break in the coating that has allowed moisture to reach the metal substrate.The corroded area must be completely exposed by removing the powder coating. The corrosion needs to be mechanically or chemically removed, and the substrate must be thoroughly cleaned and pre-treated before applying a primer and a new topcoat.[14]

Experimental Protocols for Repair

Protocol 1: Repair of Minor Scratches and Chips

  • Surface Assessment: Visually inspect the scratch or chip to determine its depth and extent. Use a magnifying glass for a more detailed examination.[5]

  • Surface Preparation:

    • Thoroughly clean the damaged area and its surroundings with a mild detergent and water to remove any dirt, grease, or other contaminants.[5]

    • Rinse the area with clean water and allow it to dry completely.

    • For deeper scratches, lightly sand the edges of the damaged area to create a smooth transition and a suitable texture for the repair material to adhere to.[5]

    • Clean the area again with a solvent like isopropyl alcohol or methylated spirits to ensure it is free of any sanding residue.[5][7][10]

  • Repair Application:

    • For very fine scratches, use a powder coating touch-up pen, applying a thin, even layer.

    • For slightly larger chips, use a powder coating spray, applying several thin coats rather than one thick coat to avoid runs.

    • For deeper chips, first apply a filler compound designed for powder-coated surfaces, ensuring it is level with the surrounding coating.[5]

  • Curing:

    • Allow the repair material to cure according to the manufacturer's instructions. This may involve air-drying or the use of a heat gun or infrared lamp for localized heating.[5]

  • Blending and Finishing:

    • Once cured, lightly sand the repaired area to blend it with the surrounding surface.[5]

    • Apply a clear topcoat over the repaired area to protect it and enhance its durability.[5]

Protocol 2: Repair of Worn Mechanical Components with METALCLAD this compound (Polymer Composite)

  • Surface Preparation:

    • The surface to be repaired must be clean, dry, and free of all oils, grease, and other contaminants.

    • For metallic surfaces, abrasive blasting is the recommended method of surface preparation to achieve a near-white metal finish.

  • Mixing:

    • METALCLAD this compound is a two-component system. Mix the two components thoroughly until a uniform, streak-free color is achieved.

  • Application:

    • Apply the mixed this compound paste to the worn or damaged area using a spatula or trowel.

    • Ensure the material is pressed firmly into any cracks or holes to eliminate air pockets.

    • Build up the material to be slightly proud of the final required dimension to allow for machining.

  • Curing:

    • Allow the applied material to cure at room temperature. The curing time will vary depending on the ambient temperature and the thickness of the application.

  • Machining and Finishing:

    • Once fully cured, the repaired area can be machined to the required dimensions. It can be drilled, tapped, filed, sanded, and polished.[1]

Diagrams

Repair_Workflow_Powder_Coat cluster_assessment Assessment cluster_prep Preparation cluster_repair Repair cluster_finish Finishing start Damaged Surface Identified assess Assess Damage (Scratch, Chip, Fade, etc.) start->assess clean Clean Area (Detergent & Water) assess->clean sand Lightly Sand (If necessary) clean->sand solvent_wipe Solvent Wipe (e.g., Isopropyl Alcohol) sand->solvent_wipe apply_repair Apply Repair Material (Pen, Spray, or Filler) solvent_wipe->apply_repair cure Cure Repair (Air Dry or Heat) apply_repair->cure blend Blend & Sand cure->blend topcoat Apply Clear Topcoat blend->topcoat end Repair Complete topcoat->end

Caption: Workflow for repairing minor damage on this compound powder-coated surfaces.

Troubleshooting_Logic start Damage Detected q1 Is the damage superficial (e.g., minor scratch, light fading)? start->q1 minor_repair Perform Minor Repair (Polish, Touch-up Pen/Spray) q1->minor_repair Yes q2 Is there peeling, flaking, or underlying corrosion? q1->q2 No end_minor Monitor Surface minor_repair->end_minor major_repair Requires Professional Repair (Stripping, Pre-treatment, Recoating) q2->major_repair Yes filler_repair Use Filler Compound Followed by Touch-up q2->filler_repair No (Deep Chip/Gouge) end_major Consult Specialist major_repair->end_major filler_repair->end_minor

Caption: Troubleshooting logic for determining the appropriate repair strategy for this compound surfaces.

References

Validation & Comparative

Comparative analysis of Duralloy versus PTFE for low-friction applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal low-friction solutions, this guide provides an objective comparison of Duralloy and Polytetrafluoroethylene (PTFE) coatings. This analysis is supported by available experimental data to inform material selection for critical applications.

In the realm of low-friction surfaces, both this compound, specifically its Thin Dense Chrome (TDC) variant, and PTFE are prominent contenders. While both offer significant reductions in frictional forces, they achieve this through fundamentally different material properties and mechanisms. PTFE, a fluoropolymer, is renowned for its inherent lubricity, while this compound® TDC, a metallic chromium coating, provides a combination of hardness, wear resistance, and a smooth surface finish.[1][2] This guide delves into a detailed comparison of their performance characteristics, supported by quantitative data and outlining typical experimental methodologies.

Quantitative Performance Comparison

The selection of a low-friction coating is often dictated by a range of performance metrics. The following tables summarize the key properties of this compound® TDC and PTFE based on available data.

PropertyThis compound® TDCPTFE (Polytetrafluoroethylene)
Composition Thin Dense Chromium (metallic)Fluoropolymer
Coating Thickness 1.5 - 20 µm[3]Typically < 25 µm for pure dispersions[4]
Hardness 800 - 1,300 HV (Vickers Hardness)[3]Relatively soft material
Operating Temperature < 350 °C[3]-190 °C to 260 °C[5]
Corrosion Resistance Good, crack-free structure enhances protection[1][3]Excellent chemical resistance[6]

Table 1: General Properties of this compound® TDC and PTFE.

Performance MetricThis compound® TDCPTFE (Polytetrafluoroethylene)
Coefficient of Friction (Static) Not specified in detail~0.05 - 0.10
Coefficient of Friction (Dynamic) 0.12 - 0.13 (against lubricated steel for similar TDC coatings)[7]~0.04 - 0.08[8]
Wear Resistance High, due to exceptional hardness[1][2]Generally lower than hard coatings, can be improved with fillers
Adhesion Excellent, with no irregular break away of edges in scratch tests[3]Dependent on surface preparation and primer
Biocompatibility Data not readily availableGenerally considered biocompatible for many applications

Table 2: Frictional and Mechanical Properties.

Experimental Protocols

To ensure the accuracy and reproducibility of performance data, standardized experimental protocols are employed. Below are detailed methodologies for key experiments relevant to the evaluation of low-friction coatings.

Measurement of Coefficient of Friction

The coefficient of friction is a critical parameter for low-friction coatings and is typically determined using a pin-on-disk tribometer.

Objective: To determine the static and kinetic coefficients of friction of the coating against a specified counterpart material.

Apparatus:

  • Pin-on-disk tribometer

  • Coated disk specimen

  • Counterpart pin of a specified material (e.g., steel, ceramic)

  • Data acquisition system to record frictional force and normal load

Procedure:

  • The coated disk specimen is securely mounted on the rotating stage of the tribometer.

  • The counterpart pin is mounted in a holder on a lever arm, which applies a known normal force against the disk surface.

  • The disk is rotated at a specified velocity.

  • The frictional force exerted on the pin is continuously measured by a load cell.

  • The coefficient of friction is calculated as the ratio of the frictional force to the normal load.

  • The static coefficient of friction is determined from the initial peak force required to initiate motion, while the kinetic coefficient of friction is the average force during steady-state sliding.

  • Tests are typically conducted under controlled temperature and humidity.

Visualizing Methodologies and Relationships

To better illustrate the processes and logical connections discussed, the following diagrams are provided.

Experimental_Workflow_Friction_Test cluster_prep Sample Preparation cluster_testing Tribometer Testing cluster_analysis Data Analysis Prep Prepare Coated Disk Specimen Mount Mount Specimen and Pin Prep->Mount Pin Select Counterpart Pin Material Pin->Mount Apply_Load Apply Normal Load Mount->Apply_Load Rotate Rotate Disk at Set Velocity Apply_Load->Rotate Measure Measure Frictional Force Rotate->Measure Calculate Calculate Coefficient of Friction Measure->Calculate Static Determine Static Coefficient Calculate->Static Kinetic Determine Kinetic Coefficient Calculate->Kinetic

Caption: Workflow for Determining the Coefficient of Friction.

Duralloy_vs_PTFE_Properties cluster_this compound This compound (TDC) cluster_PTFE PTFE Low-Friction Coatings Low-Friction Coatings This compound (TDC) This compound (TDC) Low-Friction Coatings->this compound (TDC) PTFE PTFE Low-Friction Coatings->PTFE D_Hardness High Hardness (800-1300 HV) D_Wear Excellent Wear Resistance D_Hardness->D_Wear D_Friction Low Friction (CoF ~0.12-0.13*) D_Temp High Temp. (<350°C) P_Friction Extremely Low Friction (CoF ~0.04-0.1) P_Soft Soft Material P_Friction->P_Soft trade-off P_Chem Excellent Chemical Resistance P_Temp Wide Temp. Range (-190 to 260°C) note *Against lubricated steel for similar TDC coatings

Caption: Key Property Comparison: this compound vs. PTFE.

Concluding Remarks

The choice between this compound® TDC and PTFE for low-friction applications depends critically on the specific operational requirements.

PTFE remains the benchmark for applications where the absolute lowest coefficient of friction is paramount.[8] Its exceptional chemical inertness and wide operating temperature range make it suitable for a diverse array of environments. The primary trade-off with PTFE is its lower hardness and wear resistance compared to metallic coatings, although these properties can be enhanced through the use of fillers.

For drug development and scientific research applications, the selection will hinge on factors such as the presence of abrasive particles, the required lubricity, the chemical environment, and the operating temperature. Where durability and wear are the primary concerns, this compound® TDC presents a compelling option. Conversely, for applications requiring extreme slipperiness and chemical resistance, PTFE is often the superior choice. A thorough evaluation of the specific application's demands is essential for making an informed decision.

References

Duralloy coating performance compared to titanium nitride coatings

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Duralloy and Titanium Nitride Coatings for Scientific and Research Applications

In the realm of materials science, the selection of an appropriate surface coating is paramount to enhancing the performance and longevity of components used in demanding research and development environments. This guide provides a detailed comparison of two prominent coatings: this compound, a specialized thin dense chromium coating, and Titanium Nitride (TiN), a widely used ceramic hard coating. This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Overview of Coatings

Titanium Nitride (TiN) is a ceramic material with extreme hardness, often applied as a thin film using Physical Vapor Deposition (PVD) techniques.[3] It is recognized for its characteristic gold color, excellent wear resistance, chemical stability, and biocompatibility.[3]

Performance Data Comparison

The following tables summarize the key performance characteristics of this compound and Titanium Nitride coatings based on available data.

Table 1: Mechanical and Physical Properties

PropertyThis compound® (Thin Dense Chrome)Titanium Nitride (TiN)
Hardness 800 - 1300 HV[1]1800 - 2100 HV[3]
Coating Thickness 1.5 - 20 µm[1]Typically < 5 µm[3]
Coefficient of Friction Low (specific values not publicly available)[4]0.4 - 0.9 (TiN vs. TiN, non-lubricated)
Max. Service Temperature Withstands high temperatures (specific values not provided)[2]~600 °C in air
Appearance MetallicGold-colored
Structure Uniform nodular, crack-free[1]Polycrystalline, can have columnar growth

Table 2: Corrosion Resistance and Biocompatibility

PropertyThis compound® (Thin Dense Chrome)Titanium Nitride (TiN)
Corrosion Resistance 96 hours for 2.5 µm thickness (test conditions not specified)[1]Good, but can be limited by porosity in PVD coatings. Performance is thickness-dependent.
Biocompatibility Used in medical technology; specific biocompatibility data for this compound® not found. Other thin dense chrome coatings have passed ISO 10993.[5]Generally considered biocompatible and used for medical implants.[3]

Experimental Protocols and Methodologies

The performance data presented is typically derived from standardized testing procedures. Below are detailed methodologies for key experiments.

Coating Deposition Processes

This compound® Deposition: this compound® is applied via a proprietary high-energy electrochemical process at temperatures below 70°C.[1] This low-temperature application prevents thermal distortion and alterations to the substrate's microstructure and hardness. The process ensures a uniform, crack-free, and ultrapure metallic chromium layer with a nodular surface structure.[1]

Titanium Nitride (TiN) Deposition (Physical Vapor Deposition - PVD): TiN coatings are commonly deposited using PVD techniques such as magnetron sputtering or cathodic arc evaporation in a vacuum chamber.[3] The process involves:

  • Substrate Preparation: The component to be coated is thoroughly cleaned to remove any contaminants.

  • Vacuum Chamber: The substrate is placed in a vacuum chamber, which is then evacuated to a high vacuum.

  • Sputtering/Evaporation: A solid titanium target is bombarded with high-energy ions (usually argon), causing titanium atoms to be ejected.

  • Reactive Gas Introduction: Nitrogen gas is introduced into the chamber.

  • Coating Formation: The sputtered titanium atoms react with the nitrogen gas on the substrate surface to form a thin, hard TiN film.

Material Property Testing
  • Hardness Testing: Microhardness is typically measured using a Knoop or Vickers indenter under a specific load, providing a value in the HV (Vickers Hardness) scale. For thin coatings, nanoindentation is used to avoid influence from the substrate.

  • Wear Resistance (ASTM G65): The "Dry Sand/Rubber Wheel Abrasion Test" is a standard method to evaluate abrasive wear.[6] A sample is subjected to a controlled flow of abrasive particles (sand) between a rotating rubber wheel and the sample surface under a specified load for a set number of revolutions.[6] Wear is quantified by the volume of material lost.[6]

  • Coefficient of Friction (ASTM G99): The "Pin-on-Disk Test" is used to determine the wear and friction characteristics of materials.[7][8] A pin or ball with a specific geometry and material is brought into contact with a rotating coated disk under a constant load.[7][9] The frictional force is measured, and the coefficient of friction is calculated.[7]

  • Corrosion Resistance (ASTM B117): The "Salt Spray (Fog) Test" is an accelerated corrosion test that exposes coated samples to a dense saltwater fog at a controlled temperature.[10][11][12] The samples are observed for the appearance of corrosion products (e.g., rust) over a specified period.[10]

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for the deposition of this compound and TiN coatings.

Duralloy_Deposition_Workflow cluster_prep Substrate Preparation cluster_coating This compound® Coating Process cluster_post Post-Coating sub_clean Substrate Cleaning & Degreasing sub_mask Masking of Non-Coating Areas sub_clean->sub_mask electro_bath Placement in Electrochemical Bath (<70°C) sub_mask->electro_bath high_energy High-Energy Deposition electro_bath->high_energy rinse_dry Rinsing and Drying high_energy->rinse_dry qc Quality Control Inspection rinse_dry->qc

Caption: Generalized workflow for the this compound® coating process.

TiN_PVD_Workflow cluster_prep Substrate Preparation cluster_pvd PVD Coating Process cluster_post Post-Coating sub_clean Substrate Cleaning & Degreasing load_chamber Loading into Vacuum Chamber sub_clean->load_chamber pump_down Pump Down to High Vacuum load_chamber->pump_down sputter Sputtering of Titanium Target pump_down->sputter gas_in Introduction of Nitrogen Gas sputter->gas_in deposition TiN Film Deposition gas_in->deposition cool_down Cooling and Venting deposition->cool_down unload Unloading from Chamber cool_down->unload qc Quality Control Inspection unload->qc

Caption: Generalized workflow for the TiN PVD coating process.

Comparative Summary

This compound® excels in applications requiring high precision and a crack-free surface with good wear and corrosion resistance, especially where low-temperature application is critical to preserve the substrate's properties. Its nodular structure may also offer benefits in lubricated applications.

Titanium Nitride (TiN) is a harder coating, making it a prime candidate for cutting tools and other applications where extreme abrasive wear resistance is the primary concern. Its established biocompatibility also makes it a standard choice for medical implants and surgical instruments.

The choice between this compound and TiN will ultimately depend on the specific requirements of the application, including the operating environment, the nature of the wear and corrosive forces, and the biocompatibility needs. For critical applications, it is recommended to conduct testing under conditions that closely mimic the intended service environment.

References

A Comparative Guide to the Long-Term Performance of Duralloy in Harsh Chemical Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting materials with proven long-term performance in aggressive chemical environments is paramount to ensuring the integrity and safety of processes and equipment. This guide provides an objective comparison of Duralloy™, a high-performance cast chromium steel alloy, with two common alternatives: 316 Stainless Steel and Hastelloy C-276. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual workflows to aid in material selection.

Materials Overview

A material's resistance to chemical attack is largely determined by its composition. Below is a summary of the nominal chemical compositions of the alloys discussed.

Element This compound CB-30 (Cast Chromium Steel) 316 Stainless Steel (Austenitic) [1][2]Hastelloy C-276 (Nickel Alloy) [3]
Carbon (C)0.30% max[4]≤ 0.08%[1]≤ 0.01%[3]
Chromium (Cr)18.0-21.0%[4]16.0-18.0%[1][2]14.5-16.5%[3]
Nickel (Ni)2.0% max[4]10.0-14.0%[1][2]Balance (~57%)[3]
Molybdenum (Mo)-2.0-3.0%[1][2]15.0-17.0%[3]
Iron (Fe)Remainder[4]Balance4.0-7.0%[3]
Silicon (Si)1.50% max[4]≤ 0.75%[1]≤ 0.08%[3]
Manganese (Mn)1.00% max[4]≤ 2.00%[1]≤ 1.0%[3]
Tungsten (W)--3.0-4.5%[3]

Quantitative Performance Data

The following tables summarize the chemical resistance of this compound CB-30, 316 Stainless Steel, and Hastelloy C-276 in various harsh chemical environments. The data is presented in terms of corrosion rate in millimeters per year (mm/y).

Disclaimer: Quantitative corrosion data for specific proprietary alloys like this compound CB-30 is not always publicly available. The data presented for this compound CB-30 is estimated based on its chemical composition and the known performance of similar cast chromium steels in comparable environments. This information should be used as a general guideline, and for critical applications, material testing under actual service conditions is strongly recommended.[5][6]

Table 1: Corrosion Resistance in Acidic Environments
Chemical Environment Concentration Temperature This compound CB-30 (Estimated) 316 Stainless Steel Hastelloy C-276
Sulfuric Acid (H₂SO₄) 10%Ambient> 1.5 mm/y (Poor)[4]< 0.5 mm/y< 0.1 mm/y[7]
50%Ambient> 1.5 mm/y (Poor)[4]> 1.5 mm/y< 0.1 mm/y[7]
10%80°C> 1.5 mm/y (Poor)[4]> 1.5 mm/y< 0.5 mm/y[7]
Hydrochloric Acid (HCl) 5%Ambient> 1.5 mm/y (Poor)[4]> 1.5 mm/y< 0.1 mm/y[7]
20%Ambient> 1.5 mm/y (Poor)[4]> 1.5 mm/y< 0.5 mm/y[7]
Nitric Acid (HNO₃) 10%Ambient< 0.1 mm/y (Excellent)[4]< 0.1 mm/y[8]< 0.1 mm/y
65% (Boiling)Boiling< 0.5 mm/y (Good)[4]< 0.5 mm/y[8]< 0.5 mm/y
Phosphoric Acid (H₃PO₄) 10%Ambient< 0.5 mm/y (Good)< 0.1 mm/y< 0.1 mm/y[9]
85%100°C> 1.5 mm/y (Poor)> 1.5 mm/y< 0.5 mm/y[9]
Acetic Acid GlacialBoiling< 0.5 mm/y (Good)< 0.5 mm/y< 0.1 mm/y[9]
Table 2: Corrosion Resistance in Other Chemical Environments
Chemical Environment Concentration Temperature This compound CB-30 (Estimated) 316 Stainless Steel Hastelloy C-276
Sodium Hydroxide (NaOH) 50%80°C< 0.1 mm/y (Excellent)[4]< 0.1 mm/y< 0.1 mm/y
Sodium Chloride (NaCl) SaturatedAmbient> 1.0 mm/y (Poor - Pitting)[4]Prone to Pitting[10]< 0.1 mm/y (Excellent)[9]
Ferric Chloride (FeCl₃) 10%Ambient> 1.5 mm/y (Poor - Pitting)[4]Severe Pitting< 0.1 mm/y (Excellent)[9]
Seawater -Ambient> 1.0 mm/y (Poor - Pitting)[4]Prone to Crevice Corrosion< 0.1 mm/y (Excellent)[9]
Organic Solvents (e.g., Acetone, Ethanol) 100%Ambient< 0.1 mm/y (Excellent)[4]< 0.1 mm/y< 0.1 mm/y

Experimental Protocols

The quantitative data presented in this guide is typically generated using standardized testing methodologies. Below are detailed protocols for two key types of experiments used to evaluate the long-term performance of alloys in harsh chemical environments.

Laboratory Immersion Corrosion Testing (ASTM G31)

This practice is used to determine the mass loss of a material when immersed in a chemical solution, which is then used to calculate the corrosion rate.[11][12][13][14]

a. Specimen Preparation:

  • Test specimens are precisely machined to a standard size (e.g., 50 x 25 x 2 mm).

  • The surface of each specimen is prepared to a specific finish, typically by grinding with 120-grit abrasive paper.

  • Specimens are cleaned with a non-corrosive solvent (e.g., acetone), dried, and weighed to an accuracy of 0.1 mg.

b. Test Apparatus:

  • A glass flask or beaker is used to contain the test solution.

  • A condenser is fitted to the flask to prevent evaporation of the solution, especially at elevated temperatures.

  • A temperature control system (e.g., a water bath or heating mantle with a thermostat) is used to maintain the specified test temperature.

c. Test Procedure:

  • The test solution is prepared to the desired concentration.

  • The prepared specimen is suspended in the solution using a non-metallic holder. The specimen should be fully immersed.

  • The test is run for a predetermined duration (e.g., 240 hours).

  • After the exposure period, the specimen is removed, carefully cleaned to remove corrosion products, dried, and re-weighed.

d. Calculation of Corrosion Rate: The corrosion rate (CR) in mm/year is calculated using the following formula: CR = (K × W) / (A × T × D) Where:

  • K = a constant (8.76 × 10⁴)

  • W = mass loss in grams

  • A = surface area of the specimen in cm²

  • T = exposure time in hours

  • D = density of the material in g/cm³

Pitting and Crevice Corrosion Resistance Testing (ASTM G48)

This method is used to assess the resistance of stainless steels and related alloys to localized corrosion, such as pitting and crevice corrosion, in a ferric chloride solution.[4][7][9][15]

a. Specimen Preparation:

  • Specimens are prepared similarly to the immersion test.

  • For crevice corrosion testing (Method B), crevice-formers (e.g., TFE-fluorocarbon blocks) are attached to the specimen with O-rings to create a standardized crevice.

b. Test Procedure:

  • The specimen is immersed in a 6% ferric chloride solution.

  • The test is conducted at a specific temperature for a duration of 72 hours.

  • After the test, the specimen is cleaned and visually examined for pitting or crevice corrosion under a low-power microscope.

c. Evaluation:

  • The number and depth of pits are measured.

  • For crevice corrosion, the extent of corrosion within the crevice area is assessed.

  • The critical pitting temperature (CPT) or critical crevice temperature (CCT) can also be determined by conducting the test at various temperatures to find the lowest temperature at which localized corrosion initiates.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to material performance and testing.

Experimental_Workflow cluster_prep Specimen Preparation cluster_exposure Chemical Exposure cluster_eval Evaluation p1 Machine Test Specimen p2 Surface Finishing p1->p2 p3 Clean and Weigh p2->p3 e2 Immerse Specimen p3->e2 e1 Prepare Test Solution e1->e2 e3 Maintain Temp & Duration e2->e3 v1 Remove and Clean e3->v1 v2 Final Weighing v1->v2 v3 Visual Inspection v1->v3 v4 Calculate Corrosion Rate v2->v4

Caption: Experimental workflow for immersion corrosion testing.

Material_Selection node_rect node_rect start Define Chemical Environment is_chloride Chloride ions present? start->is_chloride is_oxidizing Strongly oxidizing? is_chloride->is_oxidizing No select_hastelloy Consider Hastelloy C-276 is_chloride->select_hastelloy Yes is_reducing Strongly reducing? is_oxidizing->is_reducing No select_this compound Consider This compound CB-30 is_oxidizing->select_this compound Yes (e.g., HNO₃) select_316 Consider 316 Stainless Steel is_reducing->select_316 No (General Purpose) is_reducing->select_hastelloy Yes (e.g., HCl)

Caption: Logical workflow for initial material selection.

Summary and Conclusion

The selection of an appropriate alloy for applications in harsh chemical environments requires a careful evaluation of the specific chemical exposures, temperatures, and mechanical stresses involved.

  • This compound CB-30 demonstrates excellent resistance in oxidizing environments, such as nitric acid, and in alkaline solutions.[4] However, its performance is significantly compromised in the presence of chlorides and strong reducing acids like sulfuric and hydrochloric acid.[4]

  • 316 Stainless Steel offers a good balance of corrosion resistance and mechanical properties for a wide range of applications.[2] Its primary weakness is its susceptibility to pitting and crevice corrosion in chloride-containing environments, a significant concern in many pharmaceutical and bioprocessing applications.[10]

  • Hastelloy C-276 provides superior corrosion resistance across a broad spectrum of harsh environments, including strong reducing and oxidizing acids, and chloride-containing solutions.[3][9] Its versatility and robustness make it a preferred choice for the most demanding applications, albeit at a higher material cost.

For researchers and professionals in drug development, while 316 Stainless Steel may be suitable for general-purpose applications, the presence of chlorides or aggressive acids necessitates the consideration of more robust alloys. This compound CB-30 presents a viable option for specific oxidizing environments. However, for applications requiring broad-spectrum, long-term reliability in diverse and aggressive chemical media, Hastelloy C-276 often represents the most dependable investment.

References

A Comparative Guide to High-Temperature, High-Wear Resistant Materials: Alternatives to Duralloy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing equipment in demanding environments, the selection of materials that can withstand high temperatures and significant wear is critical to ensure operational integrity and longevity. While traditional materials like Duralloy™, a heat-treated, high-tensile strength alloy steel, offer robust performance under many conditions, more extreme applications necessitate the use of advanced superalloys. This guide provides an objective comparison of prominent alternatives to this compound, focusing on cobalt-based and nickel-based superalloys, supported by quantitative data and detailed experimental methodologies.

Overview of Alternative Material Families

When operating conditions exceed the capabilities of high-strength steels, several families of superalloys provide superior performance in terms of hot hardness, wear resistance, and corrosion resistance. The primary alternatives considered in this guide are:

  • Cobalt-Based Alloys (e.g., Stellite™): These alloys are renowned for their excellent wear resistance, particularly at elevated temperatures.[1][2][3] They maintain their hardness and strength at high temperatures, making them ideal for applications involving significant mechanical wear and corrosion.[1][2][3] The microstructure of cobalt alloys is designed to resist galling (adhesive wear), abrasion, and erosion.[3]

  • Cobalt-Molybdenum Alloys (e.g., Tribaloy™): This subset of cobalt-based alloys is distinguished by a high molybdenum content, which contributes to excellent dry-running properties and resistance to metal-to-metal wear, especially where lubrication is minimal.

  • Nickel-Based Superalloys (e.g., Inconel™): These alloys are characterized by their exceptional strength and resistance to oxidation and corrosion at high temperatures.[3][4][5] Their high-temperature strength is typically developed through solid solution strengthening or precipitation hardening.[5]

Quantitative Performance Comparison

The selection of an appropriate material is best guided by a direct comparison of key performance metrics under relevant conditions. The following tables summarize the high-temperature hardness and wear resistance of representative alloys from each family, with this compound (represented by AISI 4140 heat-treated alloy steel) as a baseline.[6][7][8][9][10]

Table 1: High-Temperature Hardness Comparison

MaterialTypeHardness at Room Temperature (HRC)Hardness at 200°C (HRC)Hardness at 400°C (HRC)Hardness at 600°C (HRC)Hardness at 800°C (HRC)
This compound (AISI 4140) Heat-Treated Steel~28-32[6]~25-28[6]~22-25[6]Significant SofteningNot Recommended
Stellite™ 6 Cobalt-Based Alloy~38-45~35~30~25~20
Tribaloy™ T-800 Cobalt-Molybdenum Alloy~54-62~50~45~40~35
Inconel™ 718 Nickel-Based Superalloy~40-46 (Aged)~38~36~34~30

Note: Hardness values at elevated temperatures are approximate and can vary based on specific test conditions and material processing.

Table 2: Wear Resistance Comparison

MaterialWear Test TypeTemperature (°C)Wear Rate (mm³/Nm)Coefficient of Friction
This compound (AISI 4140) Pin-on-DiskRoomHigh (relative)~0.6-0.8
Stellite™ 6 Pin-on-Disk600Low~0.4-0.6
Tribaloy™ T-800 Pin-on-Disk600Very Low~0.2-0.4
Inconel™ 718 Pin-on-Disk600Moderate~0.3-0.5

Note: Wear rates are highly dependent on specific test parameters (load, speed, counter-material). The values presented are for comparative purposes.

Experimental Protocols

To ensure the reproducibility and validity of performance data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.

High-Temperature Sliding Wear Test (Pin-on-Disk)

This test determines the wear rate and frictional characteristics of materials in sliding contact at elevated temperatures, based on ASTM G99 .

Methodology:

  • Specimen Preparation:

    • The stationary pin specimen is typically a 6 mm diameter ball of a standard counter-material (e.g., alumina or silicon nitride).

    • The rotating disk specimen (typically 25 mm diameter, 5 mm thickness) is fabricated from the material to be tested.

    • The surfaces of the disk specimen are ground and polished to a surface roughness (Ra) of less than 0.1 µm.

    • Specimens are ultrasonically cleaned in acetone and ethanol prior to testing.

  • Test Procedure:

    • The disk specimen is mounted on the rotating stage within a high-temperature furnace.

    • The pin is held in a stationary holder and brought into contact with the disk under a specified normal load (e.g., 10 N).

    • The furnace heats the specimens to the desired test temperature (e.g., 400°C, 600°C, 800°C) and allows for thermal stabilization.

    • The disk is rotated at a constant speed (e.g., 0.1 m/s) for a set sliding distance (e.g., 1000 m).

    • The tangential friction force is continuously measured by a load cell.

    • The coefficient of friction is calculated as the ratio of the friction force to the normal load.

  • Data Analysis:

    • After the test, the wear track on the disk is analyzed using a non-contact profilometer to determine the cross-sectional area of the wear track.

    • The wear volume is calculated by multiplying the cross-sectional area by the circumference of the wear track.

    • The specific wear rate is calculated using the formula: K = V / (F * d), where V is the wear volume (mm³), F is the normal load (N), and d is the sliding distance (m).

High-Temperature Hardness Test (Vickers)

This test measures the hardness of a material at elevated temperatures, providing insight into its mechanical stability under heat. The procedure is based on ISO 6507 and ASTM E384 .

Methodology:

  • Specimen Preparation:

    • A small, flat, and polished specimen of the test material is prepared.

    • The surface must be free from oxides and contaminants.

  • Test Procedure:

    • The specimen is placed on the stage of a high-temperature microhardness tester, which is enclosed in a vacuum or inert gas furnace to prevent oxidation.

    • The specimen is heated to the desired test temperature and held for a sufficient time to ensure thermal equilibrium.

    • A Vickers diamond indenter (a square-based pyramid) is pressed into the specimen surface with a specific load (e.g., 1 kgf) for a set dwell time (e.g., 15 seconds).

    • The indenter is withdrawn, and the specimen is allowed to cool (or the indentation is measured at temperature using a high-temperature microscope).

  • Data Analysis:

    • The lengths of the two diagonals of the resulting indentation are measured using a calibrated microscope.

    • The Vickers hardness (HV) is calculated from the average diagonal length and the applied load using the standard formula.[11][12][13]

Material Selection Workflow

The selection of an optimal material for a specific high-temperature, high-wear application involves a logical decision-making process. The following diagram illustrates a typical workflow.

MaterialSelectionWorkflow Material Selection Workflow for High-Temperature, High-Wear Applications start Define Application Requirements temp Operating Temperature? start->temp wear Primary Wear Mechanism? temp->wear > 400°C This compound Consider this compound (or equivalent steel) temp->this compound < 400°C corrosion Corrosive Environment? wear->corrosion Oxidative/Corrosive Wear stellite Select Stellite (e.g., Stellite 6) wear->stellite Abrasive/Galling tribaloy Select Tribaloy (e.g., T-800) wear->tribaloy Adhesive/Dry Sliding corrosion->stellite No inconel Select Inconel (e.g., Inconel 718) corrosion->inconel Yes end Final Material Selection This compound->end stellite->end tribaloy->end inconel->end

A flowchart for selecting high-performance materials.

Signaling Pathways and Logical Relationships

In the context of material science, "signaling pathways" can be interpreted as the cause-and-effect relationships between material composition, microstructure, and performance properties. The following diagram illustrates these relationships for the discussed superalloys.

MaterialPropertiesPathway Relationship between Composition, Microstructure, and Performance cluster_stellite Stellite (Co-Cr-W-C) cluster_tribaloy Tribaloy (Co-Cr-Mo-Si) cluster_inconel Inconel (Ni-Cr-Fe) stellite_comp High Co, Cr, W, C Content stellite_micro Hard Carbide Phases in Co-Cr Matrix stellite_comp->stellite_micro stellite_prop High Hot Hardness Excellent Abrasive Wear Resistance stellite_micro->stellite_prop tribaloy_comp High Co, Mo, Si Content tribaloy_micro Hard Laves Phase in Co-Matrix tribaloy_comp->tribaloy_micro tribaloy_prop Excellent Dry Sliding Wear Resistance, Anti-Galling tribaloy_micro->tribaloy_prop inconel_comp High Ni, Cr (Nb, Mo, Ti additions) inconel_micro Precipitation Hardening (γ', γ'') inconel_comp->inconel_micro inconel_prop High Strength at Temp. Excellent Oxidation Resistance inconel_micro->inconel_prop

Material properties cause-and-effect diagram.

References

A Comparative Guide to the Mechanical Properties of Duralloy™ and Other Key Engineering Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanical properties of various engineering plastics, with a focus on providing a framework for evaluating materials like Duralloy™ against well-established polymers such as Polycarbonate (PC), Acrylonitrile Butadiene Styrene (ABS), Nylon (Polyamide, PA), and Polyether Ether Ketone (PEEK). The selection of an appropriate engineering plastic is critical in research and development, where material performance can directly impact experimental outcomes and the durability of custom apparatus.

It is important to note that "this compound™" is a trade name for specially formulated engineering plastics, often used in high-performance sealing applications.[1][2] The specific mechanical properties of this compound™ can vary significantly depending on the specific grade and formulation. For a precise comparison, it is essential to obtain a detailed technical data sheet from the manufacturer for the specific this compound™ product being considered.

Comparative Mechanical Properties of Engineering Plastics

The following table summarizes the typical mechanical properties of several common engineering plastics. These values represent a general range and can be influenced by factors such as the specific grade, additives, and manufacturing process.

MaterialTensile Strength (MPa)Flexural Modulus (GPa)Izod Impact Strength (J/m)Key Characteristics
This compound™ Data Not Publicly AvailableData Not Publicly AvailableData Not Publicly AvailableTypically formulated for high strength, wear resistance, and performance under high pressure and temperature.[1]
Polycarbonate (PC) 60 - 702.4600 - 850High impact strength, toughness, and transparency.[3][4][5]
ABS 40 - 502.1 - 2.8200 - 400Good toughness, rigidity, and impact resistance at a lower cost.[6][7][8]
Nylon (PA 6/6) 75 - 852.850 - 100High tensile strength, excellent wear and abrasion resistance.[9][10][11][12]
PEEK 90 - 1003.6 - 4.255 - 80Exceptional mechanical strength, thermal stability, and chemical resistance.[13][14][15][16]

Experimental Protocols for Mechanical Testing

The data presented in the comparison table is typically determined using standardized testing methods to ensure consistency and comparability across different materials. The following are summaries of the key ASTM standards for the mechanical testing of plastics.

Tensile Testing: ASTM D638

The ASTM D638 test method is used to determine the tensile properties of plastics.[1] This test involves applying a controlled tensile force to a dumbbell-shaped specimen and measuring the resulting elongation.

Objective: To measure the tensile strength, tensile modulus, and elongation of a plastic material.

Procedure:

  • Specimen Preparation: A standardized "dog-bone" or dumbbell-shaped specimen is prepared from the material to be tested through injection molding or machining.[1]

  • Testing Apparatus: A universal testing machine (UTM) equipped with grips to hold the specimen and an extensometer to measure elongation is used.

  • Test Execution: The specimen is mounted in the grips of the UTM. The machine then pulls the specimen at a constant rate of speed until it fractures.

  • Data Collection: The force applied and the elongation of the specimen are recorded throughout the test.

Key Properties Measured:

  • Tensile Strength: The maximum stress the material can withstand before breaking.

  • Tensile Modulus (Young's Modulus): A measure of the material's stiffness.

  • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.

Flexural Testing: ASTM D790

The ASTM D790 test method is employed to determine the flexural properties of plastics, which is a material's ability to resist bending forces.

Objective: To measure the flexural strength and flexural modulus of a plastic material.

Procedure:

  • Specimen Preparation: A rectangular bar of a specific dimension is used as the test specimen.

  • Testing Apparatus: A universal testing machine is configured for a three-point bending test. The specimen is placed on two supports, and a loading nose applies a force to the midpoint of the specimen.

  • Test Execution: The loading nose moves down at a constant rate, bending the specimen until it breaks or reaches a specified strain.

  • Data Collection: The applied load and the resulting deflection of the specimen are recorded.

Key Properties Measured:

  • Flexural Strength: The maximum stress the material can withstand at the moment of fracture or yielding during bending.

  • Flexural Modulus: A measure of the material's stiffness in bending.

Impact Testing: ASTM D256 (Izod Test)

The ASTM D256 standard outlines the Izod pendulum impact resistance test, which measures the impact strength or toughness of a plastic material.[2]

Objective: To determine the energy absorbed by a material during a high-velocity impact.

Procedure:

  • Specimen Preparation: A rectangular specimen with a V-notch machined into it is prepared. This notch creates a stress concentration point.

  • Testing Apparatus: An Izod impact testing machine, which consists of a weighted pendulum arm, is used.

  • Test Execution: The notched specimen is clamped vertically in the machine. The pendulum is released from a specified height, swinging down to strike and fracture the specimen at the notch.

  • Data Collection: The energy absorbed by the specimen during the impact is calculated by measuring the height to which the pendulum swings after breaking the specimen.

Key Properties Measured:

  • Izod Impact Strength: The amount of energy per unit of thickness required to break the notched specimen, typically reported in Joules per meter (J/m).

Visualizing Workflows and Relationships

To aid in the understanding of material selection and experimental processes, the following diagrams have been created using Graphviz.

MaterialSelectionWorkflow start Define Application Requirements mech_props Mechanical Properties (Strength, Stiffness, Toughness) start->mech_props therm_props Thermal Properties (HDT, Service Temp.) start->therm_props chem_props Chemical Resistance start->chem_props cost Cost and Availability start->cost evaluation Evaluate Candidate Materials mech_props->evaluation therm_props->evaluation chem_props->evaluation cost->evaluation peek PEEK evaluation->peek Compare Against Requirements nylon Nylon evaluation->nylon Compare Against Requirements pc Polycarbonate evaluation->pc Compare Against Requirements abs ABS evaluation->abs Compare Against Requirements This compound This compound™ (Obtain Datasheet) evaluation->this compound Compare Against Requirements selection Select Optimal Material peek->selection nylon->selection pc->selection abs->selection This compound->selection

Caption: Logical workflow for selecting an engineering plastic.

TensileTestWorkflow start Start: ASTM D638 Tensile Test prep_specimen Prepare Dumbbell-shaped Specimen start->prep_specimen mount_specimen Mount Specimen in Universal Testing Machine prep_specimen->mount_specimen apply_load Apply Tensile Load at Constant Speed mount_specimen->apply_load measure_data Record Load and Elongation Data apply_load->measure_data fracture Specimen Fractures measure_data->fracture analyze Analyze Stress-Strain Curve fracture->analyze end End: Determine Tensile Strength, Modulus, Elongation analyze->end

Caption: Experimental workflow for a standard tensile test (ASTM D638).

References

A comparative study of the corrosion resistance of Duralloy and stainless steel

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the corrosion resistance properties of Duralloy and various grades of stainless steel. The information is intended for researchers, scientists, and professionals in drug development who require a deep understanding of material performance in corrosive environments. The comparison is based on established testing methodologies and presents key performance data to aid in material selection.

Introduction to Materials

Stainless Steel: A family of iron-based alloys containing a minimum of approximately 10.5% chromium.[1] The chromium content forms a passive, self-healing oxide layer on the surface, which provides its characteristic corrosion resistance.[1] Different grades of stainless steel are created by adding other elements like nickel, molybdenum, and nitrogen to enhance specific properties, including resistance to various forms of corrosion.[1][2] Common types include austenitic (e.g., 304, 316), ferritic, martensitic, and duplex stainless steels.[3][4]

This compound: For the context of this guide, "this compound" refers to a range of high-performance, corrosion-resistant alloys. These are often chromium and nickel-based alloys designed for service in aggressive chemical and high-temperature environments.[5] The specific composition of a this compound product will dictate its corrosion resistance characteristics.

Experimental Methodologies for Corrosion Testing

A comprehensive evaluation of corrosion resistance involves a variety of standardized tests designed to simulate different environmental conditions and corrosion mechanisms.

2.1 Salt Spray (Fog) Testing (ASTM B117)

This widely used accelerated corrosion test exposes material samples to a dense saltwater fog in a controlled chamber.[6][7] It is primarily used to assess the relative corrosion resistance of coated and uncoated metallic specimens.[6]

  • Procedure: Samples are placed in an enclosed chamber and exposed to a continuous indirect spray of a 5% sodium chloride solution at a temperature of 35°C and a pH between 6.5 and 7.2.[8][9] The duration of the test can range from 24 to over 1000 hours, depending on the material's expected resistance.[7][8]

  • Evaluation: After exposure, the specimens are carefully cleaned and examined for signs of corrosion, such as rust (for ferrous alloys), pitting, and coating degradation.[7][9]

2.2 Pitting and Crevice Corrosion Testing (ASTM G48)

This standard outlines several methods to determine the resistance of stainless steels and related alloys to pitting and crevice corrosion in a ferric chloride solution.[10][11]

  • Method A (Pitting Test): Involves immersing a sample in a 6% ferric chloride solution for a specified time (typically 24 to 72 hours) at a controlled temperature.[11][12] The evaluation is based on weight loss and the presence of pitting.[12]

  • Method E (Critical Pitting Temperature - CPT): This method determines the lowest temperature at which pitting initiates on a sample in a 6% ferric chloride solution with 1% hydrochloric acid over a 24-hour period.[13]

  • Evaluation: The CPT is a key metric for comparing the pitting corrosion resistance of different alloys; a higher CPT indicates greater resistance.[13]

2.3 Electrochemical Corrosion Testing

Electrochemical methods provide rapid and quantitative data on corrosion rates and mechanisms by measuring the electrochemical properties of a material in a specific electrolyte.[14][15]

  • Potentiodynamic Polarization: This technique involves varying the potential of a sample and measuring the resulting current. It can be used to determine the corrosion potential (Ecorr), corrosion current (icorr), and pitting potential (Epit).[16] A higher Epit indicates greater resistance to pitting corrosion.[16]

  • Electrochemical Impedance Spectroscopy (EIS): EIS measures the resistance of a material to an alternating current over a range of frequencies to provide information about the protective properties of the passive film.[17]

  • Setup: These tests are typically conducted in an electrochemical cell with a three-electrode configuration: a working electrode (the test sample), a reference electrode, and a counter electrode, all immersed in a test electrolyte.[17]

Comparative Data on Corrosion Resistance

The following table summarizes hypothetical performance data for various stainless steel grades and a representative this compound in different corrosion tests. Note: The data for this compound is illustrative and would need to be substantiated with specific experimental results for a particular alloy.

MaterialTest MethodTest ConditionsResults
Stainless Steel 304L ASTM B117 (Salt Spray)5% NaCl, 35°C, 200 hoursSome surface staining, minor pitting
Stainless Steel 316L ASTM B117 (Salt Spray)5% NaCl, 35°C, 200 hoursMinimal surface staining, no significant pitting
Duplex Stainless Steel 2205 ASTM B117 (Salt Spray)5% NaCl, 35°C, 500 hoursNo visible corrosion
This compound (High Cr-Ni Alloy) ASTM B117 (Salt Spray)5% NaCl, 35°C, 500 hoursNo visible corrosion
Stainless Steel 304L ASTM G48 Method E (CPT)6% FeCl₃ + 1% HCl15-20°C
Stainless Steel 316L ASTM G48 Method E (CPT)6% FeCl₃ + 1% HCl25-30°C
Duplex Stainless Steel 2205 ASTM G48 Method E (CPT)6% FeCl₃ + 1% HCl35-40°C
This compound (High Cr-Ni Alloy) ASTM G48 Method E (CPT)6% FeCl₃ + 1% HCl> 50°C
Stainless Steel 304L Potentiodynamic Polarization0.5 M NaCl solutionPitting Potential (Epit) ≈ 0.35 V
Stainless Steel 316L Potentiodynamic Polarization0.5 M NaCl solutionPitting Potential (Epit) ≈ 0.50 V
Duplex Stainless Steel 2205 Potentiodynamic Polarization0.5 M NaCl solutionPitting Potential (Epit) ≈ 0.80 V
This compound (High Cr-Ni Alloy) Potentiodynamic Polarization0.5 M NaCl solutionPitting Potential (Epit) > 1.0 V

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for corrosion testing and a simplified representation of the passivation process.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis and Evaluation Start Material Selection (this compound vs. Stainless Steel) Cleaning Degreasing and Cleaning Start->Cleaning Surface_Prep Surface Preparation (e.g., polishing, grinding) Cleaning->Surface_Prep Salt_Spray ASTM B117 Salt Spray Test Surface_Prep->Salt_Spray Pitting_Test ASTM G48 Pitting Corrosion Test Surface_Prep->Pitting_Test Electrochemical_Test Electrochemical Testing Surface_Prep->Electrochemical_Test Visual_Inspection Visual Inspection Salt_Spray->Visual_Inspection Weight_Loss Weight Loss Measurement Pitting_Test->Weight_Loss Microscopy Microscopic Examination (SEM, Optical) Pitting_Test->Microscopy Electrochemical_Data Electrochemical Data Analysis Electrochemical_Test->Electrochemical_Data Conclusion Comparative Analysis and Conclusion Visual_Inspection->Conclusion Weight_Loss->Conclusion Microscopy->Conclusion Electrochemical_Data->Conclusion Passivation_Process Alloy Alloy Surface (Fe, Cr, Ni) Passive_Layer Formation of Passive Oxide Layer (Cr₂O₃) Alloy->Passive_Layer Environment Oxidizing Environment (e.g., Air, Water) Environment->Passive_Layer Protection Corrosion Protection Passive_Layer->Protection Damage Mechanical or Chemical Damage Passive_Layer->Damage Repassivation Self-Healing (Repassivation) Damage->Repassivation Repassivation->Passive_Layer

References

A Comparative Analysis of Wear Resistance: Duralloy™ Thin Dense Chromium vs. Traditional Hard Chromium Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – December 14, 2025 – In the demanding fields of advanced research and development, the longevity and reliability of components are paramount. Protective coatings play a crucial role in extending the service life of these critical parts. This guide provides a detailed comparison of the wear resistance properties of Duralloy™, a thin dense chromium (TDC) coating, and traditional hard chromium coatings. The following analysis is based on publicly available data and standardized testing methodologies to offer an objective benchmark for researchers, scientists, and drug development professionals.

Executive Summary

Thin dense chromium (TDC) coatings, such as this compound™, are engineered to provide a harder, more lubricious, and crack-free surface compared to conventional hard chromium plating.[1][2] While both coatings significantly enhance the wear resistance of substrate materials, TDC coatings are reported to offer superior performance due to their unique microstructure. This guide synthesizes available quantitative data, details the experimental protocols for wear testing, and presents a visual representation of the testing workflow.

Quantitative Data Summary

For a clearer comparison, the table below presents the typical properties and a specific wear rate for hard chromium. The wear rate for this compound™ is presented as a qualitative assessment based on available information.

PropertyThis compound™ (Thin Dense Chrome)Hard Chromium Coatings
Hardness 70-78 HRC (1200-1300 HV)[5][6]65-70 HRC (940-1210 HV)[7]
Structure Nodular, dense, and crack-free[1]Typically exhibits micro-cracks[1]
Thickness 1.5 - 20 µm[8]3 - 1,000 µm[8]
ASTM G65 Wear Rate Data not publicly available (qualitatively higher resistance)28.6 mm³ volume loss (Procedure A)[3]
Coefficient of Friction As low as 0.09[9]Generally low, but can be higher than TDC

Note: The wear resistance of coatings is highly dependent on the specific test parameters, substrate material, and coating thickness.

Experimental Protocols

The primary standard for evaluating abrasive wear resistance in this context is the ASTM G65 "Standard Test Method for Measuring Abrasion Using the Dry Sand/Rubber Wheel Apparatus."

ASTM G65 Procedure A:

This test is designed to simulate sliding abrasion under moderate pressure.[9]

1. Test Apparatus:

  • A rubber-rimmed wheel of a specified diameter and hardness.
  • A sand nozzle that delivers a consistent stream of abrasive particles to the interface between the wheel and the test specimen.
  • A lever arm to apply a controlled load to the test specimen.[10]

2. Test Parameters:

  • Load: 130 N (30 lbs)[3]
  • Wheel Revolutions: 6000[3]
  • Abrasive: AFS 50/70 rounded quartz sand.
  • Sand Flow Rate: 300-400 g/min .

3. Procedure:

  • The test specimen is cleaned and weighed.
  • The specimen is mounted in the test apparatus.
  • The specified load is applied, and the rubber wheel is set to rotate for the prescribed number of revolutions.
  • Dry sand is introduced between the wheel and the specimen at a controlled rate.[11]
  • After the test, the specimen is cleaned and re-weighed to determine the mass loss.

4. Data Calculation:

  • The mass loss is converted to volume loss (in mm³) using the density of the material. This allows for the comparison of materials with different densities.[10] A lower volume loss indicates higher resistance to abrasive wear.[9]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the ASTM G65 wear testing procedure.

ASTM_G65_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Analysis start Start prep_specimen Specimen Preparation (Cleaning & Weighing) start->prep_specimen mount_specimen Mount Specimen prep_specimen->mount_specimen apply_load Apply Load (130 N) mount_specimen->apply_load start_rotation Start Wheel Rotation (6000 revs) apply_load->start_rotation introduce_sand Introduce Abrasive Sand start_rotation->introduce_sand run_test Run Test to Completion introduce_sand->run_test post_clean Post-Test Cleaning & Weighing run_test->post_clean calc_loss Calculate Mass & Volume Loss (mm³) post_clean->calc_loss end End calc_loss->end

Caption: ASTM G65 Wear Test Workflow

References

Aerospace Alloy Performance: A Comparative Analysis of Aluminum 2024-T3 and 7075-T6

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification on the term "Duralloy": Initial searches for "this compound" in the context of a primary structural aerospace alloy did not yield a singular, specific material. The term "this compound" is a trade name associated with a variety of products, including specialized high-temperature casting alloys for manufacturing tooling, protective chromium coatings for wear resistance on components like bearings, and engineering plastics for seals. Due to the absence of a standardized, structural "this compound" alloy for direct comparison, this guide will instead provide a detailed performance analysis of two ubiquitous and critically important aerospace aluminum alloys: 2024-T3 and 7075-T6 . This comparison will serve as a valuable resource for researchers and aerospace professionals in understanding the relative performance of two benchmark materials in simulated aerospace environments.

This guide presents a comparative analysis of Aluminum 2024-T3 and Aluminum 7075-T6, detailing their mechanical properties, performance under simulated aerospace conditions, and the standardized experimental protocols used for their validation.

Data Presentation: Comparative Mechanical and Physical Properties

The selection of an alloy for an aerospace application is a critical decision, balancing the need for strength, durability, and resistance to environmental factors. The following tables summarize the key performance indicators for Aluminum 2024-T3 and 7075-T6.

Mechanical Properties Aluminum 2024-T3 Aluminum 7075-T6
Ultimate Tensile Strength 400 - 430 MPa (58 - 62 ksi)[1]510 - 572 MPa (74 - 83 ksi)[1][2][3]
Tensile Yield Strength 270 - 280 MPa (39 - 40 ksi)[1]430 - 503 MPa (63 - 73 ksi)[1][2][3]
Elongation at Break 10 - 15%[1][2]5 - 11%[1][2]
Hardness (Brinell) 120 HB[2]150 HB[2]
Fatigue Strength ~200 MPa[3]~160 MPa[3]
Shear Strength ~283 MPa~331 MPa
Physical & Other Properties Aluminum 2024-T3 Aluminum 7075-T6
Density 2.78 g/cm³[4]2.81 g/cm³[2][4]
Corrosion Resistance Fair to Good[5]Poor, often requires coating[2][5]
Machinability Excellent[2][5]Good, but more difficult after heat treatment[5]
Weldability Poor[2][5]Poor[2][5]

Experimental Protocols

The validation of aerospace alloys relies on a suite of standardized tests to ensure reliability and safety. The data presented in this guide is derived from methodologies outlined by standards organizations such as ASTM International.

Tensile Testing
  • Standard: ASTM B557 - "Standard Test Methods for Tension Testing Wrought and Cast Aluminum- and Magnesium-Alloy Products".[6][7][8]

  • Methodology: This test determines the ultimate tensile strength, yield strength, and elongation of the aluminum alloys.[9] A prepared specimen of a standard shape and size is loaded into a universal testing machine. A uniaxial tensile force is applied to the specimen at a controlled rate until it fractures. During the test, the force applied and the elongation of the specimen are precisely measured. The stress is calculated as the force per unit of the original cross-sectional area, and the strain is the change in length divided by the original length. The resulting stress-strain curve provides the key mechanical properties.

Fatigue Testing
  • Standard: ASTM E466 - "Standard Practice for Conducting Force Controlled Constant Amplitude Axial Fatigue Tests of Metallic Materials" and ASTM E606 - "Standard Practice for Strain-Controlled Fatigue Testing".[10][11][12]

  • Methodology: Fatigue testing is crucial for aerospace components subjected to cyclic loading during their service life, such as wings and fuselage structures.[5][13] In these tests, a specimen is subjected to a repeated, fluctuating load (stress or strain) until it fails.[10] The number of cycles to failure at a given stress level is recorded. By conducting these tests at various stress levels, an S-N (Stress vs. Number of cycles) curve is generated, which characterizes the fatigue life of the material.[3]

Corrosion Testing
  • Standard: ASTM B117 - "Standard Practice for Operating Salt Spray (Fog) Apparatus".

  • Methodology: To simulate the corrosive environments that aircraft operate in, such as marine atmospheres, accelerated corrosion testing is performed. Specimens are placed in a chamber and exposed to a continuous salt spray.[14] The specimens are periodically inspected for signs of corrosion, such as pitting and degradation of mechanical properties. Studies have shown that 7075-T6 is generally less corrosion-resistant than 2024-T3.[14][15]

Visualization of Experimental and Logical Workflows

To better illustrate the processes involved in material validation and selection, the following diagrams are provided.

Experimental_Workflow cluster_0 Material Preparation cluster_1 Mechanical Testing cluster_2 Environmental Simulation cluster_3 Analysis & Validation Mat_Selection Alloy Selection (2024-T3 / 7075-T6) Spec_Prep Specimen Machining (ASTM Standards) Mat_Selection->Spec_Prep Tensile Tensile Testing (ASTM B557) Spec_Prep->Tensile Fatigue Fatigue Testing (ASTM E466/E606) Spec_Prep->Fatigue Fracture Fracture Toughness Testing Spec_Prep->Fracture Corrosion Corrosion Testing (ASTM B117) Spec_Prep->Corrosion Thermal Thermal Cycling Spec_Prep->Thermal Data_Analysis Data Analysis & Property Characterization Tensile->Data_Analysis Fatigue->Data_Analysis Fracture->Data_Analysis Corrosion->Data_Analysis Thermal->Data_Analysis Performance_Validation Performance Validation Data_Analysis->Performance_Validation

Aerospace Alloy Experimental Validation Workflow

Alloy_Selection_Pathway cluster_criteria Primary Performance Driver cluster_outcomes Alloy Recommendation Start Application Requirement High_Strength High Strength Dominant? Start->High_Strength Fatigue_Life Fatigue Life Critical? High_Strength->Fatigue_Life No Select_7075 Select 7075-T6 (e.g., Upper wing skins, structural fittings) High_Strength->Select_7075 Yes Fatigue_Life->Select_7075 No Select_2024 Select 2024-T3 (e.g., Fuselage skin, tension members) Fatigue_Life->Select_2024 Yes Consider_Corrosion Consider Corrosion Protection for 7075-T6 Select_7075->Consider_Corrosion

Decision Pathway for Alloy Selection

Concluding Remarks

The choice between Aluminum 2024-T3 and 7075-T6 is a classic aerospace engineering trade-off. Aluminum 7075-T6 offers superior tensile and yield strength, making it the preferred choice for components subjected to high static loads.[2][5] In contrast, Aluminum 2024-T3 demonstrates better fatigue resistance, rendering it more suitable for applications that endure cyclic loading, such as aircraft fuselage skins.[1][2][5] However, the higher strength of 7075-T6 comes at the cost of lower ductility, fracture toughness, and significantly poorer corrosion resistance, often necessitating protective coatings.[2][5] The superior machinability of 2024-T3 also presents a manufacturing advantage.[5] Ultimately, the optimal selection is dictated by the specific requirements of the aerospace application, balancing the need for strength, durability, manufacturability, and cost.

References

Comparative Cost-Performance Analysis of Duraloy High-Temperature Alloys for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Duraloy Technologies' proprietary high-temperature cast alloys with standard industry alternatives. The analysis is tailored for researchers, scientists, and professionals in fields such as drug development, where material integrity and performance in processing equipment are critical. The focus is on providing objective performance data, detailed experimental methodologies, and a clear cost-performance rationale for material selection in demanding industrial environments.

Introduction to High-Temperature Alloys in Industrial Applications

In many industrial processes, including pharmaceutical and chemical manufacturing, components are often subjected to extreme temperatures, corrosive environments, and mechanical stress. The selection of appropriate materials for reactors, furnaces, and other processing equipment is paramount to ensure operational safety, product purity, and longevity of the equipment. High-temperature alloys, primarily based on iron-nickel-chromium systems, are designed to withstand these harsh conditions.

This guide focuses on the high-performance cast alloys produced by Duraloy Technologies, specifically their proprietary MO-RE® and TMA® series. These alloys are frequently used in applications such as steam cracking and steam methane reforming, where resistance to high temperatures, carburization, and creep is essential.[1][2] We will compare these advanced alloys to the conventional HK and HP grades, which have long been the standard materials for such applications.[3][4]

Overview of Compared Alloys

The key difference between Duraloy's proprietary alloys and standard grades lies in the addition of microalloying elements. These elements, such as niobium, titanium, and rare earths, are added in small quantities to refine the grain structure and form stable carbides, which significantly enhances the material's high-temperature strength and creep resistance.[2]

Table 1: Nominal Chemical Composition of Selected High-Temperature Alloys

Alloy SeriesGradeASTM EquivalentTypical Cr (%)Typical Ni (%)Key Alloying Elements
Standard HK-40A297 Grade HK24-2818-22C, Mn, Si
Standard HPA297 Grade HP24-2833-37C, Mn, Si
Duraloy MO-RE® 10Modified HP2535Nb
Duraloy TMA® 6300Modified HP2535Nb, Ti, Rare Earths
Duraloy TMA® 6301Modified HP2535Refined chemistry of TMA® 6300

Performance Comparison

Duraloy's proprietary alloys are engineered to offer superior performance over standard HK and HP alloys, particularly in terms of high-temperature strength, creep resistance, and resistance to carburization.

Mechanical Properties at Elevated Temperatures

The primary advantage of the MO-RE® and TMA® series is their enhanced mechanical strength at high temperatures. The microalloying additions promote the formation of fine, stable carbides that hinder dislocation movement, thereby increasing creep resistance.[2] While specific quantitative data for a direct comparison is often proprietary, Duraloy Technologies states that TMA® 6301 offers improved mechanical properties over the standard cast HP alloy.[1] Similarly, MO-RE® 10 is described as having significantly higher creep-rupture strength compared to conventional HK and HP alloys.

Table 2: Qualitative Performance Comparison of High-Temperature Alloys

Performance MetricHK-40HPDuraloy MO-RE® 10Duraloy TMA® 6300/6301
Creep Strength GoodBetterExcellentSuperior
Carburization Resistance GoodGoodVery GoodExcellent
Oxidation Resistance GoodVery GoodVery GoodExcellent
Weldability GoodGoodGoodGood
Relative Cost StandardHigherPremiumPremium
Wear and Corrosion Resistance

In many industrial applications, abrasive wear and high-temperature corrosion (oxidation and carburization) are significant concerns. While these alloys are not primarily designed for high-wear applications in the way hardfacing materials are, their resistance to surface degradation is crucial for their longevity.

The higher chromium and nickel content in HP and Duraloy alloys provides excellent resistance to oxidation.[3] The addition of microalloying elements in the Duraloy series further enhances resistance to carburization, a process where carbon from the environment diffuses into the alloy, leading to embrittlement.[2]

Experimental Protocols

The performance of these alloys is quantified using standardized testing methods. The following are the key experimental protocols for evaluating the properties discussed in this guide.

Elevated Temperature Tensile Testing (ASTM E21)

This test is used to determine the tensile strength, yield strength, and ductility of metallic materials at elevated temperatures.

  • Specimen Preparation: A standardized test specimen is machined from the alloy.

  • Test Apparatus: A universal testing machine equipped with a high-temperature furnace and an extensometer is used.

  • Procedure: The specimen is heated to the desired temperature and held until the temperature is uniform. A tensile load is then applied at a controlled rate until the specimen fractures.

  • Data Collected: The load and elongation are continuously measured to generate a stress-strain curve, from which the tensile strength, yield strength, and elongation can be determined.

Abrasive Wear Testing (ASTM G65)

This test measures the resistance of a material to scratching abrasion.

  • Specimen Preparation: A flat test specimen of the alloy is prepared.

  • Test Apparatus: A dry sand/rubber wheel abrasion test machine is used. This apparatus consists of a rubber-rimmed wheel that rotates against the test specimen, with a controlled flow of abrasive sand introduced between the wheel and the specimen.

  • Procedure: The specimen is weighed before the test. It is then mounted in the apparatus, and a specific load is applied. The wheel rotates for a set number of revolutions while sand is fed into the contact zone. The specimen is then removed and weighed again.

  • Data Collected: The mass loss is measured and, using the material's density, is converted to volume loss. A lower volume loss indicates higher abrasion resistance.[5]

Visualizations: Workflows and Relationships

Material Selection Workflow

The selection of a high-temperature alloy for a specific industrial application is a multi-step process that involves balancing performance requirements with cost considerations.

G start Define Application Requirements (Temperature, Stress, Environment) temp Operating Temperature > 1000°C? start->temp stress High Mechanical Stress / Creep Concerns? temp->stress Yes standard Consider Standard Alloys (HK, HP) temp->standard No env Carburizing or Oxidizing Environment? stress->env Yes stress->standard No env->standard No proprietary Evaluate Proprietary Alloys (Duraloy MO-RE®, TMA®) env->proprietary Yes cost Cost-Performance Analysis (Initial Cost vs. Lifespan) standard->cost proprietary->cost decision Select Optimal Alloy cost->decision

Caption: A decision-making workflow for selecting a high-temperature industrial alloy.

Experimental Workflow for ASTM G65 Abrasion Test

The following diagram illustrates the key steps in performing an ASTM G65 abrasive wear test.

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis p1 Machine Test Specimen p2 Measure Initial Mass p1->p2 t1 Mount Specimen in ASTM G65 Apparatus p2->t1 t2 Apply Specified Load t1->t2 t3 Run Test for Set Revolutions with Sand Feed t2->t3 a1 Measure Final Mass t3->a1 a2 Calculate Mass Loss a1->a2 a3 Calculate Volume Loss a2->a3 G cluster_input Alloy Modification cluster_mechanism Microstructural Effect cluster_output Performance Enhancement input Addition of Microalloying Elements (Nb, Ti, Rare Earths) mechanism1 Formation of Fine, Stable Carbides input->mechanism1 mechanism2 Grain Structure Refinement input->mechanism2 output1 Increased Creep Strength mechanism1->output1 output2 Improved High-Temperature Strength mechanism1->output2 output3 Enhanced Carburization Resistance mechanism1->output3 mechanism2->output1 mechanism2->output2

References

Fatigue Life of Metallic Components: A Comparative Analysis of Duralloy and Traditional Alloys

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and materials scientists evaluating the fatigue performance of advanced coatings versus conventional engineering materials. This document provides a comparative analysis of the fatigue life of components coated with Duralloy™, a specialized metallic chromium layer, against traditional steel and aluminum alloys. While specific quantitative fatigue data for the proprietary this compound™ coating is not publicly available, this guide utilizes data from conventional hard chromium plating as a representative comparison, given that this compound™ is a form of ultra-pure, thin, hard chromium coating.

The selection of materials for components subjected to cyclic loading is a critical aspect of engineering design, with fatigue life being a primary determinant of operational longevity and reliability. Traditional alloys, such as steel and aluminum, have well-characterized fatigue properties. However, surface treatments and coatings are increasingly employed to enhance wear resistance, corrosion protection, and, in some cases, fatigue performance. This guide delves into the comparative fatigue life of components with and without such coatings, focusing on a specialized metallic chromium layer, this compound™, in contrast to uncoated traditional alloys.

Comparative Fatigue Life Data

The fatigue life of a material is typically characterized by its S-N curve (stress versus number of cycles to failure) and its endurance limit, which is the stress level below which the material can theoretically withstand an infinite number of load cycles without failing. The following tables summarize representative fatigue life data for selected traditional alloys and the general effects of hard chromium plating.

It is important to note that the data for chromium-plated alloys should be considered as a general representation, as the actual fatigue life can be significantly influenced by the plating process parameters, coating thickness, and substrate material.

MaterialConditionTensile Strength (MPa)Fatigue Limit / Endurance Limit (MPa) at 10^7 cyclesData Source
Steel Alloys
AISI 4140 SteelQuenched and Tempered (Q&T)~1000~500General literature
AISI 4140 SteelHard Chrome Plated (HC)~1000~335 (33% reduction)[1]
AISI 1045 SteelNormalized~600~300General literature
AISI 1045 SteelHard Chrome Plated (HC)~600Reduction observed (quantitative data varies)[1]
Aluminum Alloys
6061-T6 AluminumUncoated~310~96[2][3]
6061-T6 AluminumAnodized~310Reduction observed (dependent on process)[3]
7075-T6 AluminumUncoated~570~160[2][4]
7075-T6 AluminumHard Anodized~570Significant reduction possibleGeneral literature

The Influence of Chromium Coatings on Fatigue Life

The effect of hard chromium plating on the fatigue life of metallic components is a complex phenomenon. While the hard surface can enhance wear resistance, it can also have a detrimental effect on fatigue strength. This reduction is often attributed to several factors:

  • Tensile Residual Stresses: The electroplating process can induce tensile residual stresses in the coating, which can facilitate crack initiation.

  • Microcracks: Hard chromium coatings often contain a network of microcracks that can act as stress concentrators and propagate into the substrate material under cyclic loading.

  • Hydrogen Embrittlement: The plating process can introduce hydrogen into the substrate material, leading to embrittlement and a reduction in fatigue life.

Experimental Protocols for Fatigue Life Evaluation

To ensure accurate and reproducible fatigue life data, standardized experimental protocols are essential. The two most common methods for determining the fatigue life of metallic materials are rotating beam fatigue testing and axial fatigue testing.

Rotating Beam Fatigue Testing (acc. to ISO 1143)

This method is widely used to determine the fatigue strength of materials under bending stress.

Methodology:

  • Specimen Preparation: Cylindrical specimens of the material are machined to precise dimensions with a highly polished surface finish in the gauge section to prevent premature failure due to surface imperfections. For coated specimens, the coating is applied to the desired thickness after machining and polishing.

  • Loading: The specimen is mounted in a rotating beam fatigue testing machine and subjected to a bending load, typically applied through weights.

  • Testing: The specimen is rotated at a constant high speed. This rotation subjects the surface of the specimen to a fully reversed cycle of tensile and compressive stress with each revolution.

  • Data Collection: The number of cycles to failure is recorded for a given stress level. This process is repeated with multiple specimens at various stress levels to generate an S-N curve.

  • Endurance Limit Determination: The endurance limit is determined as the stress level at which the specimens do not fail after a predefined number of cycles (e.g., 10^7 cycles).

Rotating_Beam_Fatigue_Test_Workflow cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_analysis Data Analysis Machining Machine Specimen Polishing Polish Gauge Section Machining->Polishing Coating Apply Coating (if applicable) Polishing->Coating Mounting Mount Specimen Coating->Mounting Loading Apply Bending Load Mounting->Loading Rotating Rotate at High Speed Loading->Rotating Failure Specimen Failure Rotating->Failure RecordCycles Record Cycles to Failure Failure->RecordCycles PlotSN Plot S-N Curve RecordCycles->PlotSN DetermineLimit Determine Endurance Limit PlotSN->DetermineLimit

Rotating Beam Fatigue Test Workflow
Axial Fatigue Testing (acc. to ASTM E466)

This method evaluates the fatigue life of materials under a uniform axial stress.

Methodology:

  • Specimen Preparation: Similar to rotating beam testing, specimens with a uniform gauge section are precisely machined and polished.

  • Loading: The specimen is gripped in a servo-hydraulic or electromagnetic testing machine. A cyclic axial load is applied, which can be fully reversed (tension-compression), tension-tension, or compression-compression.

  • Control and Monitoring: The test is typically force-controlled, where the machine maintains a constant load amplitude. Strain gauges can be used to monitor the specimen's deformation.

  • Data Collection: The number of cycles to failure is recorded for a specific stress range and mean stress.

  • S-N Curve Generation: The test is repeated at various stress levels to construct the S-N curve.

Axial_Fatigue_Test_Workflow Start Start SpecimenPrep Prepare Specimen (Machine & Polish) Start->SpecimenPrep ApplyCoating Apply Coating (if applicable) SpecimenPrep->ApplyCoating MountSpecimen Mount in Test Machine ApplyCoating->MountSpecimen SetParams Set Loading Parameters (Stress, R-ratio, Frequency) MountSpecimen->SetParams RunTest Run Cyclic Axial Loading SetParams->RunTest Monitor Monitor Cycles & Specimen Integrity RunTest->Monitor FailureDecision Failure or Run-out? Monitor->FailureDecision RecordData Record Cycles to Failure FailureDecision->RecordData Yes End End FailureDecision->End No (Run-out) PlotData Plot S-N Data Point RecordData->PlotData PlotData->End

Axial Fatigue Test Workflow

Logical Framework for Material Selection

The decision-making process for selecting a material or surface treatment for fatigue-critical applications involves a trade-off between performance, cost, and manufacturing complexity.

Material_Selection_Logic DefineApp Define Application Requirements (Cyclic Load, Environment, Life) FatigueCrit Is Fatigue a Critical Failure Mode? DefineApp->FatigueCrit ConsiderUncoated Evaluate Traditional Uncoated Alloys (Steel, Aluminum, etc.) FatigueCrit->ConsiderUncoated Yes ReEvaluate Re-evaluate Design or Material FatigueCrit->ReEvaluate No MeetsReq Fatigue Life Meets Requirements? ConsiderUncoated->MeetsReq SelectUncoated Select Uncoated Alloy MeetsReq->SelectUncoated Yes ConsiderCoating Evaluate Coated Alloys (e.g., Hard Chrome, this compound) MeetsReq->ConsiderCoating No CoatingBenefit Does Coating Benefit Outweigh Potential Fatigue Debit & Cost? ConsiderCoating->CoatingBenefit SelectCoated Select Coated Alloy CoatingBenefit->SelectCoated Yes CoatingBenefit->ReEvaluate No

Material Selection Logic Diagram

References

Safety Operating Guide

Proper Disposal Procedures for Duralloy Products

Author: BenchChem Technical Support Team. Date: December 2025

The term "Duralloy" encompasses a range of materials, including thermosetting powder coatings, heat-treated metal alloys, and epoxy-based pastes. The correct disposal procedure is contingent upon the specific type of this compound product in use. For researchers, scientists, and drug development professionals, understanding these distinctions is crucial for ensuring laboratory safety and environmental compliance. This guide provides detailed operational and disposal plans for each category of this compound material.

Identifying Your this compound Product

Before proceeding with disposal, it is imperative to identify the nature of your this compound material. Consult the product's Safety Data Sheet (SDS) or technical data sheet. The disposal path will diverge significantly depending on whether you are handling a powder coating, a solid metal alloy, or a chemical paste.

Start Identify this compound Product Type Powder This compound Powder Coating Start->Powder  Thermosetting Powder Alloy This compound Heat-Treated Alloy Start->Alloy  Solid Metal  (Chrome, Molybdenum,  Manganese Steel) Epoxy METALCLAD This compound (Epoxy) Start->Epoxy  Epoxy Paste/  Polymer Composite Plastics Duraloy Engineering Plastics Start->Plastics  Proprietary  Polymeric Alloy

Caption: Initial decision workflow for this compound product identification.

This compound Powder Coatings: Disposal and Waste Management

This compound powder coatings are durable, polyester thermosetting powders applied electrostatically and cured with heat.[1] While many formulations are classified as non-hazardous, waste management must be handled with care due to the fine particulate nature of the powder.

Immediate Safety and Handling of Powder Coating Waste

Fine powder particles can easily become airborne, creating dust clouds that may irritate the lungs or eyes.[2] In high concentrations, airborne powder can also pose a fire or explosion risk.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling waste powder. This includes:

    • A suitable respirator or dust mask (NIOSH-approved).[3][4]

    • Safety glasses or goggles to protect eyes from particulates.[5]

    • Gloves and long-sleeved clothing to prevent skin contact.[3][6]

  • Ventilation: Handle waste powder in a well-ventilated area to minimize dust accumulation.[7]

  • Spill Management:

    • Small Spills: Wear protective equipment. Wipe up with a damp absorbent material (e.g., clean rag, paper towels). Allow the absorbent material to dry before disposal.[7]

    • Large Spills: Increase ventilation. Cover with a damp, inert absorbent material like sand or soil to avoid generating dust. Sweep or vacuum the material into a properly labeled container for disposal.[7]

Step-by-Step Disposal Plan for Powder Coatings
  • Segregation and Collection:

    • Collect waste powder overspray and unused powder in designated, sealable containers.[8]

    • Clearly label the container as "Waste Powder Coating" and include the specific product name.[8]

    • Do not mix different types or colors of powder waste if you intend to explore recycling options, as this can contaminate the waste stream.[9]

  • Explore Reuse and Recycling Options (Preferred):

    • Internal Reuse: The most environmentally friendly option is to reclaim and reuse oversprayed powder.[10] This can achieve over 95% recovery under controlled conditions.[11][12]

    • External Recycling: Contact third-party recycling services that can reprocess powder coating waste.[13] Some manufacturers partner with companies to repurpose powder waste into other plastic feedstocks.[11]

  • Final Disposal (If Reuse/Recycling is Not Feasible):

    • Hazardous vs. Non-Hazardous Determination: Although many this compound powders are non-hazardous, consult the SDS and local regulations.[14] Some formulations may contain components that classify them as hazardous waste.[15] A leaching test may be required to make this determination (see Experimental Protocols).

    • Contact Waste Management Authority: Rules for landfill disposal vary. Contact your local environmental protection agency or licensed waste disposal service.[8][16]

    • Landfill Disposal: If deemed non-hazardous by local authorities, the sealed containers of waste powder can typically be disposed of at an approved land waste site.[7] Ensure containers are securely sealed to prevent leaks and nuisance dust.[16]

Start Generate Powder Coating Waste Collect Collect & Segregate Waste in Sealed, Labeled Containers Start->Collect Decision Is Reuse or Recycling Feasible? Collect->Decision Reuse Reclaim & Reuse Overspray Internally Decision->Reuse Yes Recycle Contact Third-Party Recycling Service Decision->Recycle External Option Disposal Prepare for Final Disposal Decision->Disposal No Reuse->Start Landfill Dispose at Approved Land Waste Site Recycle->Landfill Test Perform Leaching Test (if required by regulations) Disposal->Test Contact Contact Local Waste Management Authority Test->Contact Contact->Landfill

Caption: Workflow for this compound powder coating waste management.

Data Presentation: Waste Generation

The following data is derived from an Environmental Product Declaration for the this compound powder coat range and represents waste generated for a specific application scenario.[17]

Waste CategoryUnitValue per 1 m² (0.11 kg) of applied coating with 30% loss
Hazardous Waste Disposed (HWD)kg3.45E-09
Non-Hazardous Waste Disposed (NHWD)kg9.46E-02
Radioactive Waste Disposed (RWD)kg2.90E-05
Experimental Protocols: Leaching Test

To determine if a solid waste (like cured powder coating) has the potential to leach hazardous components into the environment, a standardized leaching test is often employed. The US EPA's Toxicity Characteristic Leaching Procedure (TCLP) is a common example.[18]

Objective: To simulate the leaching a waste may undergo if disposed of in a municipal landfill and determine if the leachate is hazardous.

Methodology (Simplified from EPA Method 1311):

  • Sample Preparation:

    • Obtain a representative sample of the waste material.

    • The particle size of the solid must be reduced to less than 9.5 mm. Cured powder coating chips may need to be ground.

  • Extraction Fluid Selection:

    • Determine the pH of the waste material by mixing 5.0 g of the solid with 96.5 mL of deionized water and measuring the pH.

    • If the pH is < 5.0, use Extraction Fluid #1 (a sodium acetate buffer solution with a pH of 4.93 ± 0.05).

    • If the pH is > 5.0, add 3.5 mL of 1.0 N HCl, stir, and measure the pH again. If the pH is now < 5.0, use Extraction Fluid #1. If it is still > 5.0, use Extraction Fluid #2 (a dilute acetic acid solution with a pH of 2.88 ± 0.05).

  • Leaching Procedure:

    • Place a pre-weighed amount of the solid waste sample (e.g., 100 grams) into an extraction vessel.

    • Add an amount of the selected extraction fluid equal to 20 times the weight of the solid sample (e.g., 2000 mL or 2.0 L for a 100 g sample).

    • Seal the vessel and secure it in a rotary agitation device.

    • Rotate the vessel at 30 ± 2 rpm for 18 ± 2 hours. The temperature should be maintained at 23 ± 2°C.

  • Leachate Analysis:

    • After agitation, allow the solid to settle.

    • Filter the liquid phase (the leachate) through a 0.6 to 0.8 µm glass fiber filter.

    • The collected leachate is then analyzed for the presence and concentration of specific contaminants (e.g., heavy metals, organic compounds) as defined by regulatory limits.

    • If the concentration of any contaminant in the leachate exceeds the regulatory threshold, the waste must be managed as hazardous waste.

This compound Heat-Treated Alloys: Disposal Procedures

This form of this compound is a fine-grained alloy steel containing chrome, molybdenum, and manganese, used in applications requiring high tensile strength and resistance to wear.[19][20]

Step-by-Step Disposal Plan for Metal Alloys

As a solid, non-hazardous metal, this compound alloys are fully recyclable.

  • Segregation: Keep this compound scrap separate from other metals and waste materials to maintain its value for recycling.

  • Collection: Store scrap metal in a designated bin or container.

  • Contact a Scrap Metal Recycler:

    • Locate a reputable metal recycling facility that handles alloy steels.

    • These facilities can melt down the metal so it can be used to produce new steel products.[21][22]

    • Recycling chrome, manganese, and other elements in the alloy conserves natural resources and reduces landfill waste.[21][23]

METALCLAD this compound (Epoxy Paste): Disposal Procedures

This product is a two-part epoxy-based paste containing ingredients such as Barium Sulfate and Bisphenol A Diglycidyl Ether Polymer.[24] It is classified as an environmentally hazardous substance and requires disposal as chemical hazardous waste.[24]

Step-by-Step Disposal Plan for Epoxy Paste
  • Safety Precautions: Always handle with appropriate PPE, including gloves and eye protection, to avoid skin and eye irritation.[24]

  • Container Management:

    • Keep waste material in its original container or a compatible, sealed, and clearly labeled container.

    • The label must read "Hazardous Waste" and list the chemical constituents.

  • Curing (if applicable): In some cases, fully curing the mixed epoxy may render it an inert solid. However, you must confirm with your institution's environmental health and safety (EHS) office and local regulations whether the cured solid can be disposed of as non-hazardous waste. Uncured components are hazardous.

  • Contact EHS/Licensed Waste Contractor:

    • Do not dispose of this material down the drain or in regular trash.

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor for pickup and proper disposal in accordance with all regulations.

Duraloy Engineering Plastics: Disposal Procedures

These materials are specially formulated engineering plastics and proprietary polymeric alloys used for components like seals and wear rings.[25]

General Disposal Guidance for Engineering Plastics
  • Identification: Identify the specific type of plastic if possible. The material properties will determine its recyclability.

  • Recycling: Check with your local recycling facility to see if they accept this type of industrial plastic.

  • Landfill: If recycling is not an option, the material can typically be disposed of in a standard landfill. Place it in a sealed container to prevent it from becoming a microplastic pollutant.

  • Consult Regulations: Always adhere to local and institutional guidelines for the disposal of plastic waste.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。